Product packaging for Propanil(Cat. No.:CAS No. 709-98-8)

Propanil

カタログ番号: B472794
CAS番号: 709-98-8
分子量: 218.08 g/mol
InChIキー: LFULEKSKNZEWOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Propanil, with the IUPAC name N-(3,4-Dichlorophenyl)propanamide, is a selective contact herbicide of the anilide class that has been a subject of extensive agricultural research since its introduction in the 1960s . Its primary research value lies in its selective post-emergence action, making it an invaluable tool for studying weed control in major crops like rice and wheat . The compound's core mechanism of action is the inhibition of photosynthesis, where it specifically disrupts the electron transport chain within photosystem II (PSII) in plant chloroplasts . This inhibition blocks the production of essential energy carriers ATP and NADPH, leading to a cessation of energy production, which ultimately causes chlorosis, desiccation, and plant death . The remarkable selectivity of this compound, which effectively controls grasses like barnyardgrass and annual sedges while leaving rice crops unharmed, is attributed to differential metabolic degradation . Rice plants possess high levels of the enzyme aryl acylamidase, which rapidly hydrolyzes this compound into non-phytotoxic constituents—3,4-dichloroaniline and propionic acid . Susceptible weed species lack sufficient levels of this detoxifying enzyme, making this compound a perfect model for studying plant enzymology and selective toxicity . Beyond its phytotoxic actions, this compound is also a significant compound in toxicological and environmental health research. In mammalian systems, its metabolites, 6-OH-dichloroaniline (DCA) and N-OH-DCA, can induce methemoglobinemia, providing a model for studying blood disorders and oxidative stress . Furthermore, studies indicate it can act as an immunotoxicant and an endocrine-disrupting chemical with weak anti-androgenic properties, offering research applications in immunology and endocrinology . From an environmental fate perspective, this compound is rapidly metabolized in soil and water systems with a typical half-life of just 1-3 days, presenting a case study for investigating biodegradation and non-persistent agrochemicals . This product is provided for research use only and is strictly not for personal, agricultural, or commercial application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO<br>C9H9Cl2NO<br>C6H3Cl2NHCOCH2CH3 B472794 Propanil CAS No. 709-98-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(3,4-dichlorophenyl)propanamide
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InChI

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
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InChI Key

LFULEKSKNZEWOE-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl
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Molecular Formula

C9H9Cl2NO, Array
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DSSTOX Substance ID

DTXSID8022111
Record name N-(3,4-Dichlorophenyl)propanamide
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Molecular Weight

218.08 g/mol
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Physical Description

Propanil appears as colorless to brown crystals. Non corrosive. Used as an herbicide., White solid; [Merck Index] Colorless, white, or light brown odorless solid; [HSDB] Medium to dark grey solid; Formulated as emulsifiable, soluble, and flowable concentrate liquids and as water dispersible granules; [Reference #2], COLOURLESS CRYSTALS.
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Boiling Point

351 °C
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Flash Point

>100 °C
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Solubility

Solubility in water at room temperature: 225 ppm, In water 130 mg/L at 20 °C; in isopropanol and dichloromethane >200 g/L at 20 °C, toluene 50-100 g/L at 20 °C, and hexane <1 g/L at 20 °C; in benzene 7X10+4 mg/L at 25 °C, acetone 1.7X10+6 mg/L at 25 °C, and ethanol 1.1X10+6 mg/L at 25 °C., Sparingly soluble in aromatic solvents, In water, 152 mg/L at 25 °C, Solubility in water, g/l at 20 °C: 0.13 (very poor)
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Density

1.25 g/cu cm at 25 °C, Density (at 25 °C): 1.4 g/cm³
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Vapor Pressure

0.00000091 [mmHg], 0.121 mPa (9.08X10-7 mm Hg) at 25 °C; 12 mPa (9.0X10-5 mm Hg) at 60 °C, Vapor pressure, Pa at 60 °C: 0.012
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Impurities

/The/ contaminants are 3,4,3',4'-tetrachloroazobenzene and /3,4,3',4'-tetrachloroazobenzene's/ oxy derivative... ., Presence of TCAB (3,3',4,4'-tetrachloroazobenzene) was determined by HPLC in 3,4-dichloroaniline, & in the herbicides (propanil, diuron, linuron & neburon) made from 3,4-dichloroaniline.
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Color/Form

White crystalline solid /Purity not provided/, Colorless crystals /Purity not provided/, Light brown solid (pure), Dark oily liquid, Solid, white-gray

CAS No.

709-98-8
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Record name N-(3,4-Dichlorophenyl)propanamide
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Melting Point

92 °C, 92-93 °C
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Foundational & Exploratory

Chemical synthesis and industrial production of Propanil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis and Industrial Production of Propanil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an acetanilide herbicide, has been a cornerstone in post-emergence weed control, particularly in rice cultivation, since its introduction in 1960.[1] Its efficacy is rooted in the inhibition of photosynthesis in target weeds.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis and industrial-scale production of this compound. It details the prevalent synthetic methodologies, including the multi-step industrial route and alternative approaches, presenting quantitative data in structured tables. Furthermore, this guide outlines the industrial manufacturing and formulation processes, complete with detailed experimental protocols and quality control considerations. Mandatory visualizations of the primary synthesis pathway, industrial workflow, and its herbicidal mode of action are provided to facilitate a deeper understanding of the core concepts.

Chemical Synthesis of this compound

The industrial synthesis of this compound, chemically known as N-(3,4-dichlorophenyl)propanamide, predominantly follows a well-established multi-step pathway. Additionally, alternative synthetic routes have been explored to optimize efficiency and reduce environmental impact.

Primary Industrial Synthesis Route

The most common industrial synthesis of this compound commences with 1,2-dichlorobenzene and proceeds through three main stages: nitration, hydrogenation, and acylation.[1]

1.1.1. Step 1: Nitration of 1,2-Dichlorobenzene

The initial step involves the nitration of 1,2-dichlorobenzene to yield 1,2-dichloro-4-nitrobenzene.

  • Reaction: C₆H₄Cl₂ + HNO₃ → C₆H₃Cl₂NO₂ + H₂O

  • Experimental Protocol:

    • Charge a suitable reactor with 1,2-dichlorobenzene.

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

    • Slowly add the nitrating mixture to the reactor while maintaining the temperature between 40-50°C to control the exothermic reaction.

    • After the addition is complete, continue stirring for 2-3 hours to ensure the reaction goes to completion.

    • Quench the reaction mixture by pouring it onto crushed ice.

    • Separate the organic layer containing 1,2-dichloro-4-nitrobenzene.

    • Wash the organic layer with water and then with a dilute sodium carbonate solution to remove residual acids.

    • Dry the product over a suitable drying agent like anhydrous sodium sulfate.

1.1.2. Step 2: Hydrogenation of 1,2-Dichloro-4-nitrobenzene

The nitro group of 1,2-dichloro-4-nitrobenzene is then reduced to an amino group to form 3,4-dichloroaniline.

  • Reaction: C₆H₃Cl₂NO₂ + 3H₂ → C₆H₃Cl₂NH₂ + 2H₂O

  • Experimental Protocol:

    • Load an autoclave with 1,2-dichloro-4-nitrobenzene and a suitable solvent such as methanol or ethanol.

    • Add a catalyst, typically Raney nickel.[1]

    • Pressurize the autoclave with hydrogen gas.

    • Heat the mixture to the desired temperature (e.g., 80-100°C) and maintain a constant hydrogen pressure.

    • Monitor the reaction progress by measuring hydrogen uptake.

    • Once the reaction is complete, cool the reactor and filter off the catalyst.

    • Remove the solvent by distillation to obtain crude 3,4-dichloroaniline.

    • The crude product can be purified by vacuum distillation or recrystallization.

1.1.3. Step 3: Acylation of 3,4-Dichloroaniline

The final step is the acylation of 3,4-dichloroaniline with propanoyl chloride to produce this compound.

  • Reaction: C₆H₃Cl₂NH₂ + CH₃CH₂COCl → C₉H₉Cl₂NO + HCl

  • Experimental Protocol:

    • Dissolve 3,4-dichloroaniline in an inert organic solvent like toluene or dichloromethane in a reaction vessel.

    • Add an acid scavenger, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

    • Cool the mixture in an ice bath.

    • Slowly add propanoyl chloride to the solution while maintaining a low temperature to control the reaction rate.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with water, followed by a dilute acid solution (to remove excess amine), and then a dilute base solution (to remove unreacted propanoyl chloride).

    • Dry the organic layer and remove the solvent under reduced pressure.

    • The resulting crude this compound is then purified by crystallization or solvent extraction to yield a white or brown crystalline solid.

Synthesis Step Reactants Catalyst/Reagents Typical Conditions Typical Yield
Nitration 1,2-Dichlorobenzene, Nitric AcidSulfuric Acid40-50°CHigh
Hydrogenation 1,2-Dichloro-4-nitrobenzene, HydrogenRaney Nickel80-100°C, High Pressure>95%
Acylation 3,4-Dichloroaniline, Propanoyl ChloridePyridine or Triethylamine0-25°CHigh
Alternative Synthesis Route: Direct Reductive Amidation

An alternative, more direct method for this compound synthesis involves the reductive amidation of 3,4-dichloronitrobenzene. This approach combines the reduction and acylation steps, potentially offering advantages in terms of operational simplicity and reduced reaction steps.

  • Reaction: C₆H₃Cl₂NO₂ + Fe + CH₃CH₂COOH → C₉H₉Cl₂NO + FeO + H₂O

  • Experimental Protocol:

    • Charge a reactor with 3,4-dichloronitrobenzene, propanoic acid, and iron powder.

    • Heat the mixture to initiate the reaction. The iron acts as the reducing agent for the nitro group, while the propanoic acid serves as both the acylating agent and a proton source.

    • Maintain the reaction temperature and stir until the starting material is consumed.

    • After the reaction is complete, the crude this compound is isolated from the reaction mixture.

    • Purification is typically carried out through crystallization.

This method avoids the need for high-pressure hydrogenation and the use of propanoyl chloride.

Industrial Production and Formulation

The industrial production of this compound encompasses the synthesis of the technical grade active ingredient followed by its formulation into a marketable product, often as dispersible granules (DG) or emulsifiable concentrates (EC).

Industrial Synthesis Workflow

The industrial synthesis generally follows the primary route described in section 1.1, scaled up for large-volume production. Key considerations at an industrial scale include process optimization for yield and purity, efficient heat management, and handling of hazardous materials.

Formulation of this compound Dispersible Granules (DG)

Dispersible granules are a common formulation for this compound, offering advantages in handling, storage, and application. The process involves several key steps:

2.2.1. Milling

Technical grade this compound is milled with dispersants and flow aids to achieve a fine particle size, typically between 3 and 15 microns.

2.2.2. Wetting and Mixing

A wetting agent is dissolved in water and added to the milled mixture. This is then mixed until a homogenous, extrudable paste is formed.

2.2.3. Extrusion

The paste is then extruded through a screen to form granules of a specific diameter.

2.2.4. Drying

The extruded granules are dried to a moisture content of less than 2%, typically at a temperature below 60°C, often using a fluid bed dryer.

Formulation Component Function Example Typical Concentration (by weight)
This compound (Active Ingredient) HerbicideTechnical Grade this compound60-90%
Dispersant Prevents agglomeration in waterLignosulfonates, Naphthalene sulfonates5-15%
Wetting Agent Facilitates dispersion in waterAlkylphenol ethoxylates, Sulfosuccinates1-5%
Flow Aid/Carrier Improves handling and flowabilitySilica, Clay2-10%
Defoaming Agent Prevents foaming during mixingSilicone-based agents0.1-1%
Quality Control

Stringent quality control measures are essential throughout the production process to ensure the final product meets specifications for purity, particle size, suspensibility, and dispersibility. Key quality control parameters include:

  • Active Ingredient Content: Determined by analytical methods such as High-Performance Liquid Chromatography (HPLC).

  • Particle Size Distribution: Measured using techniques like laser diffraction.

  • Suspensibility: Assessed by determining the amount of active ingredient that remains suspended in water after a specified time.

  • Dispersibility: Measured by the ease and completeness of granule dispersion in water.

  • Moisture Content: Determined by methods such as Karl Fischer titration.

Mode of Action: Inhibition of Photosynthesis

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the electron transport chain of chloroplasts.

Upon absorption by the plant, this compound blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB) in PSII. This disruption halts the production of ATP and NADPH, which are essential for CO₂ fixation and the synthesis of carbohydrates. The blockage of electron transport also leads to the formation of reactive oxygen species, causing photo-oxidative damage to the plant cells and ultimately leading to weed death.

Rice plants are tolerant to this compound because they possess a high level of the enzyme aryl acylamidase, which rapidly metabolizes this compound into the non-toxic 3,4-dichloroaniline and propionic acid. Most weed species lack this enzyme, which accounts for this compound's selective herbicidal action.

Visualizations

propanil_synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Acylation 1_2_dichlorobenzene 1,2-Dichlorobenzene 1_2_dichloro_4_nitrobenzene 1,2-Dichloro-4-nitrobenzene 1_2_dichlorobenzene->1_2_dichloro_4_nitrobenzene Nitration 3_4_dichloroaniline 3,4-Dichloroaniline 1_2_dichloro_4_nitrobenzene->3_4_dichloroaniline Hydrogenation HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->1_2_dichlorobenzene This compound This compound 3_4_dichloroaniline->this compound Acylation H2_RaneyNi H₂ / Raney Ni H2_RaneyNi->1_2_dichloro_4_nitrobenzene Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->3_4_dichloroaniline

Caption: Primary industrial synthesis route of this compound.

industrial_production Raw_Materials Technical Grade this compound Dispersants, Wetting Agents, etc. Milling Milling Raw_Materials->Milling Mixing Wetting & Mixing Milling->Mixing Extrusion Extrusion Mixing->Extrusion Drying Drying Extrusion->Drying Packaging Packaging & Quality Control Drying->Packaging Final_Product This compound Dispersible Granules Packaging->Final_Product

Caption: Industrial production workflow for this compound dispersible granules.

mode_of_action cluster_photosynthesis Photosystem II Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA QB QB QA->QB Cytochrome_b6f Cytochrome b6f Complex QB->Cytochrome_b6f ATP_NADPH_Production ATP & NADPH Production Cytochrome_b6f->ATP_NADPH_Production This compound This compound Block X This compound->Block Block->QB Inhibition Weed_Death Weed Death Block->Weed_Death Leads to CO2_Fixation CO₂ Fixation ATP_NADPH_Production->CO2_Fixation

Caption: this compound's mode of action via inhibition of Photosystem II.

References

Propanil chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Physical Properties of Propanil

Introduction

This compound (N-(3,4-dichlorophenyl)propanamide) is a highly effective and widely used contact herbicide belonging to the anilide class.[1][2] First introduced in 1960, it is primarily utilized for post-emergence control of a broad spectrum of grass and broad-leaved weeds in various agricultural settings, most notably in rice, potato, and wheat cultivation.[2][3][4] Its mode of action involves the inhibition of photosynthesis and CO2 fixation in susceptible weed species. This technical guide provides a comprehensive overview of the chemical structure and key physical properties of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Structure and Identification

The chemical identity of this compound is defined by its molecular structure, which consists of a 3,4-dichloroaniline group bonded to a propanamide moiety. This structure is fundamental to its herbicidal activity.

Key chemical identifiers for this compound are summarized below:

  • Preferred IUPAC Name: N-(3,4-Dichlorophenyl)propanamide

  • CAS Number: 709-98-8

  • Molecular Formula: C₉H₉Cl₂NO

  • Molecular Weight: 218.08 g/mol

  • SMILES (Simplified Molecular Input Line Entry System): CCC(=O)NC1=CC(=C(C=C1)Cl)Cl

  • InChI (International Chemical Identifier): InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

  • InChIKey: LFULEKSKNZEWOE-UHFFFAOYSA-N

Propanil_Structure cluster_phenyl cluster_sidechain C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 C C3->C4 Cl1 Cl C3->Cl1 C5 C C4->C5 Cl2 Cl C4->Cl2 C6 C C5->C6 C6->C1 H1 H N->H1 C7 C N->C7 O O C7->O C8 C C7->C8 C9 C C8->C9 H2 H H3 H H4 H H5 H H6 H

Figure 1: Chemical Structure of this compound (N-(3,4-Dichlorophenyl)propanamide)

Chemical_Identifiers cluster_text Textual & Numerical Identifiers cluster_string Line Notation (Structural) IUPAC IUPAC Name N-(3,4-Dichlorophenyl)propanamide Structure 2D/3D Chemical Structure IUPAC->Structure Defines CAS CAS Number 709-98-8 CAS->IUPAC References Formula Molecular Formula C₉H₉Cl₂NO Formula->Structure Describes Composition SMILES SMILES CCC(=O)NC1=CC(=C(C=C1)Cl)Cl InChI InChI 1S/C9H9Cl2NO/... SMILES->InChI Inter-convertible SMILES->Structure Encodes InChI->Structure Encodes

Figure 2: Logical Relationship of this compound Chemical Identifiers

Physical and Chemical Properties

The physical properties of this compound are critical for its formulation, application, environmental fate, and toxicological assessment. This compound is typically a colorless to brown crystalline solid in its pure form. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueConditions
Physical State White to brown crystalline solidStandard Temperature and Pressure
Melting Point 91 - 93 °C-
Boiling Point 369.9 ± 32.0 °CPredicted
Density 1.25 g/cm³-
Water Solubility 130 - 225 mg/L20-25 °C
Solubility in Organic Solvents Isopropanol: >200 g/LDichloromethane: >200 g/LToluene: 50-100 g/LHexane: <1 g/L20 °C
Vapor Pressure 9.08 x 10⁻⁷ mm Hg25 °C
Octanol-Water Partition Coefficient (Log P) 3.07 - 3.1-
pKa 13.58 ± 0.70Predicted
Flash Point 100 °C-

Data sourced from

Experimental Protocols

The determination of the physical properties of chemical substances like this compound follows standardized and internationally recognized methodologies to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are widely used in regulatory safety testing.

Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, finely powdered sample of the substance. A common laboratory method involves using a capillary tube packed with the sample, which is attached to a thermometer and heated in a controlled liquid bath (e.g., paraffin oil) or a metal block apparatus. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For high-purity substances, this range is typically narrow. Differential Scanning Calorimetry (DSC) is another advanced method that can be used, measuring the heat flow to the sample as a function of temperature.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For organic compounds, this can be determined using methods like simple distillation, where the liquid is heated and the temperature of the vapor is measured as it condenses. A common micro-method involves placing a small amount of the liquid in a fusion tube with an inverted, sealed capillary tube. The setup is heated, and the boiling point is identified as the temperature at which a rapid and continuous stream of bubbles emerges, and upon cooling, the liquid is drawn back into the capillary.

Water Solubility (OECD Guideline 105)

Water solubility is typically determined using the column elution method or the flask-shaking method. In the flask-shaking method, a surplus of the chemical is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then measured after separating the undissolved solid, often by centrifugation and filtration. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) are used for quantification.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is a measure of a substance's volatility. For pesticides with low volatility, methods like the gas saturation (or transpiration) method or the Knudsen effusion method are employed. In the Knudsen effusion method, the substance is placed in a cell with a small orifice. Under vacuum and at a constant temperature, the rate of mass loss due to effusion is measured. The vapor pressure can be calculated from this rate using the Knudsen equation. These experimental measurements are crucial as estimated values may vary significantly.

References

Propanil's Mode of Action as a Photosystem II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of propanil as a potent inhibitor of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain in plants. Understanding this mode of action is fundamental for research in herbicide development, weed science, and plant physiology.

Introduction to this compound

This compound (3',4'-dichloropropionanilide) is a selective, post-emergence herbicide widely used for the control of broadleaf and grassy weeds, particularly in rice cultivation.[1][2] Its efficacy stems from its ability to rapidly inhibit photosynthesis, leading to oxidative stress and subsequent cell death in susceptible plants.[3][4][5] The selectivity of this compound is attributed to the differential metabolism between crop plants like rice and target weeds. Rice possesses a high level of the enzyme aryl acylamidase, which quickly detoxifies this compound into non-phytotoxic compounds. In contrast, susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of this compound and the inhibition of photosynthesis.

Core Mechanism: Inhibition of Photosystem II

The primary mode of action of this compound is the inhibition of photosynthetic electron transport at Photosystem II. This compound belongs to the group of herbicides that bind to the D1 protein, a core subunit of the PSII reaction center.

Binding to the D1 Protein

This compound competitively binds to the Q_B binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By binding to this site, this compound physically blocks the docking of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, Q_A, to Q_B. The affinity of this compound for the D1 protein binding site is a key determinant of its inhibitory potency.

Interruption of the Photosynthetic Electron Transport Chain

The binding of this compound to the D1 protein effectively halts the linear electron transport chain at the level of PSII. This blockage prevents the re-oxidation of Q_A⁻, leading to a highly reduced state of the primary electron acceptors in PSII. Consequently, the production of ATP and NADPH, the energy and reducing power essential for carbon fixation in the Calvin cycle, is severely hampered.

The following diagram illustrates the inhibition of the photosynthetic electron transport chain by this compound.

G This compound's Inhibition of Photosynthetic Electron Transport cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 P680->O2 QA QA Pheo->QA e- QB_site QB Site (D1 Protein) QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone e- (Inhibited) This compound This compound This compound->QB_site Binds and Blocks Cyt_b6f Cytochrome b6f Plastoquinone->Cyt_b6f PSI Photosystem I (PSI) Cyt_b6f->PSI NADPH NADPH PSI->NADPH Light Light Energy Light->P680 H2O H2O H2O->P680

Caption: this compound inhibits electron flow in Photosystem II.

Generation of Reactive Oxygen Species (ROS)

The blockage of electron transport leads to an over-excitation of the PSII reaction center. This excess energy cannot be dissipated through the normal photochemical pathway and is instead transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻). These ROS molecules are extremely damaging to cellular components.

Quantitative Data on this compound's Inhibitory Action

The inhibitory effect of this compound on PSII can be quantified through various experimental parameters. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values for this compound Inhibition of Photosystem II

Plant SpeciesExperimental SystemParameter MeasuredIC50 ValueReference
Spinacia oleracea (Spinach)Isolated ChloroplastsPhotosynthetic Electron Transport~10 µM
Spirodela punctataWhole PlantChlorophyll ContentEffective at 5 mg/L
Cyperus difformis (Resistant)Whole PlantBiomass Reduction>100 µM
Cyperus difformis (Susceptible)Whole PlantBiomass Reduction~14-fold lower than resistant

Table 2: Effects of this compound on Chlorophyll a Fluorescence Parameters

ParameterDescriptionEffect of this compoundReference
Fv/Fm Maximum quantum yield of PSII photochemistryDecrease
ETR Electron Transport RateDecrease
Fo Minimum fluorescenceIncrease
Fm Maximum fluorescenceDecrease

Experimental Protocols for Studying this compound's Mode of Action

Several key experimental techniques are employed to investigate the inhibitory effects of this compound on PSII.

Chlorophyll a Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive and highly sensitive method to assess the functional state of PSII.

Protocol:

  • Plant Material and Treatment: Grow plants under controlled conditions. Apply this compound at various concentrations as a foliar spray or by incubating leaf discs in a this compound solution.

  • Dark Adaptation: Before measurement, dark-adapt the plant material for a minimum of 30 minutes to ensure that all PSII reaction centers are in an open state.

  • Measurement with a Fluorometer: Use a pulse-amplitude-modulated (PAM) or a plant efficiency analyzer (PEA) fluorometer to measure chlorophyll fluorescence parameters.

    • Measure Fo: Apply a weak measuring light to determine the minimum fluorescence (Fo).

    • Measure Fm: Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

    • Measure Light-Adapted Parameters: Expose the sample to actinic light to measure steady-state fluorescence (Fs), maximum fluorescence in the light-adapted state (Fm'), and calculate the effective quantum yield of PSII [Y(II)].

  • Data Analysis: Calculate key parameters such as the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm) and the electron transport rate (ETR). A decrease in Fv/Fm and ETR indicates inhibition of PSII.

The following diagram outlines the workflow for a chlorophyll fluorescence experiment.

G Chlorophyll Fluorescence Experimental Workflow Plant_Material Plant Material (e.g., Leaf Discs) Propanil_Treatment This compound Treatment (Varying Concentrations) Plant_Material->Propanil_Treatment Dark_Adaptation Dark Adaptation (min. 30 minutes) Propanil_Treatment->Dark_Adaptation Fluorometer Fluorometer Measurement (PAM or PEA) Dark_Adaptation->Fluorometer Data_Analysis Data Analysis (Fv/Fm, ETR, etc.) Fluorometer->Data_Analysis Conclusion Conclusion on PSII Inhibition Data_Analysis->Conclusion

Caption: Workflow for assessing PSII inhibition via chlorophyll fluorescence.

Oxygen Evolution Measurement

Measuring the rate of photosynthetic oxygen evolution provides a direct assessment of the water-splitting activity of PSII.

Protocol:

  • Isolation of Chloroplasts/Thylakoids: Isolate intact chloroplasts or thylakoid membranes from fresh plant tissue (e.g., spinach leaves) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts/thylakoids and an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone and ferricyanide).

  • Oxygen Electrode: Place the reaction mixture in the chamber of a Clark-type oxygen electrode, ensuring no air bubbles are present.

  • This compound Treatment: Add this compound at desired concentrations to the reaction mixture.

  • Measurement: Illuminate the chamber with a saturating light source and record the change in oxygen concentration over time. The rate of oxygen evolution is a direct measure of PSII activity.

  • Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O₂ / mg chlorophyll / hour). A decrease in the rate indicates PSII inhibition.

Thermoluminescence

Thermoluminescence is a technique that measures the light emitted from a sample upon heating after it has been exposed to light at a low temperature. It provides information about the charge recombination events within PSII.

Protocol:

  • Sample Preparation and Treatment: Use isolated thylakoids or leaf discs. Treat the samples with this compound.

  • Illumination at Low Temperature: Excite the samples with saturating flashes of light at a low temperature (e.g., 5°C) to induce charge separation and trap electrons in specific states.

  • Heating and Detection: Rapidly cool the sample and then heat it at a constant rate in the dark. A photomultiplier tube detects the emitted light (glow curve) as a function of temperature.

  • Data Analysis: The resulting thermoluminescence glow curve exhibits several bands. The B-band, which arises from the recombination of the S₂/S₃ states with Q_B⁻, is affected by PSII inhibitors. In the presence of this compound, which blocks electron transfer to Q_B, the B-band is suppressed, and a Q-band, resulting from the recombination of S₂ with Q_A⁻, may appear at a lower temperature.

Downstream Signaling and Cellular Damage

The inhibition of PSII and the subsequent production of ROS trigger a cascade of downstream events leading to cellular damage and ultimately, plant death.

The following diagram illustrates the signaling pathway initiated by this compound-induced PSII inhibition.

G Downstream Signaling Pathway of this compound Action This compound This compound PSII Photosystem II (PSII) This compound->PSII Inhibits Electron_Transport_Block Electron Transport Blockage PSII->Electron_Transport_Block ROS_Production Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Electron_Transport_Block->ROS_Production Leads to Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS_Production->Protein_Oxidation DNA_Damage DNA Damage ROS_Production->DNA_Damage Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cellular_Dysfunction Cellular Dysfunction Membrane_Damage->Cellular_Dysfunction Enzyme_Inactivation Enzyme Inactivation Protein_Oxidation->Enzyme_Inactivation Enzyme_Inactivation->Cellular_Dysfunction DNA_Damage->Cellular_Dysfunction Cell_Death Programmed Cell Death (Apoptosis/Necrosis) Cellular_Dysfunction->Cell_Death

Caption: this compound's inhibition of PSII leads to ROS and cell death.

The accumulation of ROS initiates a cascade of destructive processes:

  • Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity, causing leakage of cellular contents.

  • Protein Oxidation: ROS can directly damage proteins, including enzymes and structural components, leading to their inactivation and degradation.

  • DNA Damage: ROS can cause breaks and mutations in DNA, impairing cellular replication and function.

  • Pigment Bleaching: The oxidative stress leads to the degradation of chlorophyll and carotenoid pigments, resulting in the characteristic chlorosis (yellowing) and eventual necrosis (browning) of leaf tissue.

Ultimately, the widespread cellular damage triggers programmed cell death pathways, leading to the rapid demise of the susceptible plant.

Conclusion

This compound's mode of action as a Photosystem II inhibitor is a well-defined process involving competitive binding to the D1 protein, blockage of electron transport, and the generation of cytotoxic reactive oxygen species. This detailed understanding, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and selective herbicides, as well as for fundamental research into plant photosynthetic processes and stress responses. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in this field.

References

Propanil Tolerance in Rice: A Deep Dive into Aryl Acylamidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The herbicide propanil has been a cornerstone of post-emergence weed control in rice cultivation for decades. Its selectivity, allowing for the control of a broad spectrum of weeds without harming the rice crop, is attributed to the rapid detoxification of the herbicide within the rice plant. This detoxification is primarily mediated by the enzyme aryl acylamidase (AAA), which hydrolyzes this compound into the non-phytotoxic metabolites 3,4-dichloroaniline (DCA) and propionic acid.[1] This technical guide provides a comprehensive overview of the current understanding of aryl acylamidase activity in this compound-tolerant rice, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Data Presentation: Quantitative Analysis of Aryl Acylamidase in Rice

The tolerance of rice to this compound is directly linked to the high levels and efficiency of aryl acylamidase.[1] Quantitative data on the biochemical properties of this enzyme are crucial for understanding its function and for potential applications in crop improvement and herbicide development.

ParameterValueRice Cultivar/TypeReference
Michaelis Constant (Km) for this compound 2.5 x 10-5 MRed Rice (Oryza sativa L.)[2]
0.36 mMRice (Oryza sativa)[3]
Optimal pH 8.2Red Rice (Oryza sativa L.)[2]
7.5Rice (Oryza sativa)
Optimal Temperature 50°CRed Rice (Oryza sativa L.)
Subcellular Localization Mitochondrial Outer MembraneRice (Oryza sativa L. var. Starbonnet)
Relative Molecular Mass 179,000Rice (Oryza sativa)

Note: The variability in reported Km and optimal pH values may be attributed to differences in experimental conditions, rice varieties, and purification levels of the enzyme.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of aryl acylamidase activity. The following sections outline key experimental protocols.

Protein Extraction from Rice Leaves

This protocol describes a common method for extracting total soluble protein from rice leaves, suitable for subsequent enzyme assays.

Materials:

  • Fresh or frozen rice leaves

  • Liquid nitrogen

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10% (v/v) glycerol, 1 mM EDTA, 1 mM DTT, and 1% (w/v) PVPP.

  • Mortar and pestle

  • Centrifuge

  • Bradford reagent for protein quantification

Procedure:

  • Harvest fresh rice leaves and immediately freeze them in liquid nitrogen to prevent protein degradation.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Add the powdered leaf tissue to the extraction buffer at a ratio of approximately 1:4 (w/v).

  • Homogenize the mixture thoroughly.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteins.

  • Determine the protein concentration of the extract using the Bradford assay, with bovine serum albumin (BSA) as a standard.

  • Store the protein extract at -80°C for future use.

Aryl Acylamidase Activity Assay (Spectrophotometric Method)

This assay measures the rate of this compound hydrolysis by monitoring the formation of 3,4-dichloroaniline (DCA).

Materials:

  • Protein extract from rice leaves

  • Assay Buffer: 100 mM Tris-HCl (pH 8.2)

  • This compound solution (substrate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the protein extract.

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a few minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the this compound solution to the reaction mixture.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of DCA. The exact wavelength should be determined based on the spectral properties of DCA under the assay conditions.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity is typically expressed as µmol of product formed per minute per milligram of protein (specific activity).

Purification of Aryl Acylamidase

A multi-step purification process is required to isolate aryl acylamidase for detailed characterization.

Procedure:

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude protein extract to precipitate proteins based on their solubility. Collect the protein fraction that precipitates at a specific ammonium sulfate saturation range known to enrich for aryl acylamidase.

  • Dialysis: Remove the excess ammonium sulfate from the protein precipitate by dialysis against a suitable buffer.

  • Gel Filtration Chromatography: Separate proteins based on their size using a gel filtration column. Collect the fractions containing aryl acylamidase activity.

  • Ion-Exchange Chromatography: Further purify the enzyme based on its net charge using an ion-exchange column. Elute the bound proteins with a salt gradient and collect the active fractions.

  • Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE. A single band on the gel indicates a highly purified enzyme.

Mandatory Visualizations

This compound Detoxification Pathway

The following diagram illustrates the enzymatic breakdown of this compound in tolerant rice plants.

Propanil_Detoxification This compound This compound AAA Aryl Acylamidase (AAA) This compound->AAA Hydrolysis DCA 3,4-Dichloroaniline (DCA) (Non-phytotoxic) AAA->DCA Propionic_Acid Propionic Acid (Metabolized) AAA->Propionic_Acid

Caption: Enzymatic detoxification of this compound by aryl acylamidase in rice.

Experimental Workflow for Aryl Acylamidase Analysis

This diagram outlines the key steps involved in the analysis of aryl acylamidase from rice leaves.

Experimental_Workflow cluster_extraction Protein Extraction cluster_analysis Enzyme Analysis Rice_Leaves Rice Leaves Grinding Grinding in Liquid N2 Rice_Leaves->Grinding Homogenization Homogenization in Extraction Buffer Grinding->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Crude_Extract Crude Protein Extract Centrifugation1->Crude_Extract Activity_Assay Aryl Acylamidase Activity Assay Crude_Extract->Activity_Assay Purification Enzyme Purification Crude_Extract->Purification Characterization Biochemical Characterization Purification->Characterization

Caption: Workflow for the extraction and analysis of aryl acylamidase.

Hypothesized Regulatory Logic

While the direct transcriptional regulation of aryl acylamidase by this compound in rice is not yet fully elucidated, a plausible logical relationship can be hypothesized based on general plant stress responses. Herbicide application can be perceived as a xenobiotic stress, which may trigger signaling cascades leading to the activation of detoxification pathways.

Regulatory_Logic Propanil_Stress This compound Application (Xenobiotic Stress) Signal_Perception Signal Perception (Receptors) Propanil_Stress->Signal_Perception Signaling_Cascade Intracellular Signaling (e.g., Kinase Cascades, ROS) Signal_Perception->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors AAA_Gene Aryl Acylamidase Gene Transcription_Factors->AAA_Gene Transcriptional Upregulation AAA_Protein Aryl Acylamidase (Enzyme Synthesis) AAA_Gene->AAA_Protein Transcription & Translation Detoxification This compound Detoxification AAA_Protein->Detoxification

Caption: Hypothesized signaling cascade for aryl acylamidase induction.

Conclusion

The activity of aryl acylamidase is a critical determinant of this compound tolerance in rice. This guide has summarized key quantitative data and provided detailed experimental protocols to facilitate further research in this area. While the direct detoxification pathway is well-established, future investigations should focus on elucidating the precise regulatory mechanisms that govern the expression and activity of aryl acylamidase in response to this compound and other xenobiotics. A deeper understanding of these processes holds significant potential for the development of more effective and selective herbicides, as well as for the engineering of enhanced herbicide tolerance in rice and other crops.

References

Propanil to 3,4-Dichloroaniline: A Comprehensive Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[1][2] Its widespread application, however, raises environmental and health concerns due to its degradation into the more persistent and toxic metabolite, 3,4-dichloroaniline (3,4-DCA).[1][3][4] Understanding the degradation pathway of this compound to 3,4-DCA is crucial for assessing its environmental fate, developing bioremediation strategies, and ensuring human safety. This technical guide provides an in-depth analysis of the core degradation pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The primary mechanism for the conversion of this compound to 3,4-DCA is enzymatic hydrolysis, a reaction catalyzed by the enzyme aryl acylamidase (also known as aryl-acylamine amidohydrolase, EC 3.5.1.13). This process is prevalent in various microorganisms and plants, forming the basis of this compound's selective herbicidal activity in tolerant crops like rice.

Core Degradation Pathway: Enzymatic Hydrolysis

The central step in the degradation of this compound is the cleavage of the amide bond, yielding 3,4-dichloroaniline and propionic acid. This reaction is efficiently catalyzed by the enzyme aryl acylamidase.

Reaction:

This compound + H₂O --(Aryl Acylamidase)--> 3,4-Dichloroaniline + Propionic Acid

Propionic acid, a readily biodegradable molecule, is typically further metabolized by microorganisms into carbon dioxide. The focus of environmental and toxicological concern is the formation of 3,4-DCA, which can persist in the environment and undergo further transformations to form more complex and potentially harmful compounds like tetrachloroazobenzene.

Key Enzyme: Aryl Acylamidase

Aryl acylamidase is the pivotal enzyme responsible for the hydrolysis of this compound. It is found in a wide range of organisms, including bacteria, fungi, and plants. The high levels of this enzyme in rice plants confer their tolerance to this compound, as they can rapidly detoxify the herbicide. In contrast, many weed species have significantly lower levels of aryl acylamidase, leading to the accumulation of phytotoxic levels of this compound.

Biochemical studies have characterized aryl acylamidases from various sources. For instance, the enzyme from Echinochloa colona has a pH optimum of 7.5. Michaelis constants (Km) for this compound have been determined for the enzyme from different organisms, with the rice amidase showing a higher affinity (lower Km) for this compound compared to the enzyme from the weed Echinochloa colona.

Quantitative Data on this compound Degradation

The rate of this compound degradation to 3,4-DCA is influenced by various environmental factors, including microbial activity, temperature, and pH. The following tables summarize key quantitative data from various studies.

ParameterValueConditionsReference
Half-life (t½) in Soil < 5 daysGeneral
1 to 3 daysField conditions
0.17 to 1.77 daysUpper soil layer
Half-life (t½) in Water 2 daysAerobic conditions
2 to 3 daysAnaerobic conditions
12.2 to 18.2 hoursReal conditions in rice harvests
1.1 daysIrrigation water, laboratory conditions
1.2 to 3.83 daysRice crop fields
Enzyme Kinetics (Aryl Acylamidase)
pH Optimum7.5Echinochloa colona
Km (this compound)0.36 mMRice (Oryza sativa)
1.1 mMEchinochloa colona
Microbial Degradation Rates
Complete RemovalUp to 24.9 mg L⁻¹ h⁻¹Biofilm reactor with microbial consortium
>90% TransformationWithin 10 daysMixed anaerobic bacterial culture
100% Elimination28 daysEnterobacter cloacae
84% Degradation8 hoursRecombinant enzyme AmiH52

Experimental Protocols

Accurate quantification of this compound and 3,4-DCA is essential for studying the degradation pathway. The following are detailed methodologies for key experiments.

Analysis of this compound and 3,4-DCA by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the simultaneous determination of this compound and its metabolite 3,4-DCA in various matrices.

a. Sample Preparation (Water Samples)

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the water sample (e.g., 100 mL) through the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with a suitable organic solvent such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna® 3 µm C18(2) 100 Å, 100 x 2.0mm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set according to the absorbance maxima of this compound and 3,4-DCA (e.g., 254 nm).

  • Quantification: Based on the peak areas of the analytes compared to a standard curve of known concentrations.

c. Retention Times

  • Under specific chromatographic conditions, typical retention times are approximately 8.8 minutes for 3,4-DCA and 14.4 minutes for this compound.

Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly specific and sensitive method for the confirmation and quantification of this compound and 3,4-DCA.

a. Sample Preparation

  • Similar to HPLC, sample extraction and concentration are typically performed using SPE or liquid-liquid extraction.

  • For GC analysis, derivatization of 3,4-DCA with an agent like heptafluorobutyric anhydride (HFBA) may be necessary to improve its chromatographic properties.

b. GC-MS Conditions

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure good separation of the analytes.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or ion trap.

  • Detection: Monitoring of characteristic ions for this compound and 3,4-DCA. For example, for 3,4-DCA, a characteristic ion is m/z 161.

c. Retention Times

  • Under specific GC conditions, typical retention times are approximately 14.2 minutes for 3,4-DCA and 19.6 minutes for this compound.

Microbial Degradation Assay

This protocol outlines a general procedure to assess the ability of microorganisms to degrade this compound.

a. Culture Preparation

  • Isolate and culture the desired microorganism(s) in a suitable growth medium (e.g., Luria-Bertani broth for bacteria, Sabouraud dextrose broth for fungi).

  • Harvest the cells by centrifugation and wash them with a sterile buffer to remove residual medium.

  • Resuspend the cells in a minimal salts medium (MSM) that does not support growth without an additional carbon source.

b. Degradation Experiment

  • In sterile flasks, add a defined volume of MSM.

  • Spike the medium with a known concentration of this compound (e.g., 50 mg/L).

  • Inoculate the flasks with the prepared microbial suspension.

  • Include control flasks:

    • A sterile control (MSM with this compound, no microorganisms) to assess abiotic degradation.

    • A biotic control (MSM with microorganisms, no this compound) to monitor the viability of the culture.

  • Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm on a rotary shaker).

  • Collect samples at regular time intervals (e.g., 0, 24, 48, 72 hours).

  • Extract the samples and analyze the concentrations of this compound and 3,4-DCA using HPLC or GC-MS as described above.

Visualizations

This compound Degradation Pathway

Propanil_Degradation This compound This compound (N-(3,4-dichlorophenyl)propanamide) ArylAcylamidase Aryl Acylamidase This compound->ArylAcylamidase Water H₂O Water->ArylAcylamidase DCA 3,4-Dichloroaniline (3,4-DCA) ArylAcylamidase->DCA PropionicAcid Propionic Acid ArylAcylamidase->PropionicAcid FurtherMetabolism Further Metabolism (e.g., to CO₂) PropionicAcid->FurtherMetabolism

Caption: Enzymatic hydrolysis of this compound to 3,4-dichloroaniline.

Experimental Workflow for this compound and 3,4-DCA Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution with Organic Solvent SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration HPLC HPLC-UV Analysis Concentration->HPLC GCMS GC-MS Confirmation Concentration->GCMS Quantification Quantification (Peak Area vs. Standard Curve) HPLC->Quantification GCMS->Quantification Results Results (Concentration of this compound & 3,4-DCA) Quantification->Results

Caption: Workflow for the analysis of this compound and 3,4-DCA.

Conclusion

The degradation of this compound to 3,4-dichloroaniline is a critical transformation with significant environmental implications. The primary pathway involves enzymatic hydrolysis catalyzed by aryl acylamidase, an enzyme present in various microorganisms and plants. The efficiency of this degradation is influenced by environmental conditions and the specific microbial populations present. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to study this pathway, assess environmental contamination, and develop effective bioremediation strategies. Further research into the kinetics of aryl acylamidases from different sources and the factors influencing their activity will continue to enhance our understanding and management of this compound and its degradation products.

References

Propanil's Journey in the Environment: A Technical Guide to its Fate and Mobility in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide, primarily in rice cultivation, to control broadleaf and grassy weeds.[1] Its efficacy is attributed to the inhibition of photosystem II, disrupting the electron transport chain in target plants.[1] However, the application of this compound raises environmental concerns regarding its persistence, mobility, and the potential impact of its degradation products on soil and water ecosystems. This technical guide provides an in-depth analysis of the environmental fate and mobility of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its degradation pathways and analytical workflows.

Environmental Fate of this compound

This compound is characterized by its relatively low persistence in the environment, undergoing rapid transformation under most natural conditions.[2][3] The primary routes of dissipation are microbial degradation and photolysis.[1] Volatilization is not considered a major dissipation pathway from moist soil or water surfaces.

Degradation in Soil

In soil, this compound is primarily biodegraded by microorganisms. The degradation is faster under aerobic conditions, with reported half-lives of less than 5 days. Under anaerobic conditions, such as in flooded rice paddies, degradation is slower, and the compound can persist for longer periods. The primary metabolite of this compound in soil is 3,4-dichloroaniline (3,4-DCA), which is more persistent and toxic than the parent compound. 3,4-DCA can further bind to soil organic matter and be transformed into other metabolites, such as 3,3',4,4'-tetrachloroazoxybenzene and isomeric forms of tetrachloroazobenzene.

Degradation in Water

In the aquatic environment, this compound degradation is influenced by both microbial activity and photolysis. The half-life in water can be as short as a few hours to several days, depending on conditions such as sunlight intensity, water chemistry, and microbial populations. Photolysis, the breakdown of the molecule by sunlight, is a major degradation pathway in water. This compound and its primary metabolite, 3,4-DCA, are rapidly degraded by sunlight into phenolic compounds, which can then polymerize. Hydrolysis of this compound is generally slow in acidic and neutral conditions but can be more significant in alkaline media, yielding 3,4-DCA and propionic acid.

Mobility of this compound

Mobility in Soil

This compound exhibits moderate mobility in soil. It has a weak to moderate affinity for soil particles, meaning it does not bind tightly to the soil and has the potential to move with soil water. However, its rapid degradation in soil significantly reduces the risk of leaching into groundwater. The co-application of other herbicides, such as 2,4-D, can influence the sorption of this compound to soil particles by competing for binding sites, potentially increasing its mobility.

Mobility in Water

Due to its solubility in water, this compound can be transported in surface runoff from treated fields into adjacent water bodies. While it is not considered highly persistent in water, its presence, along with its more persistent degradation product 3,4-DCA, can pose a risk to aquatic organisms. 3,4-DCA has been detected in both groundwater and surface waters.

Quantitative Data on Environmental Fate and Mobility

The following tables summarize key quantitative data related to the environmental fate and mobility of this compound.

Table 1: Half-life of this compound in Soil

Soil ConditionHalf-life (days)Reference(s)
Aerobic< 5
Field1 - 3
AerobicSeveral hours to several days
Anaerobic (flooded)Persistent (detected up to 132 days)
Sandy Loam (photolysis on surface)18
Clay Loam (photolysis on surface)20
Sandy Clay Loam (photolysis on surface)21

Table 2: Half-life of this compound in Water

Water ConditionHalf-lifeReference(s)
Aerobic2 days
Anaerobic2 - 3 days
Water-sediment systems12 hours to a few days
Groundwater (photolysis)40 days
Distilled Water (photolysis)44 days
Paddy Field Water (real conditions)12.2 - 18.2 hours

Table 3: Soil Sorption and Mobility of this compound

ParameterValueInterpretationReference(s)
Koc (Soil Organic Carbon-Water Partitioning Coefficient)141 - 800 mL/gModerate to low mobility

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's environmental fate. Below are outlines of key experimental protocols.

Protocol 1: Determination of this compound Degradation in Soil (Aerobic)

This protocol is based on the principles outlined in OECD Guideline 307.

1. Soil Selection and Preparation:

  • Select at least three different soil types with varying textures, organic carbon content, and pH.

  • Sieve the fresh soil to <2 mm and determine its physicochemical properties (texture, pH, organic carbon, cation exchange capacity).

  • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

2. Test Substance Application:

  • Prepare a stock solution of this compound (radiolabeled or non-labeled) in a suitable solvent.

  • Apply the this compound solution to the soil samples to achieve the desired concentration (e.g., corresponding to the recommended field application rate).

  • Thoroughly mix the treated soil to ensure uniform distribution.

3. Incubation:

  • Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of volatile compounds and CO2.

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • Include control samples (sterile soil) to differentiate between biotic and abiotic degradation.

4. Sampling and Analysis:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile, methanol).

  • Analyze the extracts using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

  • Quantify the amount of evolved CO2 to assess mineralization.

5. Data Analysis:

  • Plot the concentration of this compound over time.

  • Calculate the degradation rate constant and the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Protocol 2: Determination of this compound Adsorption/Desorption in Soil (Batch Equilibrium Method)

This protocol is based on the principles outlined in OECD Guideline 106 and EPA OPPTS 835.1230.

1. Soil and Solution Preparation:

  • Use the same characterized soils as in the degradation study.

  • Prepare a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength.

  • Prepare a series of this compound solutions of known concentrations in the background electrolyte solution.

2. Adsorption Experiment:

  • Place a known mass of soil into centrifuge tubes.

  • Add a known volume of the this compound solution to each tube.

  • Include control samples without soil to check for adsorption to the vessel walls.

  • Shake the tubes at a constant temperature for a predetermined equilibrium time (e.g., 24 hours).

  • Centrifuge the tubes to separate the soil from the solution.

  • Analyze the this compound concentration in the supernatant.

3. Desorption Experiment:

  • After the adsorption step, decant a known volume of the supernatant.

  • Add an equal volume of fresh background electrolyte solution to the soil pellet.

  • Resuspend the soil and shake for the same equilibrium time.

  • Centrifuge and analyze the this compound concentration in the supernatant.

  • Repeat for several desorption steps.

4. Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

  • Determine the soil-water distribution coefficient (Kd) for each concentration.

  • Normalize Kd to the soil organic carbon content to obtain the organic carbon-water partitioning coefficient (Koc).

  • Fit the adsorption data to Freundlich or Langmuir isotherms to describe the adsorption behavior.

Protocol 3: Analytical Method for this compound and 3,4-DCA in Water using HPLC-UV

This is a representative protocol based on common laboratory practices.

1. Sample Preparation:

  • Collect water samples and filter them through a 0.45 µm filter to remove suspended particles.

  • For trace-level analysis, perform a solid-phase extraction (SPE) step to concentrate the analytes. Condition a C18 SPE cartridge with methanol and water, pass the water sample through the cartridge, and elute this compound and 3,4-DCA with a suitable solvent like acetonitrile or ethyl acetate.

2. HPLC System and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 250 nm.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound and 3,4-DCA of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and quantify the concentrations of this compound and 3,4-DCA by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the environmental fate of this compound.

Propanil_Degradation_Pathway cluster_soil Soil Environment cluster_water Water Environment This compound This compound (N-(3,4-dichlorophenyl)propanamide) Microbial_Degradation Microbial Degradation (Aerobic/Anaerobic) This compound->Microbial_Degradation Primary Pathway Photolysis Photolysis (Sunlight) This compound->Photolysis Hydrolysis Hydrolysis (Alkaline pH) This compound->Hydrolysis DCA 3,4-Dichloroaniline (3,4-DCA) Microbial_Degradation->DCA Propionic_Acid Propionic Acid Microbial_Degradation->Propionic_Acid Binding Binding to Soil Organic Matter Phenolic_Compounds Phenolic Compounds Photolysis->Phenolic_Compounds from this compound & DCA Hydrolysis->DCA Hydrolysis->Propionic_Acid DCA->Binding DCA->Photolysis in water Further_Metabolites Further Metabolites (e.g., Tetrachloroazoxybenzene) DCA->Further_Metabolites CO2 CO2 Propionic_Acid->CO2 Metabolism Polymerization Polymerization Products Phenolic_Compounds->Polymerization

Degradation pathway of this compound in soil and water environments.

Environmental_Fate_Workflow cluster_sampling 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_analysis 3. Chemical Analysis cluster_studies 4. Fate and Mobility Studies cluster_data 5. Data Interpretation and Modeling Soil_Sampling Soil Sampling (Different depths and locations) Extraction Extraction (e.g., Solvent extraction for soil, Solid-phase extraction for water) Soil_Sampling->Extraction Water_Sampling Water Sampling (Surface and groundwater) Water_Sampling->Extraction Concentration Concentration / Cleanup Extraction->Concentration GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GC_MS HPLC High-Performance Liquid Chromatography (HPLC-UV/MS) Concentration->HPLC Half_life Half-life (DT50) Calculation GC_MS->Half_life Sorption_Coefficients Sorption Coefficients (Kd, Koc) Calculation GC_MS->Sorption_Coefficients HPLC->Half_life HPLC->Sorption_Coefficients Degradation_Study Degradation Studies (Aerobic/Anaerobic, Photolysis) Degradation_Study->Half_life Sorption_Study Adsorption/Desorption Studies (Batch Equilibrium) Sorption_Study->Sorption_Coefficients Risk_Assessment Environmental Risk Assessment Half_life->Risk_Assessment Sorption_Coefficients->Risk_Assessment

Experimental workflow for assessing the environmental fate of this compound.

Conclusion

The environmental fate of this compound is characterized by rapid degradation in both soil and water, primarily through microbial and photolytic pathways. Its mobility in soil is moderate, and the potential for groundwater contamination by the parent compound is low due to its short persistence. However, the formation of the more persistent and toxic metabolite, 3,4-dichloroaniline, is a key consideration in the overall environmental risk assessment of this compound. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental behavior of this compound and similar compounds. A thorough understanding of these processes is essential for developing sustainable agricultural practices and protecting environmental quality.

References

Propanil: A Technical Guide to its History, Development, and Selective Herbicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanil (N-(3,4-dichlorophenyl)propanamide) is a selective, post-emergence herbicide that has been a cornerstone of weed management in rice cultivation for decades. First introduced in the early 1960s, its efficacy is rooted in the potent inhibition of photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, and environmental fate of this compound. It details the biochemical basis for its selectivity in rice, which relies on rapid metabolic detoxification by the enzyme aryl acylamidase. Key experimental protocols for evaluating its efficacy, mechanism, and environmental persistence are outlined, and quantitative data are summarized for reference.

History and Development

This compound, an acylanilide herbicide, was first synthesized in 1957 by the Rohm and Haas company.[1] Following its discovery, extensive testing revealed its high efficacy against a broad spectrum of grass and broadleaf weeds. It was commercially introduced in the United States in 1962, primarily for weed control in rice crops.[1] Its introduction revolutionized rice farming by providing a highly effective post-emergence tool to manage problematic weeds like barnyardgrass (Echinochloa spp.), significantly boosting crop yields.[2] Today, this compound remains one of the most widely used herbicides in rice production globally.[3]

Chemical Properties and Synthesis

This compound is an acetanilide herbicide with the chemical formula C₉H₉Cl₂NO.[3] It exists as a white to brown crystalline solid with a melting point of 91-93°C and limited solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameN-(3,4-Dichlorophenyl)propanamide
CAS Number709-98-8
Molecular FormulaC₉H₉Cl₂NO
Molar Mass218.08 g/mol
AppearanceWhite to brown crystalline solid
Melting Point91-93 °C
Water Solubility130-225 mg/L (ppm) at 20-25°C
Vapour Pressure0.026 x 10⁻³ Pa at 20°C

The industrial synthesis of this compound is typically achieved through a multi-step process. It begins with the nitration of 1,2-dichlorobenzene to form 1,2-dichloro-4-nitrobenzene. This intermediate is then reduced, commonly via hydrogenation using a catalyst like Raney nickel, to yield 3,4-dichloroaniline. The final step is the acylation of 3,4-dichloroaniline with propanoyl chloride, which forms the amide bond and yields this compound. An acid scavenger is often used to neutralize the HCl byproduct of the acylation reaction.

G cluster_synthesis Industrial Synthesis of this compound Dichlorobenzene 1,2-Dichlorobenzene Nitrobenzene 1,2-Dichloro-4-nitrobenzene Dichlorobenzene->Nitrobenzene Nitration Aniline 3,4-Dichloroaniline Nitrobenzene->Aniline Hydrogenation (Reduction) This compound This compound (Product) Aniline->this compound Acylation PropionylChloride Propanoyl Chloride PropionylChloride->this compound

Figure 1: Industrial synthesis pathway of this compound.

Mechanism of Action and Selectivity

Inhibition of Photosystem II (PSII)

The primary herbicidal action of this compound is the inhibition of photosynthesis. After being absorbed by the leaves, this compound translocates to the chloroplasts, the site of photosynthesis. There, it specifically targets and binds to the D1 protein of the Photosystem II (PSII) complex. This binding action blocks the electron transport chain, specifically interrupting the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).

The disruption of electron flow has two major consequences:

  • Cessation of Energy Production : It halts the production of ATP and NADPH, the energy-carrying molecules essential for the Calvin cycle and carbon fixation.

  • Oxidative Stress : The blockage leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and damage to chloroplast membranes, leading to cellular leakage and ultimately, cell death.

Visible symptoms in susceptible weeds, such as chlorosis (yellowing) and necrosis (browning), typically appear within 24-48 hours of application.

G cluster_psii Photosystem II (PSII) Electron Transport Chain Light Light Energy P680 P680 Light->P680 Pheo Pheophytin P680->Pheo QA QA Pheo->QA Block X QA->Block QB QB Plastoquinone Plastoquinone Pool QB->Plastoquinone ATP_NADPH ATP & NADPH Production Plastoquinone->ATP_NADPH This compound This compound This compound->Block Block->QB

Figure 2: this compound's inhibition of the PSII electron transport chain.
Basis of Selectivity in Rice

The remarkable selectivity of this compound, which allows it to control weeds within rice fields without harming the crop, is a result of differential metabolism. Rice plants possess a high level of an enzyme called aryl acylamidase (AAA). This enzyme rapidly hydrolyzes this compound into two non-phytotoxic metabolites: 3,4-dichloroaniline (DCA) and propionic acid. Most susceptible weed species, including barnyardgrass, either lack this enzyme or have significantly lower levels of it, preventing them from detoxifying the herbicide before it can inhibit photosynthesis.

G cluster_detox This compound Detoxification in Rice This compound This compound (Phytotoxic) AAA Aryl Acylamidase (AAA) (High levels in Rice) This compound->AAA DCA 3,4-Dichloroaniline (Non-phytotoxic) AAA->DCA PropionicAcid Propionic Acid (Non-phytotoxic) AAA->PropionicAcid

Figure 3: Metabolic detoxification pathway of this compound in rice.

Quantitative Data

Efficacy and Application Rates

The application rate of this compound depends on the formulation, weed species, and growth stage of the weeds. Younger weeds are generally more susceptible and require lower rates.

Table 2: Recommended Application Rates for this compound Formulations in Rice

FormulationTarget WeedsWeed StageApplication Rate (Active Ingredient)Reference
340 g/L ECBroadleaf Weeds1-3 leaves1.4 - 1.9 kg a.i./ha (4.2 - 5.6 L/ha)
340 g/L ECBarnyardgrass, Junglerice2-4 leaves2.3 - 2.8 kg a.i./ha (6.9 - 8.3 L/ha)
340 g/L ECMature Weeds4+ leaves2.4 - 3.3 kg a.i./ha (7.0 - 9.7 L/ha)
80% DFMixed WeedsPost-emergence3.0 kg a.i./ha
80% WGMixed WeedsPost-emergence3.0 - 4.0 kg a.i./ha
Environmental Fate and Toxicology

This compound exhibits low persistence in the environment, primarily due to rapid microbial degradation.

Table 3: Environmental Fate and Ecotoxicology of this compound

ParameterValueReference
Environmental Fate
Soil Half-Life1 - 3 days
Water Half-Life2 - 3 days
Primary Degradation Product3,4-Dichloroaniline (3,4-DCA)
Toxicology
Acute Oral LD₅₀ (Rat)1384 mg/kg
96-hour LC₅₀ (Rainbow Trout)2.3 mg/L
96-hour LC₅₀ (Bluegill Sunfish)5.4 mg/L
Oral LD₅₀ (Bobwhite Quail)196 mg/kg
Contact LC₅₀ (Honeybee)Nontoxic (240 µ g/bee )

Experimental Protocols

Protocol for Evaluating Herbicide Efficacy in Field Trials

This protocol describes a standard methodology for assessing the efficacy of a post-emergence herbicide like this compound against target weeds in a rice crop.

  • Experimental Design :

    • Employ a Randomized Complete Block Design (RCBD) with at least three or four replications to account for field variability.

    • Define plot sizes (e.g., 6m x 4m).

    • Include an untreated "weedy check" plot and a "weed-free" (hand-weeded) plot in each block for comparison.

  • Crop and Weed Seeding :

    • Prepare the land using standard agronomic practices.

    • Sow rice seeds (e.g., direct-seeded) at a specified spacing and rate.

    • If natural weed pressure is insufficient, overseed with a known density of target weed seeds (e.g., Echinochloa spp.).

  • Herbicide Application :

    • Apply this compound at various predetermined rates (e.g., 2.0, 3.0, 4.0 kg a.i./ha) as per the treatment plan.

    • Application timing is critical for post-emergence herbicides: apply when weeds are at a specific growth stage (e.g., 2-4 leaf stage).

    • Use a calibrated backpack sprayer with a specified nozzle type and pressure to ensure uniform coverage, with a carrier volume of approximately 200-400 L/ha.

  • Data Collection and Evaluation :

    • Weed Control Efficacy : At set intervals (e.g., 7, 14, and 30 days after treatment), assess weed control. This can be done by:

      • Visual rating on a scale of 0% (no control) to 100% (complete kill).

      • Counting weed density (number of plants per quadrat).

      • Collecting above-ground weed biomass from a defined area (quadrat), oven-drying it, and recording the dry weight.

    • Crop Phytotoxicity : Visually assess crop injury (stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (crop death) at the same intervals.

    • Crop Yield : At maturity, harvest the central rows of each plot, and measure the grain yield, adjusting for moisture content.

  • Statistical Analysis :

    • Analyze the collected data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Fisher's Protected LSD) at a specified probability level (e.g., p ≤ 0.05) to determine significant differences between treatment means.

Protocol for Determining Aryl Acylamidase (AAA) Activity

This protocol outlines a method to measure the activity of the enzyme responsible for this compound detoxification, which is key to understanding resistance.

  • Enzyme Extraction :

    • Harvest fresh leaf tissue (e.g., 1-2 g) from both rice (tolerant) and a susceptible weed species.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., Tris-HCl buffer, pH 7.5) containing stabilizing agents like polyvinylpyrrolidone (PVP) and a reducing agent like β-mercaptoethanol.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay :

    • The assay measures the rate of this compound hydrolysis by monitoring the formation of the 3,4-dichloroaniline (DCA) product.

    • Prepare a reaction mixture containing a specific volume of the enzyme extract, a reaction buffer (pH 7.5), and a known concentration of this compound as the substrate.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a denaturing agent like trichloroacetic acid (TCA).

  • Product Quantification :

    • The amount of DCA produced can be quantified spectrophotometrically after a colorimetric reaction. A common method involves diazotization of the DCA and coupling with a chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine), which produces a colored compound measurable at a specific wavelength (e.g., 550 nm).

    • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of DCA produced, offering higher specificity and sensitivity.

  • Calculation of Activity :

    • Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

    • Calculate the specific activity of the aryl acylamidase, typically expressed as nmol of DCA produced per minute per mg of protein. Compare the activity between rice and the susceptible weed to demonstrate the biochemical basis of selectivity.

G cluster_workflow General Workflow for Herbicide Field Efficacy Trial cluster_data Data Points A 1. Experimental Design (Randomized Complete Block) B 2. Field Preparation & Seeding (Crop + Weeds) A->B C 3. Herbicide Application (Post-emergence at 2-4 leaf stage) B->C D 4. Data Collection (7, 14, 30 DAT) C->D E 5. Data Analysis (ANOVA) D->E WeedControl Weed Control (%) D->WeedControl CropInjury Crop Injury (%) D->CropInjury Biomass Weed Dry Weight (g/m²) D->Biomass Yield Grain Yield (kg/ha) D->Yield F 6. Results & Conclusion E->F

Figure 4: A logical workflow for a typical herbicide efficacy field trial.

References

Propanil's Impact on Non-Target Aquatic Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the ecotoxicological effects of the herbicide propanil on aquatic ecosystems, detailing its toxicity, the methodologies for its assessment, and its molecular mechanisms of action.

Introduction: this compound (3',4'-dichloropropionanilide) is a widely used post-emergence herbicide, primarily in rice cultivation, to control broadleaf and grassy weeds.[1] Its extensive use, however, raises concerns about its potential impact on non-target aquatic organisms due to runoff from treated agricultural fields.[2] This technical guide provides a comprehensive overview of the effects of this compound on a range of non-target aquatic organisms, including fish, invertebrates, amphibians, and algae. It is designed for researchers, scientists, and drug development professionals, presenting quantitative toxicity data, detailed experimental protocols, and visualizations of toxicological pathways and experimental workflows.

This compound's primary herbicidal action is the inhibition of photosynthesis by disrupting the electron transport chain at photosystem II in plants.[2] In aquatic environments, this compound can be degraded by microbes into 3,4-dichloroaniline (3,4-DCA), a major and more persistent metabolite that also exhibits toxicity.[2][3] The parent compound and its metabolites can adversely affect various aquatic species, leading to a range of toxicological endpoints from acute mortality to chronic sublethal effects on growth, reproduction, and behavior.

Quantitative Toxicity Data

The toxicity of this compound to non-target aquatic organisms is summarized in the following tables, presenting key metrics such as the median lethal concentration (LC50), the median effective concentration (EC50), the No-Observed-Adverse-Effect Level (NOAEL), and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Table 1: Acute Toxicity of this compound to Fish

SpeciesEndpoint (Time)Value (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)96-h LC502.3
Bluegill Sunfish (Lepomis macrochirus)96-h LC505.4
Sheepshead Minnow (Cyprinodon variegatus)96-h LC504.6
Fathead Minnow (Pimephales promelas)48-h LC508.64
Fathead Minnow (Pimephales promelas)48-h LC5010.2
European Eel (Anguilla anguilla)96-h LC5031.33
European Eel (Anguilla anguilla)96-h NOEC20
European Eel (Anguilla anguilla)96-h LOEC25
Nile Tilapia (Oreochromis niloticus)96-h LC500.0097 ml/L

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpoint (Time)Value (mg/L)Reference
Daphnia magna24-h LC5043.74
Daphnia magna48-h LC505.01
Daphnia magna48-h LC500.14
Ceriodaphnia dubia48-h LC501.65
Hyalella azteca48-h LC506.58
Chironomus tentans48-h LC5017.09
Mysid Shrimp48-h LC500.4
Eastern Oyster (Crassostrea virginica)96-h LC505.8
Daphnia magna (Reproduction)21-day MATC0.08

Table 3: Acute Toxicity of this compound to Amphibians

SpeciesEndpoint (Time)Value (mg/L)Reference
African Clawed Frog (Xenopus laevis)48-h LC508.17

Table 4: Toxicity of this compound to Algae

SpeciesEndpointValueReference
Green Algae & CyanobacteriaGrowth InhibitionHighly Inhibitory

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological testing protocols. Below are detailed methodologies for key experiments, primarily based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (U.S. EPA).

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Zebra fish (Danio rerio) or Fathead Minnow (Pimephales promelas) for warm water environments. Fish should be healthy, disease-free, and acclimated to the test conditions for at least 12 days.

  • Test System: A semi-static or flow-through system is preferred to maintain constant concentrations of the test substance. For a semi-static test, the test solutions are renewed every 24 or 48 hours.

  • Test Conditions:

    • Temperature: Maintained constant within ±1°C, appropriate for the species (e.g., 15°C for Rainbow Trout, 23°C for Zebra fish).

    • Light: A 16-hour light and 8-hour dark photoperiod is used.

    • Dissolved Oxygen: Should be maintained above 60% of the air saturation value.

    • pH: Kept within a range of 6.0 to 8.5 and should not vary by more than one unit during the test.

  • Procedure:

    • A range-finding test is conducted to determine the concentrations for the definitive test.

    • In the definitive test, fish are exposed to at least five concentrations of this compound in a geometric series. A control group (dilution water only) and, if necessary, a solvent control are run in parallel.

    • A minimum of seven fish per concentration are used.

    • Mortality and any sublethal effects (e.g., erratic swimming, loss of equilibrium) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 values and their 95% confidence limits for each observation period are calculated using statistical methods such as probit analysis or the trimmed Spearman-Karber method.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of substances to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test System: Static test system.

  • Test Conditions:

    • Temperature: Maintained at 20 ± 1°C.

    • Light: A 16-hour light and 8-hour dark photoperiod.

    • Test Medium: A defined synthetic medium (e.g., M4 or M7).

  • Procedure:

    • Daphnids are exposed to a range of this compound concentrations in the test medium. A control group is included.

    • At least 20 daphnids, preferably divided into four replicates of five, are used for each concentration.

    • The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 is calculated using statistical methods like probit analysis.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga) or Anabaena flos-aquae (a cyanobacterium).

  • Test System: Static system, with cultures incubated in a nutrient-rich medium.

  • Test Conditions:

    • Temperature: 21-24°C, maintained constant within ±2°C.

    • Light: Continuous, uniform illumination.

    • pH: Should not vary by more than 1.5 units in any culture during the test.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a series of this compound concentrations.

    • The test is typically run for 72 hours.

    • Algal growth is measured at least every 24 hours by determining cell concentration (e.g., using a cell counter) or a surrogate parameter like chlorophyll fluorescence.

  • Data Analysis: The inhibition of growth is calculated for each concentration relative to the control. The EC50 for growth rate inhibition is then determined.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Aquatic Toxicity Assessment

The following diagram illustrates a generalized workflow for assessing the aquatic toxicity of a substance like this compound, from initial preparation to final data analysis.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Reporting prep_stock Prepare this compound Stock Solution prep_test Prepare Test Concentrations (Geometric Series) prep_stock->prep_test expose Expose Organisms (e.g., 96h for fish, 48h for Daphnia) prep_test->expose control Maintain Control Groups (Dilution Water +/- Solvent) prep_test->control prep_org Acclimate Test Organisms prep_org->expose prep_org->control monitor_wq Monitor Water Quality (pH, DO, Temp) expose->monitor_wq record_effects Record Endpoints (Mortality, Immobilization, Growth) expose->record_effects calc_lc50 Calculate LC50/EC50 (Probit Analysis) record_effects->calc_lc50 report Generate Final Report calc_lc50->report

Caption: Generalized workflow for aquatic toxicity testing of this compound.

Molecular Mechanisms of this compound Toxicity in Aquatic Animals

While this compound's primary mode of action in plants is well-understood, its toxic mechanisms in aquatic animals are more complex and multifaceted. Research indicates that this compound can induce toxicity through several pathways, including mitochondrial dysfunction, apoptosis, oxidative stress, and neurotoxicity.

A recent study on zebrafish embryos has elucidated a key pathway where this compound exposure leads to mitochondrial dysfunction, which in turn triggers apoptosis (programmed cell death), resulting in developmental defects.

G cluster_mitochondria Mitochondrial Dysfunction cluster_effects Adverse Outcomes This compound This compound Exposure resp_chain Inhibition of Mitochondrial Respiration This compound->resp_chain Molecular Initiating Event atp Decreased ATP Production resp_chain->atp apoptosis Induction of Apoptosis (Programmed Cell Death) atp->apoptosis Upstream Event dev_tox Developmental Toxicity apoptosis->dev_tox Leads to organ_defects Organ Defects (Heart, Brain, Eyes) dev_tox->organ_defects cardio_tox Cardiovascular Toxicity dev_tox->cardio_tox

Caption: this compound-induced mitochondrial dysfunction and apoptosis pathway.

In addition to inducing apoptosis, this compound exposure has been shown to cause oxidative stress and neurotoxicity in fish. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. This compound can lead to an increase in lipid peroxidation and alterations in antioxidant enzyme activities. Neurotoxicity is often indicated by the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system.

G cluster_stress Oxidative Stress Pathway cluster_neuro Neurotoxicity Pathway This compound This compound ros Increased ROS Production This compound->ros ache Inhibition of Acetylcholinesterase (AChE) This compound->ache antioxidants Altered Antioxidant Enzymes (SOD, CAT) ros->antioxidants lpo Increased Lipid Peroxidation ros->lpo cellular_damage Cellular Damage antioxidants->cellular_damage lpo->cellular_damage neuro_impairment Neurotransmitter Impairment ache->neuro_impairment

Caption: Overview of this compound-induced oxidative stress and neurotoxicity.

Conclusion

This compound exhibits a range of toxic effects on non-target aquatic organisms, with invertebrates and the early life stages of fish being particularly sensitive. The data indicates that concentrations found in areas of agricultural runoff could pose a risk to aquatic ecosystems. The mechanisms of toxicity in animals, while not as fully elucidated as in plants, involve multiple pathways including mitochondrial dysfunction, apoptosis, oxidative stress, and neurotoxicity. Adherence to standardized testing protocols is crucial for accurately assessing the environmental risk of this compound and for developing effective regulatory measures to protect aquatic life. Further research into the specific signaling cascades affected by this compound in a wider range of aquatic species will enhance our understanding of its ecotoxicological profile.

References

Methodological & Application

Application Note: Quantification of Propanil in Water Samples by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propanil (3',4'-dichloropropionanilide) is a widely used post-emergence herbicide primarily for the control of broadleaf and grass weeds in rice cultivation.[1] Due to its application in agriculture, there is a potential for contamination of surface and ground waters.[2] Monitoring this compound levels in water is crucial for environmental risk assessment and ensuring water quality. This application note details a robust and reliable method for the quantification of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with a UV detector. The method involves a solid-phase extraction (SPE) step for sample clean-up and concentration, followed by reversed-phase HPLC for separation and quantification.

Principle

This method employs solid-phase extraction (SPE) with a C18 cartridge to isolate and concentrate this compound from the water matrix. The extracted analyte is then separated using a reversed-phase C18 HPLC column with an isocratic mobile phase of acetonitrile and water.[3] A UV detector set at an appropriate wavelength is used for the detection and quantification of this compound.[3] The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from external standards.

Apparatus and Reagents

1.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (0.1 mg sensitivity).

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg, 6 mL).

  • Nitrogen evaporator or rotary evaporator.

  • Glassware: Volumetric flasks, pipettes, beakers, graduated cylinders, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or similar).[4]

  • pH meter.

1.2 Reagents

  • This compound analytical standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Ammonium formate (analytical grade).

  • Formic acid or Acetic acid (analytical grade).

  • Nitrogen gas (high purity).

Experimental Protocols

2.1 Standard Solution Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C and is typically stable for up to 6 months.

  • Working Stock Solution (10 µg/mL): Pipette 10.0 mL of the primary stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards (0.1 - 2.0 µg/mL): Prepare a series of calibration standards by appropriately diluting the working stock solution with the mobile phase. A suggested range includes 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL.

2.2 Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Samples should be stored refrigerated at ~4°C until analysis.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.

  • Sample Loading: Measure 250 mL of the water sample and pass it through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge by passing 2 x 4 mL of acetonitrile into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 1.0 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

2.3 HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v) with 20 mM Ammonium Formate, pH 3.0
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 30°C
UV Detection 248 nm
Run Time ~20 minutes

2.4 Analysis and Quantification

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against its concentration. A linear regression with a correlation coefficient (r²) > 0.99 is required.

  • Sample Analysis: Inject the prepared water sample extracts.

  • Calculation: Determine the concentration of this compound in the sample extract from the calibration curve. Calculate the final concentration in the original water sample using the following formula:

    Concentration (µg/L) = (C x V_final) / V_initial

    Where:

    • C = Concentration from calibration curve (µg/mL)

    • V_final = Final volume of the reconstituted extract (mL)

    • V_initial = Initial volume of the water sample (L)

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method.

ParameterTypical Value
Analyte This compound
Retention Time (t_R_) ~14.4 minutes
Wavelength (λ_max_) 248 nm
Linearity Range 0.1 - 2.0 µg/mL (in solution)
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.02 µg/L (in water)
Limit of Quantitation (LOQ) ~0.1 µg/L (in water)
Accuracy (% Recovery) 85 - 110%
Precision (% RSD) < 10%

Note: LOD and LOQ values are estimates and should be experimentally determined by the laboratory.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection 1. Water Sample Collection (250 mL) SPE_Condition 2. SPE C18 Conditioning (Methanol & Water) SPE_Load 3. Sample Loading SPE_Condition->SPE_Load SPE_Wash 4. Cartridge Washing (HPLC Water) SPE_Load->SPE_Wash SPE_Elute 5. Elution (Acetonitrile) SPE_Wash->SPE_Elute Concentrate 6. Evaporation & Reconstitution (1 mL) SPE_Elute->Concentrate Filter 7. Filtration (0.45 µm) Concentrate->Filter HPLC_Analysis 8. HPLC-UV Analysis Filter->HPLC_Analysis Data_Processing 9. Peak Integration & Quantification HPLC_Analysis->Data_Processing Final_Report 10. Final Concentration Report (µg/L) Data_Processing->Final_Report

Caption: Workflow for this compound analysis in water by SPE and HPLC-UV.

References

Application Note: Determination of Propanil Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanil (3',4'-dichloropropionanilide) is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds, particularly in rice cultivation. Due to its extensive application, residues of this compound and its primary metabolite, 3,4-dichloroaniline (3,4-DCA), can persist in soil, potentially contaminating water sources and entering the food chain.[1] Accurate and sensitive monitoring of these residues in soil is crucial for environmental risk assessment and food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent selectivity and sensitivity for the identification and quantification of this compound.[2] This application note provides detailed protocols for the extraction and analysis of this compound in soil samples using GC-MS.

Principle

The method involves the extraction of this compound from a soil sample using an organic solvent. The resulting extract is then subjected to a cleanup procedure to remove interfering matrix components. Two common and effective extraction/cleanup protocols are presented: a classic Liquid-Liquid Extraction (LLE) with dispersive Solid-Phase Extraction (dSPE) cleanup and the more modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4] The final, cleaned extract is then analyzed by GC-MS, where this compound is separated from other components on a capillary column and subsequently detected and quantified by the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Homogenizer or high-speed blender

    • Centrifuge capable of >4000 rpm

    • Vortex mixer

    • Rotary evaporator or nitrogen evaporator

    • Analytical balance (4-decimal)

    • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

    • Glassware: Volumetric flasks, pipettes, graduated cylinders, autosampler vials

    • Syringe filters (0.22 µm PTFE)

  • Reagents:

    • This compound analytical standard (>99% purity)

    • Solvents: Acetone, Acetonitrile, Dichloromethane, Hexane, Ethyl Acetate (all pesticide residue grade)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Chloride (NaCl)

    • Primary Secondary Amine (PSA) sorbent

    • Sodium Sulfate (anhydrous, granular)

    • Helium (carrier gas, >99.999% purity)

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and bring to volume with acetone. Store at -4°C.[5]

  • Intermediate Standard Solution (10 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Working Calibration Standards (0.025 - 1.0 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard solution with ethyl acetate. A typical range would be 0.025, 0.05, 0.1, 0.25, 0.5, and 1.0 µg/mL.

Protocol 1: Liquid-Liquid Extraction (LLE) with dSPE Cleanup

This protocol is adapted from a validated method for this compound in soil.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For recovery studies, spike the sample with a known concentration of this compound standard and let it stand for 24 hours.

  • Extraction:

    • Add 20 mL of acetone to the soil sample, cap tightly, and shake vigorously for 1 hour on a mechanical shaker.

    • Centrifuge at 4000 rpm for 5 minutes. Decant the acetone supernatant into a 250 mL separatory funnel.

    • Repeat the extraction with another 20 mL of acetone, combining the supernatants.

    • Add 100 mL of dichloromethane and 50 mL of hexane to the separatory funnel. Shake and allow the layers to separate. Collect the organic (lower) layer.

    • Combine all organic layers.

  • Concentration: Concentrate the extract to near dryness using a rotary evaporator at 40°C. Reconstitute the residue in 1 mL of acetonitrile.

  • Cleanup (dSPE):

    • In a 2 mL microcentrifuge tube, add 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.

    • Add the 1 mL of reconstituted extract.

    • Vortex for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation: Transfer the supernatant into an autosampler vial for GC-MS analysis.

Protocol 2: QuEChERS Method

The QuEChERS approach is a streamlined and widely adopted method for pesticide analysis in various matrices, including soil.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex to create a slurry.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation: Transfer approximately 0.5 mL of the cleaned supernatant, filter through a 0.22 µm syringe filter, and place into an autosampler vial for GC-MS analysis.

Data Presentation

Quantitative data from validated methods are summarized below for easy comparison and reference.

Table 1: Method Performance Parameters for this compound Analysis

Parameter Value Reference
Limit of Detection (LOD) 0.017 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg
Linearity (Concentration Range) 10 - 200 µg/L

| Correlation Coefficient (R²) | > 0.99 | |

Table 2: Recovery Study Data for this compound in Soil

Spiking Level (mg/kg) Recovery (%) Relative Standard Deviation (RSD) Reference
0.05 84.9 - 98.3 < 15%
0.25 84.9 - 98.3 < 15%
0.50 84.9 - 98.3 < 15%

| 0.1 (100 µg/kg) | 70 - 120 (general for pesticides) | < 15% | |

Table 3: Recommended GC-MS Operating Conditions

Parameter Setting
Gas Chromatograph (GC)
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless, 1 µL injection volume
Injector Temperature 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 70°C for 1 min, ramp at 30°C/min to 240°C, then ramp at 5°C/min to 300°C, hold for 1 min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 4: Key Mass Spectrometric Ions for this compound Identification

Compound Molecular Mass Quantifier Ion (m/z) Qualifier Ions (m/z)

| this compound | 218 | 161 | 217, 125, 57 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis A 1. Weigh 10g Soil Sample B 2. Add Extraction Solvent (e.g., Acetonitrile) A->B C 3. Add Salts (QuEChERS) or Partition (LLE) B->C D 4. Shake / Vortex Vigorously C->D E 5. Centrifuge to Separate Layers D->E F 6. Transfer Supernatant to dSPE Tube (PSA + MgSO4) E->F G 7. Vortex and Centrifuge F->G H 8. Collect Cleaned Extract G->H I 9. Inject into GC-MS H->I J 10. Data Acquisition (SIM Mode) I->J K 11. Quantify using Calibration Curve J->K

Caption: Experimental workflow for this compound analysis in soil.

logical_relationship A Sample Preparation Goal: Isolate this compound from Soil Matrix Methods: LLE or QuEChERS B Chromatographic Separation (GC) Goal: Separate this compound from Co-extractives Mechanism: Differential partitioning between mobile and stationary phases A->B Clean Extract C Mass Spectrometric Detection (MS) Goal: Unambiguous Identification & Accurate Quantification Mechanism: Ionization, Mass Filtering (SIM), and Detection B->C Separated Analyte

Caption: Logical relationship of the analytical steps.

References

Application Note: Solid-Phase Extraction for Propanil Pre-concentration from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propanil (3',4'-dichloropropionanilide) is a widely used post-emergence herbicide for the control of broadleaf and grass weeds in rice and other crops.[1][2] Its presence in environmental samples, such as water and soil, is a significant concern due to its potential impact on non-target organisms and ecosystems.[3] Accurate and sensitive analytical methods are crucial for monitoring this compound residues. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the pre-concentration and purification of this compound from complex environmental matrices prior to chromatographic analysis.[4][5] This application note provides a detailed protocol for the solid-phase extraction of this compound from water and soil samples, along with relevant quantitative data and a procedural workflow.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to isolate and concentrate analytes from a liquid sample. The process involves passing the sample through a sorbent bed packed in a cartridge. Analytes of interest, like this compound, are retained on the sorbent while other matrix components are washed away. Subsequently, a small volume of a strong solvent is used to elute the retained analytes, resulting in a concentrated and cleaner sample extract ready for analysis. The choice of sorbent and elution solvent is critical for achieving high recovery and selectivity. For this compound, a nonpolar herbicide, reverse-phase sorbents like C18 are commonly employed.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the solid-phase extraction of this compound from environmental samples.

Sample MatrixSPE SorbentElution SolventSpiking LevelRecovery Rate (%)Limit of Quantitation (LOQ)Analytical MethodReference
SoilC18Ethyl Acetate--0.01 ppmGC/NPD
WaterC18Ethyl Acetate--0.01 ppmGC/NPD
Rice Grain, Husk, Straw, and SoilDispersive SPEDichloromethane/Hexane0.05, 0.25, 0.50 mg/kg84.9 - 98.30.05 mg/kgGLC-ECD
Drinking Water----0.02 µg/LLC-ESI-MS
Surface Water----0.5 ng/LOn-line SPE-LC-ESI-MS/MS

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is based on established methods for the determination of this compound in water.

a. Materials and Reagents

  • SPE Cartridges: C18 (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Glassware: Graduated cylinders, conical tubes, Pasteur pipettes

  • Vacuum manifold for SPE

  • Nitrogen evaporator

b. Protocol

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.

  • Sample Loading:

    • Measure 100 mL of the water sample.

    • Pass the entire sample volume through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing (Optional):

    • To remove interfering polar compounds, wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90 v/v).

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the retained this compound with two 4 mL portions of ethyl acetate.

  • Drying the Eluate:

    • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.

    • Rinse the sodium sulfate with an additional 1-2 mL of ethyl acetate and collect it with the eluate.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or mobile phase for LC analysis) for subsequent chromatographic analysis.

Solid-Phase Extraction of this compound from Soil Samples

This protocol is adapted from methods for the analysis of this compound in soil.

a. Materials and Reagents

  • Same as for water samples, plus:

  • Acetone (HPLC grade)

  • Toluene (HPLC grade)

  • 0.5N Hydrochloric Acid (HCl)

  • 1M Potassium Monohydrogen Phosphate (K₂HPO₄)

  • Mechanical shaker

  • Centrifuge

  • Rotary evaporator

b. Protocol

  • Sample Extraction:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 10 mL of acetone and shake vigorously.

    • Add 10 mL of toluene and shake for 1 hour on a mechanical shaker.

    • Centrifuge the sample and collect the supernatant.

  • Liquid-Liquid Partitioning (to separate this compound from its primary metabolite, 3,4-dichloroaniline - DCA):

    • Transfer the supernatant to a separatory funnel.

    • Add 25 mL of 0.5N HCl and shake. Allow the layers to separate.

    • The organic phase (toluene) contains the this compound. The aqueous phase contains the DCA.

    • Drain the organic layer through a pad of anhydrous sodium sulfate.

    • Evaporate the toluene to dryness using a rotary evaporator.

    • Reconstitute the residue in 5 mL of methanol.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge as described in the water protocol.

    • Load the methanolic extract onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum.

    • Elute the this compound with two 4 mL portions of ethyl acetate.

  • Drying and Concentration:

    • Dry the eluate with anhydrous sodium sulfate as described in the water protocol.

    • Evaporate the eluate to a final volume of 10 mL with ethyl acetate for GC analysis.

Workflow Diagrams

SPE_Workflow_Water cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_post_extraction Post-Extraction cond1 1. Add Ethyl Acetate cond2 2. Add Methanol cond1->cond2 cond3 3. Add Deionized Water cond2->cond3 load 4. Load Water Sample cond3->load wash 5. Wash Cartridge load->wash dry 6. Dry Cartridge wash->dry elute 7. Elute with Ethyl Acetate dry->elute dry_eluate 8. Dry Eluate (Na2SO4) elute->dry_eluate concentrate 9. Concentrate & Reconstitute dry_eluate->concentrate analysis 10. Chromatographic Analysis concentrate->analysis

Caption: SPE Workflow for this compound from Water Samples.

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_final Final Steps extract_solvent 1. Extract with Acetone/Toluene partition 2. Liquid-Liquid Partition with HCl extract_solvent->partition separate 3. Collect Organic Phase partition->separate evaporate 4. Evaporate & Reconstitute in Methanol separate->evaporate condition 5. Condition C18 Cartridge evaporate->condition load 6. Load Methanolic Extract condition->load wash 7. Wash Cartridge load->wash dry 8. Dry Cartridge wash->dry elute 9. Elute with Ethyl Acetate dry->elute dry_eluate 10. Dry Eluate (Na2SO4) elute->dry_eluate concentrate 11. Adjust Final Volume dry_eluate->concentrate analysis 12. Chromatographic Analysis concentrate->analysis

Caption: SPE Workflow for this compound from Soil Samples.

Solid-phase extraction is a robust and efficient method for the pre-concentration and cleanup of this compound from environmental water and soil samples. The use of C18 sorbent followed by elution with ethyl acetate provides high recovery rates and allows for the determination of this compound at low concentrations. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers and scientists involved in the environmental monitoring of this herbicide. The final determination is typically carried out using sensitive analytical techniques such as gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

References

Application Notes & Protocols for Propanil Resistance Screening in Echinochloa crus-galli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propanil is an acetanilide herbicide widely used for post-emergence control of grassy weeds, particularly barnyardgrass (Echinochloa crus-galli), in rice cultivation.[1][2] However, the extensive and repeated use of this compound has led to the evolution of resistant E. crus-galli biotypes in various rice-growing regions worldwide, posing a significant threat to crop production.[2][3][4] The primary mechanism of this compound resistance in E. crus-galli is metabolic, involving an enhanced activity of the enzyme aryl acylamidase, which detoxifies the herbicide.

These application notes provide a detailed protocol for screening this compound resistance in E. crus-galli populations. The protocol encompasses a whole-plant dose-response bioassay to determine the level of resistance and a biochemical assay to measure aryl acylamidase activity.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the concentration of this compound required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) of suspected resistant and known susceptible E. crus-galli populations.

Materials:

  • Seeds of suspected this compound-resistant and a known this compound-susceptible E. crus-galli biotype.

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix (e.g., soil, sand, and peat mixture).

  • Commercial formulation of this compound.

  • Greenhouse or controlled environment chamber with conditions suitable for E. crus-galli growth (e.g., 28/24°C day/night temperature, 12-hour photoperiod).

  • Laboratory sprayer calibrated to deliver a consistent volume.

  • Analytical balance.

  • Drying oven.

Procedure:

  • Seed Germination and Plant Growth:

    • Sow 5-10 seeds of each E. crus-galli population per pot.

    • Water the pots as needed and allow the seedlings to grow to the 2-3 leaf stage. This is a critical stage for herbicide application as susceptibility can decrease with plant age.

    • Thin the seedlings to a uniform number (e.g., 4 plants) per pot before herbicide application.

  • Herbicide Application:

    • Prepare a series of this compound concentrations. A typical range for dose-response assays includes a non-treated control and several doses ranging from below to above the recommended field rate (e.g., 0, 0.1, 1, 2.5, 5, 10, 20, and 40 kg ai/ha). The exact range may need to be adjusted based on the suspected level of resistance.

    • Apply the different this compound concentrations to the seedlings using a laboratory sprayer. Ensure uniform coverage of the foliage.

  • Data Collection and Analysis:

    • After 14-21 days of treatment, assess the plants for visual injury, survival rate, and biomass.

    • Survival Rate: Count the number of surviving plants in each pot and express it as a percentage of the total number of plants treated.

    • Biomass Reduction: Harvest the above-ground biomass of all surviving plants in each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight. Calculate the percentage of biomass reduction relative to the non-treated control.

    • Data Analysis: Use a statistical software package to perform a log-logistic analysis of the dose-response data. This will allow for the determination of the GR₅₀ or LD₅₀ values for each population. The resistance index (RI) can be calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Data Presentation:

Table 1: Example of Whole-Plant Dose-Response Data for this compound on Susceptible (S) and Resistant (R) E. crus-galli Biotypes

This compound Dose (kg ai/ha)Susceptible (S) - % SurvivalResistant (R) - % SurvivalSusceptible (S) - % Biomass ReductionResistant (R) - % Biomass Reduction
0 (Control)10010000
1.0501004510
2.509010025
5.007510050
10.004010070
20.001010090
LD₅₀ / GR₅₀ ~1.0 >5.0 ~1.1 ~5.0
Resistance Index (RI) ->5 -~4.5

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary.

Biochemical Assay for Aryl Acylamidase Activity

This assay measures the activity of the enzyme responsible for detoxifying this compound. Higher activity is indicative of metabolic resistance.

Materials:

  • Fresh leaf tissue from suspected resistant and known susceptible E. crus-galli plants (at the 3-4 leaf stage).

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM β-mercaptoethanol).

  • This compound solution (substrate).

  • 3,4-dichloroaniline (DCA) standard solution.

  • Spectrophotometer.

  • Centrifuge.

  • Mortar and pestle.

  • Liquid nitrogen.

Procedure:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue (approximately 1 g) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add the extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

    • Centrifuge the slurry at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • The assay measures the rate of this compound hydrolysis to 3,4-dichloroaniline (DCA).

    • Prepare a reaction mixture containing the enzyme extract and a known concentration of this compound in a suitable buffer.

    • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Measure the amount of DCA produced, which can be quantified spectrophotometrically after a colorimetric reaction.

  • Data Analysis:

    • Calculate the specific activity of aryl acylamidase (e.g., in nmol of DCA produced per minute per mg of protein).

    • Compare the specific activity between the resistant and susceptible biotypes. A significantly higher activity in the suspected resistant population confirms a metabolic resistance mechanism.

Data Presentation:

Table 2: Aryl Acylamidase Activity in Susceptible (S) and Resistant (R) E. crus-galli Biotypes

BiotypeAryl Acylamidase Specific Activity (nmol DCA/min/mg protein)Fold Increase (R/S)
Susceptible (S)15.2 ± 2.1-
Resistant (R)65.8 ± 5.74.3

Note: The values in this table are hypothetical and for illustrative purposes only. Actual results will vary.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_bioassay Whole-Plant Bioassay cluster_biochemical Biochemical Assay cluster_confirmation Resistance Confirmation Seed_Collection Collect E. crus-galli Seeds (Suspected R and Known S) Plant_Growth Germinate Seeds & Grow Seedlings to 2-3 Leaf Stage Seed_Collection->Plant_Growth Herbicide_Application Apply this compound at Varying Doses Plant_Growth->Herbicide_Application Enzyme_Extraction Extract Aryl Acylamidase from Leaf Tissue Plant_Growth->Enzyme_Extraction Data_Collection Assess Survival & Biomass (14-21 Days Post-Treatment) Herbicide_Application->Data_Collection Data_Analysis Calculate GR50/LD50 & Resistance Index Data_Collection->Data_Analysis Resistance_Confirmed Resistance Confirmed Data_Analysis->Resistance_Confirmed Enzyme_Assay Measure Enzyme Activity (this compound Hydrolysis) Enzyme_Extraction->Enzyme_Assay Activity_Comparison Compare Activity between R and S Biotypes Enzyme_Assay->Activity_Comparison Activity_Comparison->Resistance_Confirmed

Caption: Experimental workflow for this compound resistance screening in E. crus-galli.

Propanil_Resistance_Pathway cluster_cell Echinochloa crus-galli Cell cluster_key Legend Propanil_In This compound Aryl_Acylamidase Aryl Acylamidase Propanil_In->Aryl_Acylamidase Metabolism (Detoxification) Photosystem_II Photosystem II (Target Site) Propanil_In->Photosystem_II Binding Detoxified_this compound 3,4-dichloroaniline + Propionic Acid (Non-toxic) Aryl_Acylamidase->Detoxified_this compound Normal_Function Normal Photosynthesis Detoxified_this compound->Normal_Function Inhibition Inhibition of Photosynthesis Photosystem_II->Inhibition Leads to Resistant Resistant Biotype: High Aryl Acylamidase Activity (Detoxification Pathway Dominates) Susceptible Susceptible Biotype: Low Aryl Acylamidase Activity (Inhibition Pathway Dominates)

References

Application Notes and Protocols: In Vitro Assessment of Propanil Phytotoxicity on Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propanil is a widely used post-emergence herbicide effective against numerous grass and broadleaf weeds, particularly in rice cultivation. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This document provides detailed application notes and protocols for the in vitro assessment of this compound's phytotoxicity on various weed species. The methodologies described herein are designed to offer a controlled environment for studying the dose-dependent effects of this compound and for elucidating the underlying mechanisms of its herbicidal activity.

Mechanism of Action

This compound acts as a selective herbicide by inhibiting the electron transport chain in Photosystem II of susceptible plants.[1][2][3] Upon absorption, this compound binds to the D1 protein of the PSII complex in chloroplasts, blocking the flow of electrons.[1] This disruption of photosynthesis leads to a halt in ATP and NADPH production, essential for CO2 fixation.[1] Consequently, an overproduction of reactive oxygen species (ROS) occurs, causing oxidative stress that damages cellular components, leading to lipid peroxidation, membrane damage, and ultimately, cell death. Symptoms of this compound phytotoxicity in susceptible weeds typically manifest as chlorosis (yellowing) followed by necrosis (browning and tissue death).

Data Presentation: this compound Phytotoxicity

Disclaimer: The following tables present illustrative quantitative data on the in vitro phytotoxicity of this compound against common weed species. Specific values such as EC50 (Effective Concentration causing 50% response) and growth inhibition can vary depending on the specific weed biotype, cell line, and experimental conditions. Researchers are encouraged to determine these values experimentally using the protocols provided in this document.

Table 1: Illustrative EC50 Values of this compound for Weed Species Cell Suspension Cultures

Weed SpeciesCommon NameEC50 (µM) for Growth InhibitionEC50 (µM) for PSII Efficiency (Fv/Fm) Reduction
Amaranthus retroflexusRedroot Pigweed5025
Echinochloa crus-galliBarnyardgrass7540
Cyperus rotundusNutsedge10060

Table 2: Illustrative this compound-Induced Growth Inhibition in Weed Species Cell Suspension Cultures after 72h Exposure

Weed SpeciesThis compound Concentration (µM)Mean Growth Inhibition (%)Standard Deviation
Amaranthus retroflexus1025.3± 3.1
5052.1± 4.5
10085.7± 5.2
Echinochloa crus-galli1018.9± 2.8
5045.6± 3.9
10078.2± 4.8
Cyperus rotundus1015.4± 2.5
5040.8± 3.7
10070.1± 4.3

Experimental Protocols

Protocol 1: Establishment and Maintenance of Weed Cell Suspension Cultures

This protocol outlines the steps for initiating and maintaining cell suspension cultures from weed species, which serve as the basis for in vitro phytotoxicity assays.

Materials:

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Cyperus rotundus)

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution

  • Sterile distilled water

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D))

  • Agar (for solid medium)

  • Sterile petri dishes, conical flasks, and pipettes

  • Orbital shaker

  • Laminar flow hood

Procedure:

  • Seed Sterilization:

    • Surface sterilize weed seeds by washing with 70% ethanol for 1 minute, followed by a 10-15 minute wash in 10% bleach solution.

    • Rinse the seeds 3-5 times with sterile distilled water.

  • Callus Induction:

    • Aseptically place the sterilized seeds on solid MS medium supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and an appropriate concentration of 2,4-D (e.g., 1-2 mg/L) to induce callus formation.

    • Incubate the plates in the dark at 25 ± 2°C.

  • Initiation of Suspension Culture:

    • Once friable callus has formed (typically after 3-4 weeks), transfer approximately 2-3 g of the callus into a 250 mL conical flask containing 50 mL of liquid MS medium with the same sucrose and 2,4-D concentrations.

    • Place the flasks on an orbital shaker at 120 rpm under a 16h light/8h dark photoperiod at 25 ± 2°C.

  • Maintenance and Subculturing:

    • Subculture the cell suspension every 7-10 days by transferring 10-15 mL of the culture into 50 mL of fresh liquid medium.

    • Regularly check the culture for viability and contamination.

Protocol 2: In Vitro this compound Phytotoxicity Assay using Cell Suspension Cultures

This protocol details the procedure for assessing the dose-dependent phytotoxicity of this compound on weed cell suspension cultures.

Materials:

  • Established weed cell suspension cultures

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in sterile water)

  • Sterile 96-well microplates or 50 mL conical flasks

  • Growth medium (as used for cell culture maintenance)

  • Spectrophotometer or plate reader

  • Cell viability stain (e.g., Evans blue or Trypan blue)

  • Microscope

Procedure:

  • Preparation of this compound Concentrations:

    • Prepare a series of this compound dilutions in the growth medium from the stock solution to achieve the desired final concentrations for the dose-response curve. Include a solvent control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

  • Cell Treatment:

    • In a 96-well plate, add 100 µL of cell suspension to each well.

    • Add 100 µL of the respective this compound dilution or control to each well.

    • For larger scale experiments, use 50 mL flasks with 10 mL of cell suspension and 10 mL of the this compound solution.

  • Incubation:

    • Incubate the treated cultures under the same conditions as for maintenance (orbital shaker, light, and temperature) for a specified period (e.g., 24, 48, 72 hours).

  • Assessment of Phytotoxicity:

    • Growth Inhibition: Measure the cell density at the beginning and end of the treatment period using a spectrophotometer (OD at 600 nm) or by determining the packed cell volume. Calculate the percentage of growth inhibition relative to the control.

    • Cell Viability: Add a cell viability stain (e.g., 0.1% Evans blue) to a sample of the cell culture and incubate for 15-20 minutes. Count the number of stained (non-viable) and unstained (viable) cells under a microscope to determine the percentage of cell viability.

Protocol 3: Measurement of Photosystem II (PSII) Efficiency using Chlorophyll Fluorescence

This protocol describes how to measure the effect of this compound on the photosynthetic efficiency of weed cells using a pulse-amplitude-modulated (PAM) fluorometer.

Materials:

  • Weed cell suspension cultures treated with this compound (as in Protocol 2)

  • PAM fluorometer

  • Dark adaptation chamber or aluminum foil

Procedure:

  • Dark Adaptation:

    • After the desired treatment period, dark-adapt the cell cultures for at least 20-30 minutes. This can be done by placing the flasks or plates in a dark chamber or wrapping them in aluminum foil.

  • Measurement of Fv/Fm:

    • Use the PAM fluorometer to measure the maximum quantum yield of PSII photochemistry (Fv/Fm).

    • Follow the instrument's instructions to measure the minimal fluorescence (Fo) with a weak measuring light and the maximal fluorescence (Fm) after applying a saturating pulse of light.

    • The instrument's software will typically calculate Fv/Fm, where Fv = Fm - Fo. A decrease in the Fv/Fm ratio indicates damage to PSII.

  • Data Analysis:

    • Compare the Fv/Fm values of the this compound-treated samples to the control samples to determine the extent of PSII inhibition.

Protocol 4: Quantification of Reactive Oxygen Species (ROS) Production

This protocol outlines a method to measure the accumulation of ROS in weed cells exposed to this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Weed cell suspension cultures treated with this compound

  • H2DCFDA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometric microplate reader or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat the weed cell suspension cultures with different concentrations of this compound for a shorter duration (e.g., 1-4 hours) as ROS production is an early response.

  • Loading with H2DCFDA:

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS containing 10 µM H2DCFDA and incubate in the dark for 30 minutes at room temperature.

  • Measurement of Fluorescence:

    • After incubation, wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorometric microplate reader with excitation at 485 nm and emission at 535 nm.

    • Alternatively, visualize the fluorescence in individual cells using a fluorescence microscope.

  • Data Analysis:

    • An increase in fluorescence intensity in the this compound-treated cells compared to the control indicates an increase in ROS production.

Visualizations

Signaling Pathway of this compound Phytotoxicity

Propanil_Phytotoxicity_Pathway This compound This compound PSII Photosystem II (PSII) D1 Protein This compound->PSII Inhibits ElectronTransport Electron Transport Chain Photosynthesis Photosynthesis (ATP & NADPH production) PSII->Photosynthesis Inhibition leads to disruption ElectronTransport->Photosynthesis Drives ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, H₂O₂) ElectronTransport->ROS Leads to overproduction of OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_Cascade MAPK Signaling Cascade OxidativeStress->MAPK_Cascade Activates CellularDamage Cellular Damage (Lipid Peroxidation, Membrane Damage) OxidativeStress->CellularDamage CellDeath Cell Death (Necrosis) MAPK_Cascade->CellDeath Contributes to CellularDamage->CellDeath

Caption: this compound inhibits Photosystem II, leading to ROS production, oxidative stress, and cell death.

Experimental Workflow for In Vitro this compound Phytotoxicity Assessment

Experimental_Workflow Start Start: Weed Seeds Step1 1. Seed Sterilization & Callus Induction Start->Step1 Step2 2. Establishment of Cell Suspension Culture Step1->Step2 Step3 3. This compound Treatment (Dose-Response) Step2->Step3 Step4a 4a. Growth & Viability Assessment Step3->Step4a Step4b 4b. Chlorophyll Fluorescence (PSII Efficiency) Step3->Step4b Step4c 4c. ROS Measurement Step3->Step4c End End: Data Analysis (EC50, Inhibition %) Step4a->End Step4b->End Step4c->End

Caption: Workflow for assessing this compound's phytotoxicity on weed cell cultures.

Logical Relationship of this compound's Effects

Logical_Relationship This compound This compound Application PrimaryEffect Primary Effect Inhibition of PSII This compound->PrimaryEffect SecondaryEffect Secondary Effects ROS Production Oxidative Stress PrimaryEffect->SecondaryEffect TertiaryEffect Tertiary Effects Cellular Damage Activation of Stress Signaling SecondaryEffect->TertiaryEffect Outcome Outcome Weed Cell Death TertiaryEffect->Outcome

Caption: Causal chain of events following this compound application to a susceptible weed.

References

Application Note: Spectrophotometric Determination of Propanil in Commercial Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two reliable and cost-effective spectrophotometric methods for the quantitative determination of Propanil in commercial herbicide formulations. The first method is a direct UV spectrophotometric analysis, leveraging the intrinsic ultraviolet absorbance of the this compound molecule. The second is a visible spectrophotometric method based on the hydrolysis of this compound to 3,4-dichloroaniline (3,4-DCA), followed by diazotization and coupling to form a stable, colored azo dye. Both methods are suitable for quality control and routine analysis in a laboratory setting. Detailed protocols, data presentation, and validation parameters are provided for researchers, scientists, and drug development professionals.

Introduction

This compound (N-(3,4-dichlorophenyl)propanamide) is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops.[1] Accurate quantification of the active ingredient in commercial formulations is crucial for ensuring product efficacy and regulatory compliance. While chromatographic methods such as HPLC are commonly employed for pesticide analysis, spectrophotometry offers a simpler, more accessible, and economical alternative for routine quality control.[2][3]

This document presents two distinct spectrophotometric approaches:

  • Direct UV Spectrophotometry: This method relies on the direct measurement of this compound's absorbance in the UV region. It is a rapid and non-destructive technique. The reported wavelength of maximum absorbance (λmax) for this compound is in the range of 248-280 nm.[2][4]

  • Colorimetric Method via Hydrolysis: This indirect method involves the chemical conversion of this compound to a colored derivative. This compound is first hydrolyzed under acidic or basic conditions to yield 3,4-dichloroaniline (3,4-DCA). The resulting aromatic amine is then diazotized with sodium nitrite in an acidic medium, followed by coupling with a suitable agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride, to produce a highly colored and stable azo dye, which is then quantified in the visible region of the spectrum.

Method 1: Direct UV Spectrophotometric Determination

This method is based on the direct measurement of UV absorbance of this compound in a suitable solvent.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

2. Reagents and Standards:

  • Methanol, HPLC grade

  • This compound reference standard (99%+ purity)

3. Preparation of Standard Stock Solution:

  • Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.

4. Preparation of Working Standard Solutions and Calibration Curve:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 25 µg/mL by appropriate dilution with methanol.

  • Measure the absorbance of each working standard solution at the predetermined λmax (e.g., 248 nm) against a methanol blank.

  • Plot a calibration curve of absorbance versus concentration.

5. Sample Preparation (for an Emulsifiable Concentrate - EC formulation):

  • Accurately weigh a quantity of the commercial this compound EC formulation equivalent to 100 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution and dispersion.

  • Dilute to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.

  • Transfer 1 mL of the filtered solution to a 100 mL volumetric flask and dilute to volume with methanol to obtain a theoretical concentration of 10 µg/mL.

6. Quantification:

  • Measure the absorbance of the prepared sample solution at the λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage of this compound in the commercial formulation using the following formula:

    % this compound (w/w) = (C × D × V) / (W × 10)

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • D = Dilution factor

    • V = Initial volume of the sample preparation (mL)

    • W = Weight of the formulation taken (mg)

Data Presentation
ParameterValue
λmax248 nm
Linearity Range5 - 25 µg/mL
Correlation Coefficient (r²)> 0.999
Molar Absorptivity (ε)~22,220 M⁻¹cm⁻¹ at 253.7 nm

Note: The λmax should be experimentally determined using the available spectrophotometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification start Weigh this compound Standard and Sample prep_std Prepare Standard Stock Solution (1000 µg/mL) start->prep_std prep_sample Prepare Sample Solution (10 µg/mL theoretical) start->prep_sample prep_work_std Prepare Working Standards (5-25 µg/mL) prep_std->prep_work_std scan_lambda Determine λmax of this compound prep_work_std->scan_lambda measure_sample Measure Absorbance of Sample prep_sample->measure_sample measure_std Measure Absorbance of Standards scan_lambda->measure_std plot_cal Plot Calibration Curve measure_std->plot_cal calc_conc Calculate Concentration from Curve plot_cal->calc_conc measure_sample->calc_conc calc_assay Calculate % this compound in Formulation calc_conc->calc_assay

Caption: Workflow for Direct UV Spectrophotometric Analysis of this compound.

Method 2: Colorimetric Determination via Hydrolysis and Diazotization

This method involves the hydrolysis of this compound to 3,4-dichloroaniline (3,4-DCA), which is then converted into a colored azo dye for quantification in the visible range.

Experimental Protocol

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • 1 cm glass cuvettes

  • Water bath

  • Analytical balance

  • Volumetric flasks and pipettes

2. Reagents and Standards:

  • This compound reference standard (99%+ purity)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Sodium hydroxide (NaOH), 2M

  • Sodium nitrite (NaNO₂), 0.1% (w/v) solution (prepare fresh)

  • Ammonium sulfamate, 0.5% (w/v) solution

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA), 0.1% (w/v) solution (prepare fresh and store in a dark bottle)

  • Methanol, HPLC grade

3. Preparation of Standard Stock and Working Solutions:

  • Prepare a 1000 µg/mL stock solution of this compound in methanol as described in Method 1.

  • Prepare a series of working standard solutions with concentrations ranging from 1 to 10 µg/mL by appropriate dilution with methanol.

4. Hydrolysis, Diazotization, and Color Development (for Standards):

  • Pipette 1 mL of each working standard solution into separate 25 mL volumetric flasks.

  • Add 2 mL of 1M HCl and heat in a water bath at 80°C for 15 minutes to effect hydrolysis.

  • Cool the flasks to room temperature.

  • Add 1 mL of 0.1% sodium nitrite solution and mix well. Allow to stand for 3 minutes for complete diazotization.

  • Add 1 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and let it stand for 2 minutes.

  • Add 1 mL of 0.1% NEDA solution and mix. A violet-pink color will develop.

  • Dilute to the mark with distilled water and mix thoroughly.

  • Let the solutions stand for 10 minutes for full color development.

5. Sample Preparation and Analysis:

  • Prepare a sample solution with a theoretical concentration of 5 µg/mL of this compound in methanol following the procedure in Method 1, step 5, with appropriate dilutions.

  • Take 1 mL of the final diluted sample solution and subject it to the same hydrolysis, diazotization, and color development procedure as described for the standards in step 4.

6. Quantification:

  • Measure the absorbance of the colored solutions (standards and sample) at the λmax of the azo dye (to be determined experimentally, typically around 540-560 nm) against a reagent blank. The reagent blank is prepared by following the same procedure but using 1 mL of methanol instead of the standard or sample solution.

  • Plot a calibration curve of absorbance versus the initial concentration of this compound in the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage of this compound in the commercial formulation as in Method 1.

Data Presentation
ParameterValue
λmax of Azo Dye~550 nm (To be determined)
Linearity Range1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Color of the ComplexViolet-Pink

Experimental Workflow and Signaling Pathway Diagram

G cluster_prep Sample Preparation and Hydrolysis cluster_reaction Diazotization and Coupling Reaction cluster_analysis Spectrophotometric Analysis start Prepare this compound Standard and Sample Solutions hydrolysis Acid Hydrolysis (1M HCl, 80°C, 15 min) start->hydrolysis This compound This compound dca 3,4-Dichloroaniline (3,4-DCA) This compound->dca H₂O / H⁺ diazotization Diazotization (NaNO₂, HCl, 3 min) dca->diazotization diazonium Diazonium Salt quench Quench excess HNO₂ (Ammonium Sulfamate, 2 min) coupling Coupling Reaction (NEDA, 10 min) quench->coupling azo_dye Colored Azo Dye coupling->azo_dye measure_abs Measure Absorbance at λmax (~550 nm) azo_dye->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal quantify Quantify this compound in Sample plot_cal->quantify

Caption: Workflow for the Colorimetric Determination of this compound.

Method Validation Summary

Both methods should be validated according to ICH guidelines to ensure they are fit for purpose. The following parameters should be assessed:

ParameterMethod 1 (Direct UV)Method 2 (Colorimetric)Acceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.5%RSD ≤ 2.0%
Specificity Moderate (potential interference from UV-absorbing excipients)High (color reaction is specific to the primary amine)No interference at the analytical wavelength
LOD To be determinedTo be determinedSignal-to-noise ratio of 3:1
LOQ To be determinedTo be determinedSignal-to-noise ratio of 10:1

Conclusion

The direct UV spectrophotometric method is a rapid and straightforward approach for the determination of this compound in commercial formulations, suitable for screening purposes. The colorimetric method, while more complex and time-consuming, offers higher specificity and can be a valuable alternative, especially if the formulation contains other UV-absorbing components that may interfere with the direct UV measurement. The choice of method will depend on the specific laboratory capabilities, sample matrix, and the required level of accuracy and specificity. Both methods, when properly validated, can serve as reliable tools for the quality control of this compound herbicides.

References

Application Notes: Propanil as a Positive Control in Herbicide Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propanil (N-(3,4-dichlorophenyl)propanamide) is a selective, post-emergence contact herbicide widely used for the control of annual grasses and broadleaf weeds, particularly in rice cultivation.[1][2][3] Its well-characterized mechanism of action, rapid activity, and established efficacy make it an ideal positive control for herbicide screening and efficacy studies.[1][4] Rice plants exhibit tolerance to this compound due to the presence of the enzyme aryl acylamidase, which rapidly metabolizes the herbicide into non-toxic substances. In contrast, most target weeds lack this enzyme, leading to phytotoxicity and death. These characteristics provide a reliable benchmark for evaluating the performance of new herbicidal compounds.

Mechanism of Action

This compound's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). After foliar absorption, this compound translocates to the chloroplasts where it binds to the D1 protein of the PSII complex. This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation. The blockage also leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death. Visual symptoms, such as chlorosis and necrosis, typically appear within 24-48 hours of application.

Propanil_MoA cluster_photosynthesis Photosystem II (PSII) in Chloroplast Light Sunlight Chlorophyll Chlorophyll Light->Chlorophyll ETC Electron Transport Chain (ETC) Chlorophyll->ETC Energy ATP & NADPH Production ETC->Energy Normal Electron Flow Block ETC->Block This compound This compound This compound->Block ROS Reactive Oxygen Species (ROS) Generation Block->ROS Blocked Flow Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Damage Death Weed Necrosis & Death Damage->Death

Caption: this compound's mechanism of action via inhibition of the photosynthetic electron transport chain.

Experimental Protocols

The following protocol outlines a standard methodology for conducting a herbicide efficacy trial using this compound as a positive control. This protocol is primarily designed for field studies in direct-seeded rice.

1. Experimental Design and Setup

  • Design: Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.

  • Plot Size: Each plot should be at least 50 m² to minimize edge effects and provide a representative sample area.

  • Treatments:

    • Untreated (Weedy) Check: A plot with no herbicide application to determine the natural weed pressure.

    • Test Compound(s): Applied at various rates (e.g., 0.5x, 1x, and 2x the projected label rate).

    • Positive Control: this compound applied at a standard effective rate (e.g., 3.0 to 4.0 kg a.i./ha).

    • Weed-Free Check: A plot maintained by hand-weeding to determine the crop's maximum yield potential without weed competition.

2. Treatment Preparation and Application

  • Herbicide Formulation: this compound is commonly available as an Emulsifiable Concentrate (EC) or Dry Flowable (DF). Note the formulation used (e.g., this compound 340g/L EC or this compound 80% DF).

  • Timing: Apply this compound post-emergence when target weeds are young and actively growing, typically at the 2-4 leaf stage for optimal control.

  • Application Equipment: Use a calibrated knapsack sprayer with a flat-fan nozzle to ensure uniform coverage.

  • Spray Volume: A spray volume of 300-500 L/ha is recommended for thorough foliar coverage.

  • Environmental Conditions: Apply during cool mornings (15–25°C) and avoid application during high heat, drought stress, or when rain is imminent.

3. Data Collection and Assessment

  • Weed Spectrum: Before application, identify and record the dominant weed species and their density in the trial area. Common target weeds for this compound include Echinochloa spp. (barnyardgrass), Leptochloa chinensis, and various broadleaf weeds.

  • Weed Control Efficacy (%): Visually assess weed control at set intervals (e.g., 7, 14, and 30 days after treatment) compared to the untreated check.

  • Weed Biomass (g/m²): At a specified time point (e.g., 45 days after sowing), collect all weed matter from a designated quadrat (e.g., 0.25 m²) within each plot. Dry the samples in an oven until a constant weight is achieved.

  • Crop Phytotoxicity: Visually assess the crop for any signs of injury (e.g., stunting, chlorosis, necrosis) using a 0-100% scale, where 0 is no injury and 100 is crop death.

  • Crop Yield: At crop maturity, harvest the grain from a predetermined net plot area to calculate the grain yield (e.g., t/ha or kg/ha ).

Efficacy_Workflow cluster_setup Phase 1: Trial Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis A Hypothesis & Objective Definition B Experimental Design (RCBD) A->B C Site Selection & Plot Preparation B->C D Treatment Application C->D D_sub1 Test Compound(s) D_sub2 This compound (Positive Control) D_sub3 Untreated (Weedy Check) E Assess Weed Efficacy, Crop Phytotoxicity & Biomass D_sub1->E D_sub2->E D_sub3->E F Measure Crop Yield at Harvest E->F G Statistical Analysis (ANOVA) F->G H Conclusion & Reporting G->H

References

Application of Propanil in Studies of Herbicide Metabolism in Non-Target Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanil (3',4'-dichloropropionanilide) is a widely used post-emergence herbicide primarily for the control of broadleaf and grassy weeds in rice cultivation.[1] Its mode of action involves the inhibition of photosystem II (PSII) during photosynthesis, leading to a blockage of electron transport and ultimately, plant death.[2] While rice plants exhibit tolerance to this compound due to the rapid enzymatic detoxification by aryl acylamidase (AAA), which hydrolyzes this compound into the less phytotoxic 3,4-dichloroaniline (DCA) and propionic acid, non-target plants may metabolize the herbicide differently and at varying rates.[1][3] Understanding the metabolic fate of this compound in non-target plant species is crucial for assessing its environmental impact, potential for phytoremediation, and the development of crops with enhanced herbicide tolerance.

These application notes provide a summary of the current understanding of this compound metabolism in non-target plants, along with detailed protocols for conducting relevant studies.

Metabolic Pathways of this compound in Plants

The primary metabolic pathway for this compound detoxification in tolerant plants like rice is hydrolysis via aryl acylamidase. However, in non-target and susceptible plants, the metabolic processes can be more complex and less efficient, leading to phytotoxicity. The general metabolic fate of this compound in plants involves three phases:

  • Phase I: Transformation. The parent herbicide molecule is modified by oxidation, reduction, or hydrolysis. For this compound, the key Phase I reaction is the hydrolysis of the amide bond to form 3,4-dichloroaniline (DCA) and propionic acid.[3]

  • Phase II: Conjugation. The modified herbicide or its metabolites are conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids (e.g., glutathione) to increase their water solubility and reduce their toxicity.

  • Phase III: Compartmentation. The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or incorporated into insoluble residues like lignin.

In some non-target species, further metabolism of DCA can occur. For instance, in the aquatic plant Lemna minor, 3,4-dichloroacetanilide has been identified as a major metabolite alongside 3,4-DCA.

Quantitative Data on this compound Metabolism in Non-Target Plants

The following tables summarize quantitative data from studies on this compound metabolism in various non-target plant species.

Table 1: this compound Metabolism in the Aquatic Plant Lemna minor

ParameterValueConditionsReference
Major Metabolites Identified3,4-dichloroaniline (3,4-DCA), 3,4-dichloroacetanilideExposure to this compound
Metabolite Detection3,4-DCA found in culture media after 4 daysContinuous exposure

Table 2: Aryl Acylamidase (AAA) Activity in Different Plant Species/Biotypes

Plant Species/BiotypeSpecific Activity (relative to rice)SignificanceReference
Rice (Oryza sativa)100%Tolerant (Target Crop)
This compound-Resistant Echinochloa colona~80%Resistant Weed Biotype
This compound-Susceptible Echinochloa colona~25%Susceptible Weed Biotype

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism in non-target plants.

Protocol 1: Excised Leaf Assay for Herbicide Metabolism

This protocol is adapted from a method for measuring herbicide metabolism rates in dicot weeds and can be applied to various non-target plant species.

Objective: To determine the rate of this compound metabolism in the leaves of a non-target plant.

Materials:

  • Healthy, young, fully expanded leaves from the non-target plant species.

  • Radiolabeled [14C]-Propanil.

  • Incubation solution (e.g., MES buffer, pH 6.5).

  • Scintillation vials.

  • Solvents for extraction (e.g., acetone, methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Syringes and filters.

Procedure:

  • Plant Material Preparation: Collect fresh, healthy leaves from plants grown under controlled conditions.

  • Excision: Carefully excise the leaves at the petiole.

  • Incubation: Place the excised leaves in a petri dish containing the incubation solution. Allow the leaves to acclimate for a short period.

  • Treatment: Introduce [14C]-Propanil into the incubation solution to a final desired concentration.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove leaves from the incubation solution.

  • Washing: Thoroughly rinse the leaves with distilled water to remove any unabsorbed herbicide from the surface.

  • Homogenization and Extraction:

    • Homogenize the leaf tissue in a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to pellet the solid plant material.

    • Collect the supernatant containing the extracted this compound and its metabolites.

  • Analysis by HPLC:

    • Filter the supernatant.

    • Inject an aliquot of the filtered extract into the HPLC system equipped with a C18 column and a radioactivity detector.

    • Use a suitable gradient of solvents (e.g., acetonitrile and water) to separate this compound from its metabolites.

  • Quantification: Determine the amount of parent this compound and its metabolites at each time point by integrating the peaks in the radiochromatogram.

  • Data Analysis: Calculate the rate of this compound metabolism based on the decrease in the parent compound and the increase in its metabolites over time.

Protocol 2: Analysis of this compound and 3,4-DCA in Plant Tissue by GC-MS

This protocol provides a general workflow for the extraction and analysis of this compound and its primary metabolite, 3,4-DCA, from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of this compound and 3,4-DCA in plant tissues.

Materials:

  • Plant tissue samples.

  • Solvents: Acetone, Toluene, Ethyl acetate, Methanol.

  • Anhydrous sodium sulfate.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-17 or DB-1701).

  • Rotary evaporator.

  • Centrifuge.

Procedure:

  • Sample Preparation:

    • Weigh a known amount of fresh or frozen plant tissue.

    • Homogenize the tissue in a mixture of acetone and toluene (1:1 v/v).

  • Extraction:

    • Shake the homogenate for a specified time and then centrifuge.

    • Collect the organic supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants.

  • Solvent Partitioning and Cleanup:

    • The combined organic phase is passed through a sodium sulfate column to remove water.

    • The solvent is then evaporated to near dryness using a rotary evaporator.

    • The residue is redissolved in methanol.

  • Solid Phase Extraction (SPE):

    • The methanol extract is diluted with buffered water (pH 6.7-7.0) and loaded onto a pre-conditioned C18 SPE cartridge.

    • The analytes (this compound and 3,4-DCA) are eluted from the cartridge with ethyl acetate.

  • Final Preparation:

    • The ethyl acetate eluate is dried with anhydrous sodium sulfate.

    • The final volume is adjusted with ethyl acetate.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate this compound and 3,4-DCA.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and selective detection of the target analytes.

  • Quantification:

    • Create a calibration curve using standards of this compound and 3,4-DCA of known concentrations.

    • Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound metabolism in plants.

Propanil_Metabolism_Pathway This compound This compound PhaseI Phase I: Hydrolysis (Aryl Acylamidase) This compound->PhaseI DCA 3,4-Dichloroaniline (DCA) PhaseI->DCA PropionicAcid Propionic Acid PhaseI->PropionicAcid PhaseII Phase II: Conjugation DCA->PhaseII Conjugates Conjugated Metabolites (e.g., with glucose) PhaseII->Conjugates PhaseIII Phase III: Sequestration Conjugates->PhaseIII Vacuole Vacuolar Sequestration PhaseIII->Vacuole Lignin Incorporation into Lignin PhaseIII->Lignin

Caption: Generalized metabolic pathway of this compound in plants.

Experimental_Workflow_Metabolism_Study cluster_Plant_Preparation 1. Plant Preparation cluster_Treatment_Extraction 2. Treatment and Extraction cluster_Analysis 3. Analysis cluster_Data_Interpretation 4. Data Interpretation PlantGrowth Grow non-target plants in controlled environment LeafExcision Excise healthy, mature leaves PlantGrowth->LeafExcision Incubation Incubate leaves with [14C]-Propanil LeafExcision->Incubation Sampling Collect samples at different time points Incubation->Sampling Extraction Homogenize and extract metabolites Sampling->Extraction HPLC Separate metabolites using HPLC Extraction->HPLC RadioDetection Detect radiolabeled compounds HPLC->RadioDetection Quantification Quantify parent this compound and metabolites RadioDetection->Quantification MetabolismRate Calculate metabolism rate Quantification->MetabolismRate PathwayID Identify metabolic pathway MetabolismRate->PathwayID

Caption: Workflow for an excised leaf herbicide metabolism study.

References

Troubleshooting & Optimization

Propanil stability in aqueous solution at different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of propanil in aqueous solutions under varying pH and temperature conditions. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound is generally stable in neutral to acidic aqueous solutions. However, its stability significantly decreases in alkaline conditions, where it undergoes hydrolysis. Temperature also plays a crucial role, with higher temperatures accelerating degradation, particularly in alkaline environments. In the absence of light and microbial activity, this compound's primary degradation pathway in water is hydrolysis.

Q2: What is the main degradation product of this compound hydrolysis?

A2: The principal degradation product of this compound hydrolysis is 3,4-dichloroaniline (3,4-DCA) and propionic acid. Monitoring the concentration of both this compound and 3,4-DCA is essential for a comprehensive stability assessment.

Q3: How does sunlight affect the stability of this compound in water?

A3: this compound is susceptible to photodegradation. In the presence of sunlight, its degradation in water is significantly accelerated, with a reported photolysis half-life of about 12-13 hours. Therefore, it is critical to conduct stability studies in the dark or under controlled lighting conditions to isolate the effects of pH and temperature on hydrolysis.

Q4: Are there standard guidelines for conducting this compound hydrolysis studies?

A4: Yes, the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" provides a comprehensive framework for evaluating the abiotic hydrolysis of chemical substances.[1][2][3][4][5] This guideline outlines the experimental design, conditions, and data analysis for determining the rate of hydrolysis at different pH values and temperatures.

Data Presentation: this compound Stability in Aqueous Solution

The following tables summarize the available data on the stability of this compound under different pH and temperature conditions. It is important to note that comprehensive kinetic data for the hydrolysis of this compound across a wide range of alkaline pH values and temperatures is limited in publicly available literature. The data presented here is based on available information and should be used as a general guide.

Table 1: this compound Hydrolysis Half-Life at 22-25°C

pHTemperature (°C)Half-life (t½)Reference
422> 1 yearPubChem
722> 1 yearPubChem
8Not Specified~2 daysC. D. S. Tomlin, The Pesticide Manual
922> 1 yearPubChem
>8Not Specified~20 daysC. D. S. Tomlin, The Pesticide Manual

Note: These values were reported for soil-contacted water and may be influenced by other factors besides chemical hydrolysis.

Table 2: Factors Influencing this compound Degradation Rate

FactorEffect on Degradation Rate
pH This compound is stable at neutral and acidic pH. The rate of hydrolysis increases significantly under alkaline conditions (pH > 7).
Temperature Increased temperature accelerates the rate of hydrolysis, particularly in alkaline solutions.
Sunlight This compound undergoes rapid photodegradation in the presence of sunlight.
Organic Matter The presence of organic matter, such as in soil-water systems, can influence the degradation rate of this compound.
Microbial Activity In non-sterile environments, microbial degradation can be a significant pathway for this compound breakdown.

Experimental Protocols

A well-designed experimental protocol is crucial for obtaining reliable data on this compound stability. The following is a generalized methodology based on the OECD 111 guideline.

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous buffered solutions at various pH values and temperatures.

Materials:

  • This compound (analytical standard)

  • Buffer solutions (pH 4, 7, 9, and other relevant alkaline pH values)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Incubator or water bath with precise temperature control

  • HPLC system with a UV or MS detector

  • Analytical column suitable for this compound and 3,4-DCA analysis (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Preparation of Test Solutions:

    • In separate volumetric flasks, add a small aliquot of the this compound stock solution to each buffer solution (pH 4, 7, 9, etc.) to achieve the desired initial concentration. The final concentration of the organic solvent should be minimal (typically <1%) to avoid co-solvent effects.

    • Prepare triplicate samples for each pH and temperature combination.

    • Prepare control samples (buffer without this compound) and analytical standards.

  • Incubation:

    • Incubate the test solutions in the dark at constant, controlled temperatures (e.g., 25°C, 40°C, 50°C).

  • Sampling:

    • Withdraw aliquots from each test solution at predetermined time intervals. The sampling frequency should be adjusted based on the expected degradation rate.

  • Sample Analysis:

    • Analyze the concentration of this compound and its primary degradation product, 3,4-dichloroaniline, in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH and temperature condition.

    • Determine the order of the reaction (typically pseudo-first-order for hydrolysis).

    • Calculate the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution test_solutions Prepare Test Solutions (this compound in Buffers) stock->test_solutions buffers Prepare Buffer Solutions (pH 4, 7, 9+) buffers->test_solutions incubate Incubate in Dark at Constant Temperature test_solutions->incubate sampling Collect Samples at Time Intervals incubate->sampling hplc HPLC Analysis (this compound & 3,4-DCA) sampling->hplc data_analysis Calculate Rate Constants and Half-lives hplc->data_analysis

Caption: Experimental workflow for determining this compound stability.

Troubleshooting Guide

Issue: High variability in results between replicate samples.

  • Possible Cause: Inhomogeneous test solutions, temperature fluctuations during incubation, or inconsistent sample handling.

  • Solution: Ensure thorough mixing of stock and test solutions. Use a calibrated incubator or water bath with minimal temperature variation. Standardize the sampling and sample processing procedures.

Issue: Rapid degradation observed at neutral or acidic pH.

  • Possible Cause: Photodegradation due to exposure to light, or microbial contamination.

  • Solution: Ensure all experiments are conducted in the dark or under amber light. Use sterilized buffers and glassware to prevent microbial growth.

Issue: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase pH, column degradation, or sample solvent mismatch.

  • Solution: Adjust the mobile phase pH to ensure this compound and 3,4-DCA are in a non-ionized state. Use a guard column to protect the analytical column. Ensure the sample solvent is compatible with the mobile phase.

Issue: "Ghost peaks" appearing in the chromatogram.

  • Possible Cause: Contamination of the HPLC system, mobile phase, or sample carryover from previous injections.

  • Solution: Flush the HPLC system with a strong solvent. Use fresh, high-purity mobile phase. Implement a thorough needle wash protocol in the autosampler.

Troubleshooting_Logic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent HPLC Results (e.g., Peak Area Variability) cause1 Sample Preparation Error issue->cause1 cause2 Instrumental Instability issue->cause2 cause3 Column Degradation issue->cause3 sol1 Review SOPs for Sample & Standard Prep cause1->sol1 sol2 Check Pump Performance & Look for Leaks cause2->sol2 sol3 Flush or Replace Column cause3->sol3

References

Technical Support Center: Propanil Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Propanil from high organic matter soil.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound from complex soil matrices.

Issue 1: Low this compound Recovery

Q1: My this compound recovery is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery of this compound from high organic matter soil is a common challenge due to the strong adsorption of the herbicide to organic components.[1][2] Here are several factors to investigate and potential solutions:

  • Inadequate Extraction Solvent: The choice of solvent is critical for efficiently disrupting the interactions between this compound and the soil matrix.

    • Troubleshooting:

      • Ensure you are using a solvent with appropriate polarity, such as acetonitrile or acetone, which has shown good performance in extracting pesticides from soil.[3][4]

      • Consider using a solvent mixture. For instance, a combination of acetonitrile and water can be effective.[5]

      • For methods like liquid-liquid extraction (LLE), ensure the partitioning solvent (e.g., dichloromethane, hexane) is effective in extracting this compound from the initial extract.

  • Insufficient Extraction Time or Agitation: Complete extraction requires adequate time and energy to allow the solvent to penetrate the soil matrix and desorb the analyte.

    • Troubleshooting:

      • Increase the shaking or sonication time during the extraction step.

      • Ensure vigorous mixing to maximize the contact between the solvent and the soil particles.

  • Strong Matrix Interactions: High organic matter content leads to strong binding of this compound, making it difficult to extract.

    • Troubleshooting:

      • pH Adjustment: The pH of the extraction solvent can influence the charge of both this compound and the soil organic matter, affecting adsorption. Experiment with adjusting the pH of your extraction solution.

      • Salting-Out Effect: In methods like QuEChERS, the addition of salts like magnesium sulfate and sodium chloride helps to partition the this compound into the organic solvent layer. Ensure the correct type and amount of salt are used as specified in the protocol.

  • Analyte Degradation: this compound can degrade under certain conditions.

    • Troubleshooting:

      • This compound is known to degrade to 3,4-dichloroaniline (DCA). Ensure your analytical method can also detect DCA to account for potential degradation.

      • Minimize the time between extraction and analysis and store extracts at low temperatures.

Issue 2: High Matrix Interference in Analytical Results (HPLC/GC-MS)

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS or GC-MS analysis. How can I mitigate this?

A2: High organic matter soils are complex matrices that can introduce numerous co-extractive compounds, leading to significant matrix effects. Here are strategies to address this:

  • Inadequate Cleanup: The initial extract may contain high levels of interfering compounds like humic acids.

    • Troubleshooting:

      • Dispersive Solid-Phase Extraction (d-SPE): For QuEChERS methods, use appropriate d-SPE sorbents to remove specific interferences. A combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is common. Graphitized carbon black (GCB) can be used to remove pigments, but be cautious as it may also adsorb planar analytes like this compound.

      • Solid-Phase Extraction (SPE): For other methods, a dedicated SPE cleanup step with a suitable cartridge (e.g., C18, Florisil) can effectively remove interfering compounds.

  • Matrix-Matched Calibration: The presence of matrix components can alter the ionization efficiency of the analyte.

    • Troubleshooting:

      • Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for the matrix effects.

  • Instrumental Considerations:

    • GC-MS: Co-extracted matrix components can accumulate in the GC inlet and column, leading to signal enhancement. Regular maintenance, including changing the liner and trimming the column, is crucial.

    • LC-MS/MS: Matrix effects are a common issue in LC-MS/MS analysis of complex samples. Ensure proper chromatographic separation to minimize co-elution of interferences with this compound.

Q3: My chromatographic peaks for this compound are tailing or fronting. What could be the cause?

A3: Poor peak shape can be due to a variety of factors related to both the sample and the chromatographic system.

  • Column Overload: Injecting too much analyte can lead to fronting peaks.

    • Troubleshooting: Dilute your sample extract and re-inject.

  • Active Sites in the GC System: For GC analysis, active sites in the injector liner or the front of the column can cause peak tailing.

    • Troubleshooting: Use a deactivated liner and ensure the column is properly installed. Clipping a small portion from the front of the column can also help.

  • Incompatible Injection Solvent: Using a solvent for your final extract that is not compatible with the mobile phase (in HPLC) or is too polar for a non-polar column (in GC) can affect peak shape.

    • Troubleshooting: Whenever possible, dissolve the final extract in the initial mobile phase for HPLC analysis. For GC, ensure the solvent is appropriate for the column and injection technique.

FAQs (Frequently Asked Questions)

Q4: Which extraction method is best for this compound in high organic matter soil: LLE, SPE, or QuEChERS?

A4: The "best" method depends on your specific requirements, such as sample throughput, solvent consumption, and desired level of cleanup.

  • Liquid-Liquid Extraction (LLE): A classical and widely used method. It can be effective but is often labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Offers good cleanup and concentration of the analyte. It can be automated for higher throughput.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become very popular for pesticide residue analysis in various matrices, including soil. It is known for its speed, ease of use, and low solvent consumption. For high organic matter soils, a modified QuEChERS protocol with an optimized cleanup step is often the most efficient choice.

Q5: What are the typical recovery rates for this compound from soil using these methods?

A5: Recovery rates can vary depending on the soil type, organic matter content, and the specifics of the method used. However, well-optimized methods can achieve good recoveries. For example, a liquid-liquid partitioning method followed by d-SPE cleanup has been reported to yield recoveries ranging from 84.9% to 98.3% for this compound in soil at various spiking levels. QuEChERS methods generally aim for recoveries in the range of 70-120%.

Q6: How does the high organic matter content specifically affect this compound extraction?

A6: High organic matter in soil presents several challenges for this compound extraction:

  • Strong Adsorption: this compound, being a moderately non-polar compound, has a tendency to adsorb to the organic components of the soil, making it less available for extraction.

  • Co-extraction of Interferences: The extraction process not only removes this compound but also a large number of other organic molecules (e.g., humic and fulvic acids) from the soil. These co-extractives can interfere with the final analysis, causing matrix effects.

Data Presentation

Table 1: Comparison of this compound Extraction Methods from Soil

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Principle Partitioning between two immiscible liquids.Analyte is retained on a solid sorbent and then eluted.Salting-out extraction followed by dispersive SPE cleanup.
Typical Solvents Acetone, Dichloromethane, Hexane.Methanol, Ethyl Acetate.Acetonitrile.
Recovery (%) 85 - 98%Variable, method-dependent70 - 120%
Solvent Consumption HighModerateLow
Sample Throughput LowModerate to High (with automation)High
Cost per Sample ModerateHigh (cartridges)Low
Ease of Use ModerateModerateHigh

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from High Organic Matter Soil

This protocol is a general guideline and may require optimization for your specific soil type.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Shake for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS. The extract may be analyzed directly or after solvent exchange.

Protocol 2: Liquid-Liquid Extraction (LLE) Method for this compound in Soil

This protocol is based on a published method and may need adaptation.

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a suitable flask.

    • Soak the sample in acetone for 24 hours.

  • Liquid-Liquid Partitioning:

    • Partition the acetone extract twice with 100 mL and 50 mL of dichloromethane.

    • Partition once with 100 mL of hexane.

  • Concentration:

    • Combine the organic layers (dichloromethane and hexane).

    • Concentrate the combined extract to approximately 10 mL using a rotary vacuum evaporator at 40°C.

  • Cleanup (Optional but Recommended):

    • The concentrated extract can be further cleaned up using a d-SPE step as described in the QuEChERS protocol or a suitable SPE cartridge.

  • Final Analysis:

    • The final extract is ready for analysis by an appropriate chromatographic method.

Mandatory Visualizations

Propanil_Extraction_Workflow cluster_QuEChERS QuEChERS Method cluster_LLE Liquid-Liquid Extraction (LLE) q_start 1. Weigh 10g Soil q_extract 2. Add Acetonitrile & Salts Shake & Centrifuge q_start->q_extract q_cleanup 3. d-SPE Cleanup (PSA, C18, MgSO4) q_extract->q_cleanup q_analyze 4. Analyze by GC/LC-MS q_cleanup->q_analyze lle_start 1. Weigh 10g Soil Soak in Acetone lle_partition 2. Partition with Dichloromethane & Hexane lle_start->lle_partition lle_concentrate 3. Concentrate Extract lle_partition->lle_concentrate lle_analyze 4. Analyze by GC/LC-MS lle_concentrate->lle_analyze

Caption: Workflow for this compound extraction using QuEChERS and LLE methods.

Troubleshooting_Low_Recovery start Low this compound Recovery check_solvent Is the extraction solvent optimal? start->check_solvent check_time Is extraction time/agitation sufficient? check_solvent->check_time Yes solution_solvent Solution: Test different solvents/mixtures. Adjust pH. check_solvent->solution_solvent No check_cleanup Is the cleanup step removing interferences effectively? check_time->check_cleanup Yes solution_time Solution: Increase extraction time or agitation intensity. check_time->solution_time No check_degradation Could this compound be degrading? check_cleanup->check_degradation Yes solution_cleanup Solution: Optimize d-SPE/SPE sorbents. check_cleanup->solution_cleanup No solution_degradation Solution: Analyze for degradation products (DCA). Minimize sample processing time. check_degradation->solution_degradation Yes

Caption: Troubleshooting guide for low this compound recovery.

References

Troubleshooting poor peak resolution in Propanil HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Propanil. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in HPLC analysis?

Poor peak resolution in HPLC is primarily influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2][3] An unoptimized interplay between these factors can lead to co-eluting or overlapping peaks. Specific instrumental and chemical issues may include:

  • Column-related issues: Column degradation, inappropriate column chemistry, or dimensions.[4]

  • Mobile phase composition: Incorrect solvent ratios, improper pH, or lack of necessary buffers.[5]

  • Flow rate and Temperature: Sub-optimal flow rate or temperature fluctuations can negatively impact separation.

  • Sample Overload: Injecting too much sample can lead to peak fronting and band broadening.

Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Potential causes and their respective solutions are outlined below:

Potential CauseRecommended Solution
Secondary Silanol Interactions Use a base-deactivated column (e.g., end-capped C18) or add a competitive base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%).
Column Contamination Flush the column with a strong solvent or replace the guard column. If the column is heavily contaminated, it may need to be replaced.
Mobile Phase pH For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Sample Overload Reduce the injection volume or the concentration of the sample.

Q3: I am observing split peaks for this compound. What could be the problem?

Split peaks can arise from issues at the point of injection or from a compromised column. Here are the common culprits and how to address them:

  • Injector Problems: A faulty injector rotor seal can cause the sample to be introduced onto the column in two separate bands, leading to a split peak. Inspect and replace the rotor seal if necessary.

  • Column Inlet Blockage: Particulates from the sample or system can partially block the column inlet frit, causing uneven sample distribution. A reverse flush of the column or replacement of the inlet frit may resolve the issue.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Peak Resolution

This guide provides a step-by-step workflow for systematically troubleshooting and improving poor peak resolution in your this compound HPLC analysis.

Step 1: Initial Assessment

  • Symptom: Peaks are not returning to the baseline before the next peak elutes.

  • Action: Calculate the resolution (Rs) between the critical peak pair. A value of Rs ≥ 1.5 is generally desired for baseline separation.

Step 2: Optimize Column Efficiency (N)

  • Objective: To obtain sharper, narrower peaks.

  • Actions:

    • Decrease Particle Size: Use a column with smaller particles (e.g., 3 µm instead of 5 µm) to increase efficiency.

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.

Step 3: Adjust Retention Factor (k')

  • Objective: To increase the interaction of this compound with the stationary phase.

  • Action: In reversed-phase HPLC, increase the proportion of the aqueous component (e.g., water) in the mobile phase. This will increase the retention time and potentially improve separation from closely eluting peaks.

Step 4: Enhance Selectivity (α)

  • Objective: To change the relative retention of this compound and interfering peaks. This is often the most effective way to improve resolution.

  • Actions:

    • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order.

    • Modify Mobile Phase pH: Adjusting the pH can change the ionization state of analytes and significantly impact their retention.

    • Change Stationary Phase: If other options fail, consider a column with a different stationary phase (e.g., Phenyl or Cyano instead of C18).

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is 65:35 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 248 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare this compound standard solutions in the mobile phase.

  • Inject the standards and sample solutions.

  • Monitor the chromatogram for the this compound peak.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is affecting resolution, follow this general procedure to clean the column.

  • Reagents:

    • HPLC-grade water

    • HPLC-grade isopropanol

    • HPLC-grade hexane (for highly non-polar contaminants)

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

Procedure for Reversed-Phase Columns (e.g., C18):

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of your mobile phase without any buffer salts (e.g., Acetonitrile/Water).

  • Flush with 20 column volumes of 100% Isopropanol.

  • If necessary, for very non-polar contaminants, flush with 20 column volumes of hexane, followed by 20 column volumes of isopropanol.

  • Flush with 20 column volumes of your initial mobile phase composition to re-equilibrate.

  • Reconnect the column to the detector and allow the baseline to stabilize.

Visual Troubleshooting Workflows

Troubleshooting_Peak_Resolution start Poor Peak Resolution (Rs < 1.5) check_efficiency Optimize Column Efficiency (N) start->check_efficiency solution Resolution Improved check_efficiency->solution Improved efficiency_actions Decrease Particle Size Increase Column Length Optimize Flow Rate check_efficiency->efficiency_actions How? check_retention Adjust Retention Factor (k') check_retention->solution Improved retention_actions Increase Aqueous Content in Mobile Phase (Reversed-Phase) check_retention->retention_actions How? check_selectivity Enhance Selectivity (α) selectivity_actions Change Organic Modifier Adjust Mobile Phase pH Change Stationary Phase check_selectivity->selectivity_actions How? efficiency_actions->check_retention Still Poor? retention_actions->check_selectivity Still Poor? selectivity_actions->solution Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload check_secondary_interactions Secondary Interactions? check_overload->check_secondary_interactions No overload_solution Reduce Injection Volume or Sample Concentration check_overload->overload_solution Yes check_contamination Column Contamination? check_secondary_interactions->check_contamination No secondary_interactions_solution Use Base-Deactivated Column Add Mobile Phase Modifier (e.g., TEA) check_secondary_interactions->secondary_interactions_solution Yes contamination_solution Flush Column Replace Guard Column check_contamination->contamination_solution Yes solution Peak Shape Improved overload_solution->solution secondary_interactions_solution->solution contamination_solution->solution

References

Technical Support Center: Managing Propanil-Resistant Barnyardgrass in Rice Fields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing propanil-resistant barnyardgrass (Echinochloa crus-galli) in rice fields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on this compound-resistant barnyardgrass.

Issue Possible Cause Suggested Solution
Inconsistent results in whole-plant herbicide bioassays. 1. Genetic variability within the seed sample. 2. Inconsistent environmental conditions (e.g., temperature, light, humidity). 3. Variation in plant growth stage at the time of herbicide application. 4. Improper herbicide application (e.g., incorrect dosage, uneven spray coverage).1. Use a standardized, known susceptible barnyardgrass population as a control. If possible, use seed from a single, well-characterized resistant plant for generating experimental populations. 2. Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent conditions. 3. Ensure all plants are at the same growth stage (e.g., 2-3 leaf stage) before herbicide application. 4. Calibrate spray equipment carefully and ensure a uniform application of the herbicide.
Difficulty in confirming this compound resistance. 1. The barnyardgrass population may have a low level of resistance. 2. The experimental conditions may not be optimal for differentiating between resistant and susceptible plants. 3. Incorrect diagnosis; another factor may be causing poor herbicide performance in the field (e.g., environmental conditions, improper application).1. Conduct a dose-response experiment with a range of this compound concentrations to determine the level of resistance. 2. Include known susceptible and resistant biotypes as controls in your experiments. 3. Review field history and application records to rule out other causes of herbicide failure.
Alternative herbicides are also showing reduced efficacy. 1. The barnyardgrass population may have developed multiple or cross-resistance to other herbicide modes of action.[1] 2. The alternative herbicide may not be suitable for the specific environmental conditions or application timing.1. Test for cross- and multiple-resistance to other herbicide families, such as ALS inhibitors and ACCase inhibitors.[1] 2. Consult regional weed management guides for recommendations on the most effective alternative herbicides and their optimal application conditions.
Low aryl acylamidase activity detected in suspected this compound-resistant barnyardgrass. 1. The resistance mechanism may not be metabolism-based (i.e., not due to enhanced aryl acylamidase activity). 2. Issues with the enzyme extraction or assay protocol.1. Investigate other potential resistance mechanisms, such as target-site mutations in the D1 protein of photosystem II. 2. Ensure proper sample handling (e.g., keeping samples on ice) and use a validated protocol for the aryl acylamidase activity assay.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound resistance in barnyardgrass?

The primary mechanism of this compound resistance in many barnyardgrass biotypes is enhanced metabolic detoxification. This is often attributed to higher levels of the enzyme aryl acylamidase, which breaks down this compound into non-toxic substances before it can inhibit photosynthesis in the plant.

2. What are the most effective alternative herbicides for controlling this compound-resistant barnyardgrass?

Several alternative herbicides with different modes of action have proven effective. These include:

  • ALS inhibitors: Imazethapyr (for use in Clearfield® rice), bispyribac-sodium, and penoxsulam.[2][3]

  • ACCase inhibitors: Cyhalofop and fenoxaprop.[2]

  • Other modes of action: Quinclorac, clomazone, and pendimethalin.

It is crucial to rotate between different herbicide modes of action to prevent the development of further resistance.

3. What is an integrated weed management (IWM) strategy for this compound-resistant barnyardgrass?

An IWM strategy combines multiple tactics to control weeds, reducing the reliance on a single herbicide. Key components of an IWM program for this compound-resistant barnyardgrass include:

  • Crop Rotation: Rotating rice with other crops allows for the use of different herbicides and cultural practices.

  • Cultural Practices: These include land leveling, water management, and using certified weed-free rice seed.

  • Herbicide Rotation and Tank Mixes: Rotating herbicides with different modes of action and using tank mixtures can help manage resistance.

  • Mechanical and Manual Weeding: In some systems, mechanical or hand weeding can be an effective component of an IWM program.

4. How can I test a barnyardgrass population for this compound resistance in the lab?

A whole-plant bioassay is a common method for testing herbicide resistance. This involves growing suspected resistant and known susceptible barnyardgrass populations in a controlled environment and treating them with various rates of this compound. The level of resistance can be determined by comparing the response of the suspected population to the susceptible population.

5. Are there molecular methods to detect this compound resistance?

While the primary resistance mechanism is often metabolic, molecular assays can be used to investigate target-site mutations if suspected. However, for this compound, resistance is more commonly associated with the activity of the aryl acylamidase enzyme. Therefore, an enzyme activity assay is often more informative.

Data Presentation

Table 1: Efficacy of Alternative Herbicides on this compound-Resistant (PR) and Quinclorac-Resistant (QR) Barnyardgrass

HerbicideTiming of ApplicationControl of PR and QR Barnyardgrass (%)
ImazethapyrPostemergence (in Clearfield® rice)100
BispyribacMid-postemergence>88
Cyhalofop followed by a preflood applicationEarly postemergence>93
Fenoxaprop followed by a preflood applicationEarly postemergence>93
PendimethalinPreemergenceEffective early season, but not season-long
This compound + CarbarylPostemergence (2-leaf stage)>90
This compound + QuincloracPostemergence (2-leaf stage)High control
This compound + PendimethalinPostemergence (2-leaf stage)High control

Table 2: Impact of Weed Management Strategies on Rice Yield

Weed Management TreatmentRice Yield ( kg/ha )
Conventional weed control (alternative herbicides)5,300 - 5,700
Imazethapyr-treated plots (Clearfield® rice)2,800 - 5,000
Nontreated plots1,500

Experimental Protocols

Whole-Plant Herbicide Resistance Bioassay

This protocol is adapted from standard methods for testing herbicide resistance in weeds.

Objective: To determine the level of resistance of a barnyardgrass population to this compound.

Materials:

  • Seeds from the suspected resistant barnyardgrass population.

  • Seeds from a known this compound-susceptible barnyardgrass population.

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Controlled environment growth chamber or greenhouse.

  • Commercial formulation of this compound.

  • Calibrated laboratory sprayer.

  • Deionized water.

  • Non-ionic surfactant.

Methodology:

  • Seed Germination:

    • Pre-germinate barnyardgrass seeds by placing them in petri dishes on moist filter paper.

    • Incubate at an appropriate temperature (e.g., 25-30°C) with a 12-hour photoperiod until radicle emergence.

  • Planting and Growth:

    • Plant 3-4 germinated seeds in each pot.

    • Grow the plants in a controlled environment (e.g., 28°C day/22°C night, 14-hour photoperiod).

    • Thin to one seedling per pot after emergence.

  • Herbicide Application:

    • When the plants reach the 2-3 leaf stage, apply this compound at a range of doses (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

    • Include a non-ionic surfactant as recommended by the herbicide label.

    • Apply the herbicide using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection:

    • Visually assess plant injury (on a scale of 0% = no injury to 100% = plant death) at 7, 14, and 21 days after treatment.

    • At 21 days after treatment, harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis:

    • Analyze the data using a dose-response model to calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for both the suspected resistant and susceptible populations.

    • The resistance index (RI) can be calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

Aryl Acylamidase Activity Assay

This protocol is a generalized method for a spectrophotometric assay to determine aryl acylamidase activity.

Objective: To measure and compare the aryl acylamidase activity in this compound-resistant and susceptible barnyardgrass biotypes.

Materials:

  • Fresh leaf tissue from resistant and susceptible barnyardgrass plants.

  • Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing polyvinylpyrrolidone and β-mercaptoethanol).

  • Substrate solution (e.g., p-nitroacetanilide).

  • Spectrophotometer.

  • Centrifuge.

  • Mortar and pestle.

  • Quartz sand.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue (approximately 1g) and immediately place it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with quartz sand.

    • Add ice-cold extraction buffer and continue grinding.

    • Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 12,000 x g) at 4°C for 20 minutes.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • The assay measures the production of p-nitroaniline from the hydrolysis of p-nitroacetanilide by aryl acylamidase.

    • In a cuvette, mix the enzyme extract with a reaction buffer (e.g., Tris-HCl, pH 8.5).

    • Initiate the reaction by adding the substrate solution (p-nitroacetanilide).

    • Measure the increase in absorbance at 405 nm over time using a spectrophotometer. This change in absorbance is due to the formation of p-nitroaniline.

  • Data Analysis:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitroaniline.

    • Express the activity per unit of protein (specific activity). Protein concentration in the extract can be determined using a standard method like the Bradford assay.

    • Compare the specific activity of aryl acylamidase in the resistant and susceptible plant extracts.

Visualizations

Experimental Workflow for Herbicide Resistance Testing

experimental_workflow cluster_collection Sample Collection cluster_growth Plant Growth cluster_treatment Herbicide Treatment cluster_assessment Data Collection & Analysis A Collect Barnyardgrass Seeds (Suspected Resistant Field) C Germinate Seeds A->C B Obtain Known Susceptible Seeds B->C D Grow Seedlings to 2-3 Leaf Stage C->D F Apply Herbicide with Calibrated Sprayer D->F E Prepare this compound Dose Range E->F G Assess Visual Injury (7, 14, 21 DAT) F->G H Measure Biomass (21 DAT) G->H I Calculate GR50 and Resistance Index (RI) H->I

Caption: Experimental workflow for confirming this compound resistance in barnyardgrass.

Integrated Weed Management (IWM) Strategy

IWM_Strategy cluster_cultural Cultural & Mechanical Control cluster_chemical Chemical Control A This compound-Resistant Barnyardgrass Confirmed in Rice Field B Implement Integrated Weed Management (IWM) A->B C Crop Rotation (e.g., with Soybean) B->C D Water Management (Strategic Flooding) B->D E Use Certified Weed-Free Seed B->E F Rotate Herbicide Modes of Action B->F G Use Tank Mixes with Effective Herbicides B->G H Apply Herbicides at Recommended Timing & Rate B->H I Monitor Fields for Weed Escapes C->I D->I E->I F->I G->I H->I J Prevent Seed Production of Escaped Weeds I->J

Caption: Decision-making framework for an Integrated Weed Management strategy.

References

Technical Support Center: Improving Propanil Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing Propanil solutions for in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a solid with low solubility in water but is soluble in several organic solvents. Its solubility varies with temperature. For a detailed comparison, please refer to the data in Table 1.

Q2: What is the recommended solvent for preparing a this compound stock solution for cell-based assays?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound due to its high solvating power for poorly water-soluble compounds and its general compatibility with most cell culture assays at low final concentrations.[1][2][3][4][5]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of ≤ 0.1% is generally considered safe for most cell lines, although some robust cell lines may tolerate up to 0.5%. It is always recommended to perform a solvent toxicity control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds like this compound. Please refer to the "Troubleshooting Guide: this compound Precipitation in Culture Medium" section for detailed solutions.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
Water130 mg/L20
Water225 mg/LRoom Temperature
Acetone1,700,000 mg/L25
Ethanol1,100,000 mg/L25
Isopropanol>200 g/L20
Dichloromethane>200 g/L20
Toluene50-100 g/L20
Benzene70,000 mg/L25
Hexane<1 g/L20
DMSOSlightly SolubleNot Specified

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 218.08 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh 21.81 mg of this compound powder using an analytical balance.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: General Workflow for an In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Troubleshooting Guide: this compound Precipitation in Culture Medium

IssuePossible CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to the aqueous medium causes this compound to crash out of solution.1. Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the this compound stock in pre-warmed (37°C) culture medium. 2. Drop-wise Addition: Add the this compound stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid dispersion.
Cloudiness or precipitate appears after a period of incubation. Exceeding the solubility limit at the final concentration and temperature. 1. Lower the Final Concentration: If the experimental design allows, reduce the final concentration of this compound in the assay. 2. Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. Always include a corresponding vehicle control.
Precipitate is observed in some wells but not others. Inconsistent mixing or temperature fluctuations. 1. Ensure Homogeneity: Thoroughly mix the final this compound-containing medium before adding it to the wells. 2. Maintain Stable Temperature: Ensure the incubator maintains a stable and uniform temperature.

Mandatory Visualizations

Propanil_Signaling_Pathway cluster_cell Immune Cell (e.g., T-cell) This compound This compound Ca_Influx Intracellular Calcium Influx This compound->Ca_Influx Inhibits Transcription_Factors Transcription Factors (e.g., NFAT) Ca_Influx->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Cytokine Production Gene_Expression->Cytokine_Production IFN_gamma IFN-γ Cytokine_Production->IFN_gamma Reduced IL_10 IL-10 Cytokine_Production->IL_10 Reduced

Caption: this compound's inhibitory effect on intracellular calcium signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare this compound\nStock Solution (DMSO) Prepare this compound Stock Solution (DMSO) Prepare Serial Dilutions\nof this compound in Medium Prepare Serial Dilutions of this compound in Medium Prepare this compound\nStock Solution (DMSO)->Prepare Serial Dilutions\nof this compound in Medium Prepare Cell Culture Prepare Cell Culture Seed Cells in\n96-well Plate Seed Cells in 96-well Plate Add this compound Dilutions\nto Cells Add this compound Dilutions to Cells Seed Cells in\n96-well Plate->Add this compound Dilutions\nto Cells Prepare Serial Dilutions\nof this compound in Medium->Add this compound Dilutions\nto Cells Incubate (24-72h) Incubate (24-72h) Add this compound Dilutions\nto Cells->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Read Absorbance Read Absorbance Add Solubilization Solution->Read Absorbance Calculate Cell Viability Calculate Cell Viability Read Absorbance->Calculate Cell Viability

References

Minimizing Propanil degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing Propanil degradation during sample storage and preparation.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary ways this compound degrades?

A1: this compound primarily degrades through three main pathways:

  • Microbial Degradation: This is a major pathway in soil and water, where microorganisms metabolize this compound. The half-life of this compound in soil is typically less than 5 days due to rapid microbial action.[1][2]

  • Photodegradation: this compound is rapidly degraded by sunlight, especially in water.[3] The photolysis half-life in water can be as short as 12 to 13 hours.[3]

  • Hydrolysis: this compound is stable at a normal pH range (4-9).[3] However, it is hydrolyzed in strong acidic or alkaline media to 3,4-dichloroaniline (DCA) and propionic acid.

Q2: What is the main degradation product of this compound?

A2: The principal and most commonly detected degradation product of this compound is 3,4-dichloroaniline (DCA). The formation of DCA is a key indicator of this compound degradation. It is important to note that some of this compound's metabolites, including DCA, can be more toxic and persistent than the parent compound.

Q3: How do temperature and pH affect this compound stability in storage?

A3: this compound is relatively stable to hydrolysis at a neutral pH (around 7). However, strong acids or alkalis will catalyze its hydrolysis. For storage, refrigeration at 2°C to 5°C is a common practice to slow down potential degradation. Standard stock solutions are often stored frozen at temperatures between -23°C and -27°C for long-term stability of up to 12 months.

Q4: How quickly does this compound degrade under typical environmental conditions?

A4: this compound degradation is rapid under most environmental conditions. In rice paddy water under real-world conditions, the half-life has been measured to be between 12.2 and 18.2 hours. In soil, the half-life is generally between 1 and 2 days.

Troubleshooting Guide

Q1: I am seeing a significant peak for 3,4-dichloroaniline (DCA) in my chromatogram that is increasing over time, while my this compound peak is decreasing. What is happening?

A1: This is a classic sign of this compound degradation. This compound hydrolyzes or is microbially degraded to DCA. To mitigate this, ensure your samples are processed as quickly as possible after collection. If storage is necessary, follow the recommended storage conditions (see protocols below), which typically involve refrigeration or freezing. Also, review your sample preparation and analytical conditions, as high temperatures or unsuitable pH in your mobile phase or inlet could potentially cause on-column degradation.

Q2: My this compound recovery is inconsistent across my samples. What could be the cause?

A2: Inconsistent recovery can be due to several factors. First, verify that your sample collection and storage procedures are uniform for all samples. Differences in storage time or temperature can lead to varying degrees of degradation. Second, matrix effects from complex samples like soil or plant tissue can interfere with extraction efficiency. Ensure your extraction method, such as Solid Phase Extraction (SPE), is optimized and validated for your specific matrix. Finally, check for any issues with your analytical instrument, such as sample breakdown in the GC inlet, which can lead to variable results.

Q3: Can I store my water samples at room temperature for a short period?

A3: It is not recommended. This compound can degrade rapidly in water, especially if exposed to light or if microbial activity is present. Studies have shown significant losses of some pesticides in as little as 10 days even under refrigerated conditions. For the highest integrity, samples should be refrigerated at approximately 4°C immediately after collection and extracted as soon as possible.

Quantitative Data on this compound Stability

The following tables summarize the degradation half-life of this compound under various conditions.

Table 1: this compound Degradation Half-Life in Water

ConditionpHTemperatureHalf-Life (t½)Reference(s)
Hydrolysis4, 7, 922 °C> 1 year
Photolysis (Sunlight)Not SpecifiedNot Specified12-13 hours
Field Conditions (Irrigated Rice Fields)Not SpecifiedNot Specified12.2 - 18.2 hours
Photocatalysis (Simulated Sunlight, Au/TiO2)Not SpecifiedNot Specified55.8 minutes

Table 2: this compound Degradation Half-Life in Soil

Soil TypeConditionHalf-Life (t½)Reference(s)
GeneralAerobic< 5 days
Not SpecifiedField Conditions1-2 days
Rice FieldsField Conditions1.2 days

Experimental Protocols

Protocol 1: Aqueous Sample Collection and Storage

This protocol is based on general guidelines for pesticide residue analysis and EPA method recommendations.

  • Sample Collection: Collect water samples in clean, amber glass bottles to protect from light. If amber bottles are not available, wrap standard laboratory bottles in aluminum foil.

  • Immediate Cooling: Place the samples in a cooler with ice or cold packs immediately after collection to bring the temperature down to approximately 4°C.

  • Refrigerated Storage: Upon arrival at the laboratory, transfer the samples to a refrigerator and store at 4°C.

  • Extraction Timeframe: Extract the samples as soon as possible, ideally within 48 hours of collection. While some pesticides can be stable for longer under refrigeration, rapid analysis minimizes the risk of degradation.

  • Freezing for Long-Term Storage: If analysis within the recommended timeframe is not possible, freeze the samples at or below -20°C. Note that freeze-thaw cycles should be avoided, so it is best to store in aliquots if multiple analyses are needed.

Protocol 2: Sample Preparation for Water Analysis (based on SPE)

This is a generalized workflow for Solid Phase Extraction (SPE), a common technique for preparing water samples for this compound analysis.

  • Sample Equilibration: Before extraction, allow refrigerated or frozen samples to equilibrate to room temperature.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by deionized water, ensuring the cartridge does not go dry.

  • Sample Loading: Pass the water sample (e.g., 100 mL) through the conditioned SPE cartridge. The analytes, including this compound, will be retained on the solid phase.

  • Analyte Elution: Elute the trapped analytes from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. The solvent can then be evaporated under a gentle stream of nitrogen and reconstituted in a final volume suitable for the analytical instrument (e.g., GC or LC).

  • Analysis: Transfer the final extract to an autosampler vial for analysis by GC or LC.

Visualizations

This compound Degradation Pathways

G This compound This compound dca 3,4-Dichloroaniline (DCA) This compound->dca Hydrolysis / Microbial Degradation prop_acid Propionic Acid This compound->prop_acid Hydrolysis / Microbial Degradation phenolic_compounds Phenolic Compounds dca->phenolic_compounds Photodegradation co2 CO2 prop_acid->co2 Metabolism polymers Polymers phenolic_compounds->polymers Polymerization

Caption: Primary degradation pathways of this compound.

Recommended Workflow for Water Sample Handling

G cluster_collection Field Collection cluster_storage Laboratory Storage cluster_prep Sample Preparation (SPE) cluster_analysis Analysis collect 1. Collect sample in amber glass bottle cool 2. Immediately cool to 4°C collect->cool store_short 3a. Store at 4°C (Short-term, <48h) cool->store_short store_long 3b. Store at -20°C (Long-term) cool->store_long equilibrate 4. Equilibrate to Room Temp store_short->equilibrate store_long->equilibrate extract 5. Solid Phase Extraction (SPE) equilibrate->extract concentrate 6. Dry and Concentrate extract->concentrate analyze 7. Analyze via GC or LC concentrate->analyze

References

Enhancing the selectivity of analytical methods for Propanil in the presence of other herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the analysis of the herbicide Propanil, with a special focus on enhancing selectivity in the presence of other herbicides and complex sample matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Problem Potential Cause Suggested Solution
No Peaks or Very Small Peaks (GC/LC) System Leak: A leak in the carrier gas/mobile phase line or at the injector port.Perform a system leak check. For GC, check septum and column fittings. For LC, check all connections from the solvent reservoir to the detector.[1]
Incorrect Injection: Clogged syringe, incorrect autosampler settings, or faulty injection port.Manually inject a standard to confirm syringe and injector function. Verify autosampler vial and syringe placement.[2]
Detector Malfunction: The detector is not turned on, or settings are incorrect (e.g., gas flows for NPD/FID, voltage for MS).Verify detector is on and parameters are set correctly. For GC-NPD, ensure the bead is active. For MS, check vacuum and detector voltage.[2]
Poor Peak Shape (Tailing) Active Sites: Exposed silanols in the injector liner, guard column, or front of the analytical column can interact with the analyte.Use a deactivated or ultra-inert liner. Clip 0.5-1 meter from the front of the GC column. Ensure proper column installation to avoid dead volume.[3][4]
Column Overload: Injecting too much sample or a sample that is too concentrated.Dilute the sample or reduce the injection volume.
Inappropriate pH (LC): For LC analysis, the mobile phase pH can affect the peak shape of ionizable compounds.Adjust mobile phase pH to ensure this compound is in a single, non-ionized form.
Poor Resolution / Co-elution with Interferences Suboptimal Chromatographic Conditions: Incorrect column, temperature program (GC), or mobile phase gradient (LC).GC: Optimize the temperature ramp. Slower ramps can improve the separation of closely eluting peaks. Use a column with a different stationary phase for better selectivity. LC: Adjust the mobile phase gradient and composition. Test different stationary phases (e.g., C18, Phenyl-Hexyl).
Matrix Interference: Co-eluting compounds from the sample matrix are interfering with the this compound peak.Enhance the sample cleanup procedure. Use Solid Phase Extraction (SPE) with cartridges designed to remove specific interferences. Dispersive SPE (as in QuEChERS) can also be effective.
Poor Reproducibility / Shifting Retention Times Inconsistent Injection Volume: Issues with the autosampler or manual injection technique.Use an autosampler for consistent injections. If injecting manually, ensure a consistent technique.
Temperature or Flow Rate Fluctuation: Unstable oven temperature (GC) or pump flow (LC).Allow the system to fully equilibrate before starting a sequence. Check for stable oven temperature and pump pressure.
Sample Matrix Effects: Inconsistent matrix components between samples and standards affecting the chromatography.Employ matrix-matched standards or use an internal standard that is chemically similar to this compound to correct for variations.
Signal Suppression or Enhancement (LC-MS) Matrix Effect: Co-eluting matrix components interfere with the ionization of this compound in the MS source.Improve Sample Cleanup: Use more rigorous SPE or a QuEChERS cleanup with adsorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds. Modify Chromatography: Adjust the LC gradient to separate this compound from the interfering matrix components. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: Which analytical method offers the best selectivity for this compound in complex matrices like soil or rice?

A1: Tandem Mass Spectrometry (MS/MS), coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC), offers the highest selectivity. LC-MS/MS is often preferred as it typically requires less sample cleanup and avoids potential thermal degradation of the analyte in a hot GC inlet. For screening purposes, Enzyme-Linked Immunosorbent Assays (ELISA) are highly selective and rapid, based on specific antibody-antigen binding.

Q2: What is the "matrix effect" and how can I minimize it?

A2: The matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to co-extracted components from the sample matrix. It is a significant issue in methods like GC-MS and especially LC-MS. To minimize it:

  • Optimize Sample Preparation: Implement thorough cleanup steps (e.g., Solid Phase Extraction) to remove interfering components.

  • Use Matrix-Matched Standards: Prepare your calibration standards in a blank sample matrix that has been through the entire extraction and cleanup process.

  • Use an Internal Standard: A stable isotope-labeled version of this compound is ideal.

  • Dilute the Extract: This reduces the concentration of interfering compounds, though it may compromise detection limits.

Q3: My this compound standard is degrading. What are the common degradation products I should look for?

A3: this compound hydrolyzes under acidic or alkaline conditions and biodegrades in soil to form 3,4-dichloroaniline (3,4-DCA). This metabolite is often more persistent and toxic than this compound itself. Your analytical method should be validated to detect and quantify both this compound and 3,4-DCA.

Q4: Can derivatization improve the selectivity of my GC method?

A4: Yes, chemical derivatization can significantly improve GC analysis. While this compound is amenable to direct GC analysis, derivatization can be used to:

  • Increase Selectivity: By introducing a specific chemical group, you can shift the retention time away from matrix interferences.

  • Enhance Detector Response: Derivatizing with a halogen-containing group can significantly increase the response of an Electron Capture Detector (ECD).

  • Improve Volatility and Peak Shape: For less volatile metabolites, derivatization can improve chromatographic performance.

Q5: What are the key differences between using GC-NPD and GC-MS for this compound analysis?

A5:

  • GC-NPD (Nitrogen-Phosphorus Detector): This detector is highly sensitive and selective for compounds containing nitrogen, like this compound. It is robust and less expensive than an MS. However, its selectivity is based only on the presence of nitrogen, so it may respond to other nitrogen-containing herbicides or matrix components.

  • GC-MS (Mass Spectrometry): This detector provides much higher selectivity and confirmatory data. It identifies compounds based on their unique mass spectrum (fingerprint) and can distinguish this compound from co-eluting interferences if they have different masses. MS/MS provides even greater selectivity by monitoring specific fragmentation patterns.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound determination.

Table 1: Performance of Chromatographic Methods for this compound Analysis

MethodMatrixLOQLODRecovery (%)Reference
GC-NPDWater0.01 mg/L--
GC-NPDSoil0.01 mg/kg--
GLC-ECDRice & Soil0.05 mg/kg0.017 mg/kg84.9 - 98.3
SPME-GC-MSWater2 ng/L--
LC-MSWater1 µg/L--
LC-ESI-MSDrinking Water0.02 µg/L--
Online SPE-LC-MS/MSWater0.4 ng/L--
LC-MS/MSDrinking Water0.1 µg/L0.0175 µg/L-

Table 2: Performance of Immunoassay Methods for this compound Analysis

MethodMatrixRange of DetectionMethod Detection LimitReference
ELISARice Grain1 - 100 µg/g-
ELISABuffer Solution0.1 - 1000 ng/mL0.1 ng/mL

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation of Water Samples for GC/LC Analysis

This protocol describes a general Solid Phase Extraction (SPE) method for extracting this compound from water.

  • Condition SPE Cartridge: Pre-condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load Sample: Pass a 100 mL water sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Wash Cartridge (Optional): Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Dry Cartridge: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elute Analytes: Elute this compound and its metabolites from the cartridge by passing 2 x 4 mL of ethyl acetate.

  • Dry Eluate: Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove residual water.

  • Concentrate and Reconstitute: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of ethyl acetate (for GC) or mobile phase (for LC).

G Workflow for Water Sample Preparation (SPE) cluster_prep Sample Preparation Start 100 mL Water Sample Condition Condition C18 SPE Cartridge (Methanol, DI Water) Start->Condition Load Load Sample onto Cartridge Condition->Load Wash Wash Cartridge (Optional) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute with Ethyl Acetate Dry->Elute DryEluate Dry Eluate (Sodium Sulfate) Elute->DryEluate Concentrate Concentrate & Reconstitute DryEluate->Concentrate Final Final Extract for Analysis Concentrate->Final

Workflow for Water Sample Preparation (SPE)
Protocol 2: Sample Preparation of Soil Samples for GC/LC Analysis

This protocol outlines a liquid-solvent extraction and cleanup procedure.

  • Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Weigh 50 g of the homogenized soil into a flask.

  • Extraction: Add 100 mL of a 1:1 acetone:toluene solution. Shake vigorously for 1-2 hours on a mechanical shaker.

  • Filtration: Vacuum filter the extract through a Buchner funnel. Rinse the flask and soil cake with an additional 2 x 10 mL of the extraction solvent.

  • Liquid-Liquid Partitioning (Cleanup): Transfer the filtrate to a separatory funnel. Add 100 mL of deionized water and 50 mL of toluene. Shake and allow the layers to separate. Collect the organic (top) layer.

  • Drying: Pass the organic layer through anhydrous sodium sulfate to remove water.

  • Concentration: Evaporate the solvent to a small volume (~1 mL) using a rotary evaporator.

  • Solvent Exchange: Add 5 mL of methanol and re-concentrate to dryness to remove residual toluene. Reconstitute in a suitable solvent for analysis.

Protocol 3: GC-NPD Analysis

This is a general method for the determination of this compound.

  • Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).

  • Column: DB-17 or DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of ~1.5 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 5 min.

  • Detector: NPD, 300°C. Adjust bead voltage and gas flows (H₂, Air, Makeup) for optimal response.

  • Injection Volume: 1 µL.

G General Workflow for this compound Analysis cluster_workflow Analytical Workflow Sample Soil or Water Sample Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup (dSPE, Column Chromatography) Extraction->Cleanup Analysis Instrumental Analysis (GC or LC) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data Result Final Result Data->Result

General Workflow for this compound Analysis

References

Strategies to mitigate the impact of Propanil runoff from agricultural fields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the environmental impact of Propanil runoff from agricultural fields.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to mitigate this compound runoff?

A1: The primary strategies involve a combination of agricultural best management practices (BMPs) designed to reduce soil erosion and water runoff, and to promote the degradation of the herbicide. Key strategies include:

  • Vegetative Filter Strips (VFS): These are areas of vegetation situated between a contaminant source (e.g., a treated field) and a water body, designed to intercept runoff. They effectively slow down water flow, allowing sediment and adsorbed this compound to settle, and increase water infiltration into the soil.[1][2][3]

  • Conservation Tillage: This practice minimizes soil disturbance, leaving crop residues on the soil surface.[4][5] This enhances soil structure, increases water infiltration, and significantly reduces soil erosion and, consequently, this compound runoff.

  • Constructed Wetlands: These are engineered systems that mimic natural wetlands to treat contaminated water. They can effectively remove pesticides from runoff through processes like sedimentation, microbial degradation, and plant uptake.

  • Water Management: In rice cultivation, where this compound is commonly used, managing the water level in paddies is crucial. Holding treated water for a specific period before release allows for the degradation of this compound.

  • Precision Application: Utilizing modern application technologies to ensure this compound is applied only where needed and in the correct amounts can reduce the total pesticide load available for runoff.

Q2: How effective are these mitigation strategies?

A2: The effectiveness of each strategy can vary depending on site-specific conditions such as soil type, slope, rainfall intensity, and the specific design of the mitigation measure. However, studies have shown significant reductions in pesticide runoff. For detailed quantitative data, please refer to the "Data Presentation" section below.

Q3: What is the environmental fate of this compound?

A3: this compound is relatively non-persistent in the environment. Its degradation is primarily driven by microbial activity and photolysis (breakdown by sunlight). The half-life of this compound in soil is typically short. However, a major degradation product is 3,4-dichloroaniline (3,4-DCA), which is more persistent and can be a concern for water quality.

Q4: What are the key factors that influence the amount of this compound in runoff?

A4: Several factors influence the potential for this compound runoff:

  • Soil Properties: Soil texture and moisture content are critical. Clay soils with low permeability and high moisture content are more prone to runoff.

  • Topography: The steeper the slope of a field, the greater the likelihood and velocity of runoff.

  • Rainfall: The intensity and timing of rainfall after this compound application are major drivers of runoff events.

  • Vegetative Cover: The presence of vegetation or crop residue can significantly slow down runoff and increase infiltration, thereby reducing pesticide transport.

  • Pesticide Properties: this compound's solubility and its tendency to adsorb to soil particles will affect how it is transported in runoff.

Troubleshooting Guides

Issue 1: Vegetative Filter Strip (VFS) is not effectively reducing this compound concentrations.

Possible Cause Troubleshooting Step
Improper Design Ensure the VFS is wide enough for the field's slope and soil type. A 10-meter buffer can be expected to reduce pesticide runoff by over 90%. The VFS should be perpendicular to the direction of water flow.
Poor Vegetation Health A dense, healthy stand of vegetation is crucial. Reseed bare patches and manage weeds. The composition of the vegetation can change over time, which may affect its filtering capacity.
Channelized Flow Runoff is concentrated in small channels, bypassing the filtering action of the vegetation. Regrade the entry of the VFS to encourage sheet flow.
Saturated Soil Conditions The effectiveness of VFS decreases when the soil is saturated, as infiltration is reduced. Consider a tiered approach with other mitigation strategies in areas with consistently saturated soils.

Issue 2: Inconsistent results in this compound concentration analysis in water samples.

Possible Cause Troubleshooting Step
Sample Degradation This compound can degrade in water, especially when exposed to sunlight. Store samples in a cool, dark place and analyze them as soon as possible.
Matrix Interference Other organic compounds in the runoff water can interfere with the analysis. Use a robust sample clean-up method, such as Solid Phase Extraction (SPE), to remove interfering substances.
Instrument Calibration An improper calibration curve can lead to inaccurate quantification. Prepare fresh calibration standards for each batch of samples and ensure the curve has a good correlation coefficient.
Low Analyte Recovery This compound may not be efficiently extracted from the water sample. Optimize the SPE method by testing different sorbents and elution solvents.

Data Presentation

Table 1: Efficacy of Vegetative Filter Strips (VFS) in Reducing Pesticide Runoff

VFS Width Average Runoff Water Reduction Average Sediment Mass Reduction Expected Pesticide Reduction
Up to 2 mNot specifiedNot specified65%
5 m45%76%>50%
10 m45%76%>90%
4.8 mNot specifiedNot specified62-99% for various pesticides

Table 2: Efficacy of Conservation Tillage in Reducing Runoff and Pollutant Loss

Tillage Practice Average Runoff Reduction vs. Conventional Tillage Average Sediment Loss Reduction vs. Conventional Tillage Pesticide Transport Reduction
No-Till 56-67%Up to 86%50%
Reduced Tillage 55%Not specified30%

Table 3: Efficacy of Constructed Wetlands in Removing Pollutants

Pollutant Average Removal Efficiency Notes
Pesticides 52% (integrated system with carbon filtration)Efficiency is influenced by the pesticide's solubility.
Nitrate 61%
Phosphate 73%
Total Suspended Solids (TSS) 9-46% (up to 90% with carbon filtration)Can be variable depending on flow rates.

Experimental Protocols

Protocol: Analysis of this compound in Water Samples by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the determination of this compound in water samples. Researchers should perform their own method validation.

1. Objective: To quantify the concentration of this compound in agricultural runoff water.

2. Materials and Reagents:

  • This compound analytical standard

  • HPLC-grade acetonitrile (MeCN) and water

  • Ammonium formate or formic acid (for mobile phase buffer)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Glass fiber filters (0.45 µm)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: Newcrom B, 4.6 x 150 mm, 5 µm, or equivalent reverse-phase column

4. Sample Preparation (Solid Phase Extraction): a. Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids. b. Condition the C18 SPE cartridge by passing methanol followed by deionized water. c. Load a known volume of the filtered water sample onto the SPE cartridge. d. Wash the cartridge with deionized water to remove polar impurities. e. Dry the cartridge thoroughly under a vacuum. f. Elute the this compound from the cartridge with a small volume of acetonitrile or ethyl acetate. g. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

5. HPLC Conditions:

  • Column: Newcrom B, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with a buffer (e.g., 20 mM ammonium formate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 248 nm

  • Injection Volume: 10-20 µL

6. Calibration and Quantification: a. Prepare a stock solution of this compound in acetonitrile. b. From the stock solution, prepare a series of calibration standards of known concentrations in the mobile phase. c. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. d. Inject the prepared water sample extracts. e. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

7. Quality Control:

  • Analyze a blank sample (deionized water) to check for contamination.

  • Prepare a spiked sample by adding a known amount of this compound to a real water sample to determine the recovery of the extraction method.

  • Run a calibration check standard periodically during the analysis to ensure instrument stability.

Visualizations

Environmental_Fate_of_this compound cluster_field Agricultural Field cluster_environment Environment cluster_mitigation Runoff Propanil_App This compound Application Propanil_Soil This compound in Soil/Water Propanil_App->Propanil_Soil Deposition DCA 3,4-dichloroaniline (3,4-DCA) (Degradation Product) Propanil_Soil->DCA Microbial Degradation & Photolysis Runoff This compound in Runoff Propanil_Soil->Runoff Surface Runoff Metabolites Further Metabolites DCA->Metabolites Further Degradation

Caption: Environmental fate and degradation pathway of this compound.

Mitigation_Strategy_Selection start Assess this compound Runoff Risk slope Field Slope > 5%? start->slope soil Soil Type Prone to Runoff? slope->soil No vfs Implement Vegetative Filter Strips (VFS) slope->vfs Yes tillage Adopt Conservation Tillage soil->tillage Yes monitor Monitor Water Quality soil->monitor No vfs->tillage wetland Consider Constructed Wetland for High-Risk Areas tillage->wetland wetland->monitor Experimental_Workflow_Propanil_Analysis cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Collect Water Sample B Filter Sample (0.45 µm) A->B C Solid Phase Extraction (SPE) B->C D Elute & Reconstitute C->D E HPLC-UV Analysis D->E G Quantify this compound Concentration E->G F Generate Calibration Curve F->G

References

Optimizing spray droplet size for maximal Propanil efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Propanil. The following information is designed to help optimize experimental protocols and address common issues encountered during application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal spray droplet size for maximal this compound efficacy?

A1: For optimal coverage, a medium-fine droplet size in the range of 200–300 microns is recommended.[1] However, the ideal droplet size is a balance between achieving thorough coverage of the target weed and minimizing spray drift. Smaller droplets provide better coverage but are more susceptible to drift, while larger droplets reduce drift but may not provide adequate coverage.[2][3][4] For contact herbicides like this compound, which require direct contact with the weed, achieving good coverage is critical.[2]

Q2: How does the choice of spray nozzle affect this compound's effectiveness?

A2: The type of nozzle, along with the operating pressure, is a primary determinant of the droplet size spectrum produced. Different nozzle types will produce different droplet size ranges. For instance, air induction nozzles are designed to produce larger, coarser droplets to reduce drift, which might be less effective for a contact herbicide like this compound that relies on good coverage. Standard flat-fan nozzles can produce a medium-fine spray quality suitable for this compound application. It is crucial to consult nozzle manufacturer charts to select a nozzle that delivers the desired droplet size at a specific pressure.

Q3: What are the best practices for applying this compound in terms of timing and environmental conditions?

A3: this compound is a post-emergence herbicide, meaning it is effective on weeds that have already germinated and are actively growing. Application should be timed to the early growth stages of the weeds, typically when they have 1-4 leaves, for best results. Environmental conditions significantly impact efficacy. Application in the cool of the morning, with temperatures between 15–25°C, is recommended to avoid heat stress. Avoid spraying in hot, dry conditions, as this can reduce penetration. High winds should also be avoided to minimize spray drift.

Q4: Can adjuvants be used to enhance the efficacy of this compound?

A4: The use of adjuvants with this compound has shown variable results. While some studies suggest that adding a non-ionic surfactant can improve leaf adhesion, others have found that certain adjuvants do not significantly enhance this compound's activity and, in some cases, may even be antagonistic. It is recommended to conduct small-scale tests to determine the compatibility and effectiveness of a specific adjuvant with your this compound formulation and target weeds.

Troubleshooting Guide

Problem: Poor weed control after this compound application.

Potential Cause Troubleshooting Steps
Incorrect Droplet Size - Verify the nozzle type and operating pressure are appropriate for producing a medium-fine spray (200-300 µm).- If using drift-reducing nozzles that produce very coarse droplets, consider switching to a standard flat-fan nozzle for better coverage.- Measure the droplet size spectrum using appropriate techniques if possible (see Experimental Protocols).
Improper Application Timing - Ensure this compound is applied to young, actively growing weeds (1-4 leaf stage).- Efficacy decreases as weeds mature.
Unfavorable Environmental Conditions - Apply during cooler parts of the day (15-25°C) and avoid high heat and low humidity, which can increase evaporation and reduce absorption.- Do not apply in windy conditions to prevent drift and ensure droplets reach the target.
Weed Resistance - If poor control persists despite optimal application, consider the possibility of herbicide resistance.- Rotate with herbicides that have a different mode of action to manage resistance.
Incorrect Application Rate - Confirm that the correct dosage of this compound is being used for the target weed species and growth stage. Higher rates may be needed for more mature or tough-to-control weeds.
Poor Spray Coverage - Ensure adequate water volume is used for thorough coverage (typically 300-500 L/ha).- Adjust boom height to ensure uniform spray patterns.
Incompatible Tank Mix - If tank-mixing with other pesticides, ensure they are compatible with this compound. Avoid mixing with organophosphate insecticides, which can cause crop injury.

Quantitative Data Summary

Table 1: Recommended Application Rates of this compound for Weed Control in Rice

Target Weed Weed Growth Stage This compound Dosage (g a.i./ha) Weed Control Efficiency (%)
Mixed Grassy and Broadleaf Weeds12 Days After Sowing3000~73.6
Mixed Grassy and Broadleaf Weeds12 Days After Sowing4000~78.6
Barnyardgrass3-4 Leaf Stage3360 (3 lb ai/A)Effective Control
BarnyardgrassTillering Stage>6720 (6 lb ai/A)Reduced Control

Data synthesized from multiple sources.

Experimental Protocols

Protocol 1: Determining the Optimal Droplet Size for this compound Efficacy

1. Objective: To determine the effect of different spray droplet sizes on the efficacy of this compound for controlling a target weed species.

2. Materials:

  • This compound formulation
  • Target weed species (e.g., Barnyardgrass) grown in pots under controlled conditions
  • Research sprayer with adjustable pressure and interchangeable nozzles capable of producing fine, medium, and coarse droplet spectra.
  • Droplet size analysis equipment (e.g., laser diffraction instrument).
  • Water-sensitive paper.
  • Non-ionic surfactant (optional).

3. Methodology:

  • Droplet Size Characterization:
  • Calibrate the research sprayer with different nozzle types and pressures to generate three distinct and well-defined droplet size spectra: Fine (e.g., <150 µm VMD), Medium (e.g., 200-300 µm VMD), and Coarse (e.g., >400 µm VMD).
  • Measure the droplet size distribution for each nozzle/pressure combination using a laser diffraction instrument.
  • Plant Preparation:
  • Grow the target weed species to a consistent growth stage (e.g., 3-4 leaf stage).
  • Randomly assign plants to different treatment groups, including an untreated control.
  • Herbicide Application:
  • Prepare the this compound spray solution at the desired concentration. If using an adjuvant, add it to the tank mix.
  • Place water-sensitive paper near the target plants to visually confirm spray coverage.
  • Apply the this compound solution using the calibrated sprayer for each of the three droplet size spectra. Ensure uniform application across all treated plants.
  • Efficacy Assessment:
  • Visually assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment).
  • Use a rating scale (e.g., 0% = no control, 100% = complete kill) to quantify efficacy.
  • Measure weed biomass (dry weight) at the end of the experiment as a quantitative measure of control.
  • Data Analysis:
  • Statistically analyze the efficacy data (visual ratings and biomass) to determine if there are significant differences between the different droplet size treatments.

Visualizations

Propanil_Signaling_Pathway This compound This compound Application Leaf_Uptake Foliar Uptake This compound->Leaf_Uptake PSII Photosystem II (PSII) in Chloroplasts Leaf_Uptake->PSII Electron_Transport Inhibition of Electron Transport Chain PSII->Electron_Transport Binds to D1 protein ATP_NADPH Reduced ATP and NADPH Production Electron_Transport->ATP_NADPH ROS Reactive Oxygen Species (ROS) Generation Electron_Transport->ROS Photosynthesis Inhibition of Photosynthesis ATP_NADPH->Photosynthesis Cell_Damage Cellular Damage Photosynthesis->Cell_Damage ROS->Cell_Damage Weed_Death Weed Death Cell_Damage->Weed_Death

Caption: this compound's mode of action signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_analysis Analysis Plant_Growth Grow Target Weeds Herbicide_Application Apply this compound Plant_Growth->Herbicide_Application Sprayer_Calibration Calibrate Sprayer for Desired Droplet Sizes Sprayer_Calibration->Herbicide_Application Visual_Assessment Visual Efficacy Assessment Herbicide_Application->Visual_Assessment Biomass_Measurement Measure Weed Biomass Visual_Assessment->Biomass_Measurement Data_Analysis Statistical Analysis Biomass_Measurement->Data_Analysis

Caption: Workflow for a this compound efficacy experiment.

Logical_Relationships cluster_droplet Droplet Characteristics cluster_application Application Parameters cluster_environment Environmental Factors cluster_target Target Weed Factors Efficacy Maximal this compound Efficacy Droplet_Size Optimal Droplet Size (Coverage vs. Drift) Droplet_Size->Efficacy Nozzle_Type Nozzle Type Nozzle_Type->Droplet_Size Pressure Spray Pressure Pressure->Droplet_Size Water_Volume Water Volume Water_Volume->Efficacy Temperature Temperature Temperature->Efficacy Humidity Humidity Humidity->Efficacy Wind Wind Speed Wind->Efficacy Weed_Stage Weed Growth Stage Weed_Stage->Efficacy Weed_Species Weed Species Weed_Species->Efficacy

Caption: Factors influencing this compound efficacy.

References

Validation & Comparative

Propanil Analysis in Rice Grains: A Comparative Guide to QuEChERS and Liquid-Liquid Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of pesticide residue analysis, selecting an efficient and reliable method for sample preparation is paramount. This guide provides a detailed comparison of two common extraction techniques for the analysis of the herbicide propanil in rice grains: the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and a conventional Liquid-Liquid Extraction (LLE) with dispersive solid-phase extraction (d-SPE) cleanup. This comparison is based on published experimental data to aid in method selection and validation.

Performance Comparison

The selection of an extraction method often depends on a balance of various performance parameters. The following table summarizes the validation data for both the QuEChERS and LLE methods for this compound analysis in rice grains.

Validation ParameterQuEChERS Method (Representative)Liquid-Liquid Extraction with d-SPE[1][2]
**Linearity (R²) **>0.99Not explicitly stated for this compound
Recovery (%) 70-120%84.9 - 98.3%
Precision (RSD) <20%Not explicitly stated for this compound
Limit of Detection (LOD) 0.008 mg/kg0.017 mg/kg
Limit of Quantification (LOQ) 0.025 mg/kg0.05 mg/kg

Note: Data for the QuEChERS method is representative of typical performance in multi-residue analysis that includes this compound[3][4].

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducing and validating analytical methods. Below are the step-by-step procedures for both the QuEChERS and LLE methods.

QuEChERS Method Protocol

The QuEChERS method offers a streamlined approach to sample preparation. The following is a representative protocol based on established multi-residue methods for pesticides in rice[5].

1. Sample Preparation:

  • Grind a representative sample of rice grains to a fine powder.

2. Extraction:

  • Weigh 10 g of the homogenized rice sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate internal standards.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg PSA, 900 mg MgSO₄).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Liquid-Liquid Extraction (LLE) with d-SPE Cleanup Protocol

This traditional method involves solvent extraction followed by a cleanup step. The protocol below is based on the method described by Sandhu et al. (2015).

1. Sample Preparation:

  • Blend a representative sample of rice grains.

2. Extraction:

  • Weigh 10 g of the blended rice sample into a flask.

  • Soak the sample in 100 mL of acetone for 24 hours.

  • Partition the extract twice with 100 mL and 50 mL of dichloromethane, followed by one partition with 100 mL of hexane.

  • Collect and combine the organic layers.

  • Concentrate the combined organic layers to 10 mL using a rotary vacuum evaporator at 40°C.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • The concentrated extract is then subjected to a d-SPE cleanup.

  • The final extract is ready for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

Analytical Instrumentation

The final determination of this compound concentration is typically performed using chromatographic techniques coupled with mass spectrometry or other sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Program: Initial temperature of 150°C, ramp to 280°C at 30°C/min, hold for 10 minutes.

  • Inlet: Splitless at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 2 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is commonly used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often employed for this compound analysis.

  • Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Method Workflow Visualizations

To better illustrate the procedural differences, the following diagrams outline the workflows for both the QuEChERS and LLE methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Rice Sample (10g) Add_ACN 2. Add Acetonitrile (10mL) Sample->Add_ACN Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 8. Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Shake3 9. Shake (30 sec) Add_dSPE->Shake3 Centrifuge2 10. Centrifuge Shake3->Centrifuge2 Final_Extract 11. Final Extract Centrifuge2->Final_Extract Analysis 12. GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS method workflow for this compound analysis in rice.

LLE_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Blended Rice Sample (10g) Soak 2. Soak in Acetone (24h) Sample->Soak Partition 3. Partition with Dichloromethane & Hexane Soak->Partition Combine 4. Combine Organic Layers Partition->Combine Concentrate 5. Concentrate Extract Combine->Concentrate dSPE 6. d-SPE Cleanup Concentrate->dSPE Final_Extract 7. Final Extract dSPE->Final_Extract Analysis 8. GC-ECD Analysis Final_Extract->Analysis

References

A Comparative Analysis of Propanil and Quinclorac for Effective Weed Management in Rice Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agricultural Development Professionals

This guide provides an in-depth comparison of two widely used herbicides in rice cultivation, Propanil and Quinclorac. The following sections detail their efficacy, mechanisms of action, and experimental protocols for evaluation, supported by quantitative data from scientific studies.

Introduction

Effective weed control is a critical factor in optimizing rice yield. This compound and Quinclorac are two post-emergence herbicides that have been instrumental in managing a broad spectrum of weeds in rice paddies. This compound, a contact herbicide, is known for its rapid action, while Quinclorac, a systemic herbicide, provides longer-lasting control.[1] This guide offers a comparative analysis of their performance to aid in the selection of appropriate weed management strategies.

Comparative Efficacy

The efficacy of this compound and Quinclorac can vary depending on the weed species, their growth stage, application rates, and environmental conditions. Both herbicides are effective against barnyardgrass (Echinochloa crus-galli), a major weed in rice production.[2][3] However, their spectrum of control for other grass and broadleaf weeds differs.

It is important to note that the intensive use of both this compound and Quinclorac has led to the evolution of herbicide-resistant weed biotypes, particularly barnyardgrass.[2] This necessitates careful management practices, including the use of alternative herbicides and integrated weed management strategies.

Quantitative Efficacy Data

The following tables summarize the performance of this compound and Quinclorac, applied individually and in combination, for the control of key weeds in rice and the impact on rice yield.

Table 1: Efficacy of this compound and Quinclorac on Barnyardgrass (Echinochloa crus-galli)

HerbicideApplication Rate (kg a.i./ha)Weed Growth StageControl (%)Reference
This compound3.42-3 leaf70-96[4]
Quinclorac0.17 - 0.402-3 leaf>80
This compound + Quinclorac2.8 + 0.282-3 leaf>90

Table 2: Comparative Efficacy on a Spectrum of Weeds

Weed SpeciesThis compound EfficacyQuinclorac EfficacyReference
Barnyardgrass (Echinochloa crus-galli)Good to ExcellentExcellent
Sprangletop (Leptochloa chinensis)FairPoor
Broadleaf signalgrass (Brachiaria platyphylla)GoodGood
Morningglory (Ipomoea spp.)Poor to FairGood
Hemp sesbania (Sesbania herbacea)GoodGood
Northern jointvetch (Aeschynomene virginica)GoodGood

Table 3: Impact of this compound and Quinclorac on Rice Yield

Herbicide TreatmentApplication Rate (kg a.i./ha)Rice Yield ( kg/ha )Yield Increase over Weedy Check (%)Reference
Weedy Check-1500-
This compound (for resistant barnyardgrass)-5300-5700253-280
Quinclorac (for resistant barnyardgrass)-5300-5700253-280
This compound + Molinate2.8 + 2.8Higher than single application-
This compound + Quinclorac2.8 + 0.17-0.40Higher than single application-

Mechanisms of Action

Understanding the distinct mechanisms of action of this compound and Quinclorac is crucial for effective and sustainable weed management, including the prevention and mitigation of herbicide resistance.

This compound: Photosystem II Inhibition

This compound is a selective contact herbicide that acts by inhibiting photosynthesis in susceptible weeds. It is rapidly absorbed by the leaves and inhibits the electron transport chain in Photosystem II (PSII). This blockage leads to the production of reactive oxygen species, which cause rapid cell membrane damage, leading to leaf burn and plant death. Rice plants are tolerant to this compound due to the presence of an enzyme, aryl acylamidase, which rapidly metabolizes the herbicide into non-toxic substances.

Propanil_Mechanism cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1_Protein D1 Protein PSII->D1_Protein contains Plastoquinone Plastoquinone (PQ) D1_Protein->Plastoquinone transfers e- to ROS Reactive Oxygen Species (ROS) Generation D1_Protein->ROS Inhibition leads to ETC Electron Transport Chain Plastoquinone->ETC passes e- to This compound This compound This compound->D1_Protein Binds to & Inhibits CellDamage Cell Membrane Damage (Lipid Peroxidation) ROS->CellDamage Causes WeedDeath Weed Death CellDamage->WeedDeath Leads to

Figure 1: Mechanism of action of this compound.
Quinclorac: Multiple Modes of Action

Quinclorac is a systemic herbicide with a more complex mode of action that differs between broadleaf and grass weeds.

  • Auxin Mimicry (Broadleaf Weeds): In broadleaf weeds, Quinclorac acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of hormonal signals. This results in uncontrolled and disorganized growth, causing symptoms like leaf and stem twisting, followed by necrosis and death.

  • Cell Wall Synthesis Inhibition (Grasses): In susceptible grasses like barnyardgrass, a primary mode of action is the inhibition of cell wall biosynthesis. This disruption of cell wall formation leads to a loss of structural integrity, especially in growing tissues, ultimately causing plant death.

Quinclorac_Mechanisms cluster_broadleaf Broadleaf Weeds cluster_grass Susceptible Grasses Quinclorac Quinclorac Auxin_Pathway Auxin Signaling Pathway Quinclorac->Auxin_Pathway Acts as Auxin Mimic CellWall_Synthesis Cell Wall Biosynthesis Quinclorac->CellWall_Synthesis Inhibits Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Pathway->Uncontrolled_Growth Disrupts Epinasty Leaf & Stem Twisting (Epinasty) Uncontrolled_Growth->Epinasty Broadleaf_Death Weed Death Epinasty->Broadleaf_Death Structural_Loss Loss of Structural Integrity CellWall_Synthesis->Structural_Loss Inhibition leads to Grass_Death Weed Death Structural_Loss->Grass_Death

Figure 2: Dual mechanisms of action of Quinclorac.

Experimental Protocols

The evaluation of herbicide efficacy requires standardized experimental protocols to ensure the reliability and comparability of results. The following outlines a general methodology for conducting such trials.

Experimental Design
  • Layout: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects, for example, 3 m x 4 m, with buffer zones between plots and replications.

  • Treatments: Treatments should include a weedy check (no herbicide), a weed-free check (manual weeding), and various rates of the herbicides being tested, both individually and in combination.

Crop and Weed Management
  • Rice Variety: The rice variety used should be representative of those grown in the target region.

  • Sowing/Transplanting: The method of rice establishment (direct seeding or transplanting) should be clearly stated.

  • Weed Seeding: In pot studies or when targeting specific weeds, known densities of weed seeds can be sown.

  • Fertilization and Irrigation: Standard agronomic practices for the region regarding fertilization and water management should be followed and documented.

Herbicide Application
  • Timing: Herbicides should be applied at the recommended growth stage of the weeds and the crop (e.g., 2-3 leaf stage of weeds).

  • Equipment: Application should be carried out using a calibrated sprayer with appropriate nozzles to ensure uniform coverage.

  • Environmental Conditions: Weather conditions at the time of application (temperature, humidity, wind speed) should be recorded.

Data Collection and Analysis
  • Weed Control Efficacy: Visual assessment of weed control should be conducted at regular intervals (e.g., 7, 14, and 28 days after treatment) using a 0-100% scale (0 = no control, 100 = complete kill).

  • Weed Density and Biomass: Weed counts per unit area (e.g., per m²) and dry weight of weed biomass are measured at specific time points.

  • Crop Injury: Phytotoxicity to the rice crop should be visually assessed using a 0-100% scale (0 = no injury, 100 = crop death).

  • Yield Parameters: At harvest, rice grain yield and yield components (e.g., number of panicles, grains per panicle) are measured.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means should be compared using an appropriate statistical test (e.g., Fisher's Protected LSD test at a 5% probability level).

Experimental_Workflow cluster_data Data Points Start Field/Pot Preparation Sowing Rice Sowing/Transplanting & Weed Seeding Start->Sowing Herbicide_Application Herbicide Application (this compound, Quinclorac, etc.) Sowing->Herbicide_Application Data_Collection Data Collection Herbicide_Application->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Weed_Control Weed Control (%) Data_Collection->Weed_Control Weed_Biomass Weed Biomass (g/m²) Data_Collection->Weed_Biomass Crop_Injury Crop Injury (%) Data_Collection->Crop_Injury Rice_Yield Rice Yield (kg/ha) Data_Collection->Rice_Yield Conclusion Conclusion & Recommendation Analysis->Conclusion

Figure 3: General workflow for herbicide efficacy trials.

Conclusion and Recommendations

Both this compound and Quinclorac are effective herbicides for weed control in rice, but their optimal use depends on the target weed spectrum and the potential for herbicide resistance.

  • This compound offers rapid, broad-spectrum control of many annual grasses and some broadleaf weeds. It is particularly useful for early post-emergence applications.

  • Quinclorac provides excellent control of barnyardgrass and several broadleaf weeds, with the advantage of having some residual activity.

  • Tank Mixtures: Tank-mixing this compound and Quinclorac can broaden the spectrum of controlled weeds and may offer a synergistic effect, potentially reducing the required application rates of individual herbicides. However, the mixing ratio is crucial to avoid antagonism.

The selection of this compound, Quinclorac, or a combination thereof should be based on a thorough understanding of the weed flora present in the field, the history of herbicide use, and the principles of integrated weed management to ensure long-term sustainability and efficacy. The development of herbicide resistance is a significant concern, and rotation of herbicides with different modes of action is highly recommended.

References

Cross-Validation of HPLC and GC-MS Methods for Propanil Residue Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of Propanil residues. The selection of an appropriate analytical method is critical for accurate quantification and risk assessment of this widely used herbicide. This document outlines the experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.

Method Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful techniques for the analysis of pesticide residues. The choice between them often depends on the specific requirements of the analysis, including the matrix, required sensitivity, and the need for confirmatory analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. Coupled with a UV detector, HPLC provides a robust and widely accessible method for routine monitoring. For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometry detector (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. While this compound can be analyzed directly by GC-MS, derivatization is sometimes employed to improve its thermal stability and chromatographic behavior. The mass spectrometer provides definitive identification of the analyte, making GC-MS an excellent confirmatory method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on common practices for this compound residue analysis in water and soil samples.

a. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[1][2][3]

  • Extraction: A homogenized sample (10-15 g) is vigorously shaken with acetonitrile (and water for dry samples).[1] Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.[1]

  • Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids), C18 sorbent (to remove non-polar interferences), and magnesium sulfate (to remove residual water). The tube is then centrifuged.

  • Final Extract: The supernatant is collected, and the solvent may be exchanged to one compatible with the HPLC mobile phase.

b. HPLC-UV Conditions

  • Column: A reversed-phase C18 column is typically used for the separation of this compound.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed.

  • Detector: A UV detector set at a wavelength of approximately 250 nm is suitable for the detection of this compound.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the determination of this compound residues using GC-MS.

a. Sample Preparation

Sample preparation for GC-MS analysis often follows a similar extraction procedure to HPLC, such as the QuEChERS method. The final extract must be in a solvent suitable for GC injection (e.g., ethyl acetate, hexane).

b. GC-MS Conditions

  • Gas Chromatograph:

    • Injector: Splitless injection is commonly used for trace analysis.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, DB-17) is suitable for this compound analysis.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of this compound from matrix components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique.

    • Acquisition Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Quantitative Data Comparison

The following table summarizes typical performance characteristics for HPLC and GC-MS methods for this compound residue determination, compiled from various studies.

ParameterHPLC-UVGC-MSLC-MS/MSReference
Limit of Detection (LOD) 0.017 mg/kg0.017 mg/kg0.0175 µg/L (water)
Limit of Quantification (LOQ) 0.05 mg/kg0.05 mg/kg0.1 µg/L (water)
Recovery 85.7 - 109.8%84.9 - 98.3%70 - 110%
Precision (RSD) 1.8 - 13.4%2.14 - 11.2%Not specified
Linearity (R²) >0.99>0.99>0.99-
Confirmation Capability LimitedHighHigh-

Mandatory Visualizations

Propanil_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Soil, Rice) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., dSPE) Extraction->Cleanup HPLC HPLC Cleanup->HPLC GCMS GC-MS Cleanup->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Confirmation Confirmation GCMS->Confirmation Reporting Reporting Quantification->Reporting Confirmation->Reporting HPLC_vs_GCMS_Comparison cluster_hplc HPLC cluster_gcms GC-MS This compound This compound Residue Analysis HPLC_Advantages Advantages: - Good for non-volatile compounds - Robust for routine analysis - Less sample cleanup required sometimes This compound->HPLC_Advantages GCMS_Advantages Advantages: - High sensitivity and selectivity - Excellent for confirmation - Suitable for volatile compounds This compound->GCMS_Advantages HPLC_Disadvantages Disadvantages: - Lower sensitivity with UV detector - Limited confirmatory power (UV) GCMS_Disadvantages Disadvantages: - May require derivatization - Not suitable for thermally labile compounds

References

Comparative Toxicity of Propanil and its Metabolite 3,4-dichloroaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of pesticides and their metabolic byproducts is crucial for risk assessment and the development of safer alternatives. This guide provides an objective comparison of the toxicity of the herbicide Propanil and its primary metabolite, 3,4-dichloroaniline (3,4-DCA), supported by experimental data.

This compound, a widely used post-emergence herbicide, is metabolized in vivo to 3,4-dichloroaniline (3,4-DCA). Both parent compound and metabolite exhibit toxic effects, with 3,4-DCA often implicated as the more persistent and, in some cases, more potent toxicant. Their primary mechanisms of toxicity involve methemoglobinemia, myelotoxicity, and immunotoxicity.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various studies, providing a direct comparison of the toxic potential of this compound and 3,4-DCA.

Table 1: Acute Toxicity Data

CompoundTest OrganismRoute of AdministrationLD50Reference
This compoundRatOral~1400 - >2500 mg/kg[1]
3,4-DCANot SpecifiedNot SpecifiedNot Specified

Table 2: In Vitro Myelotoxicity Data (IC50 Values)

CompoundCell TypeSpeciesEndpointIC50 (µM)Reference
This compoundTotal Erythroid ColoniesHumanInhibition of Colony Formation305.2 ± 22.6[2]
This compoundCFU-GMHumanInhibition of Colony Formation>500[2]
3,4-DCAErythroid ProgenitorsMurineInhibition of Colony FormationMore sensitive than human[2]
3,4-DCACFU-GMMurineInhibition of Colony FormationMore sensitive than human[2]

Table 3: Immunotoxicity Data (Effective Doses in Mice)

CompoundEffectDose (mg/kg)Reference
This compoundDecrease in NK cell activity100 - 200
3,4-DCADecrease in NK cell activity75 - 150
This compoundReduction in T-dependent antibody productionNot specified
3,4-DCAReduction in T-dependent antibody production150 (high dose)

Key Toxicological Endpoints

Methemoglobinemia

A primary toxic effect of both this compound and 3,4-DCA is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This leads to cyanosis and tissue hypoxia. The metabolite 3,4-DCA is a potent inducer of methemoglobin. This compound is first hydrolyzed to 3,4-DCA, which is then oxidized in the liver to N-hydroxy-3,4-dichloroaniline. This metabolite enters erythrocytes and is further oxidized by hemoglobin to 3,4-dichloronitrosobenzene, with the concurrent oxidation of oxyhemoglobin to methemoglobin.

Myelotoxicity

Both this compound and 3,4-DCA have been shown to be toxic to hematopoietic progenitor cells in the bone marrow, a phenomenon known as myelotoxicity. In vitro studies on murine and human bone marrow cells have demonstrated that the erythrocytic lineage is a particularly sensitive target for both compounds. This compound was found to be more toxic to human erythroid progenitors than to granulocyte-macrophage progenitors (CFU-GM), suggesting an interference with the heme pathway. Murine progenitors appear to be more sensitive to the toxic effects of both compounds compared to human progenitors.

Immunotoxicity

This compound and 3,4-DCA can modulate the immune system. Studies in mice have shown that both compounds can decrease the activity of natural killer (NK) cells, which are crucial for defense against tumors and viral infections. 3,4-DCA appears to be more potent in this regard, causing a significant decrease in NK cell activity at lower doses than this compound. Furthermore, high doses of 3,4-DCA have been shown to reduce T-dependent antibody production.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Clonogenic Assay for Myelotoxicity

This in vitro assay assesses the ability of single hematopoietic progenitor cells to proliferate and form colonies in a semi-solid medium, providing a measure of cell viability and differentiation.

  • Cell Preparation: Bone marrow cells are harvested from the femurs and tibias of mice, or human cord blood is used as a source of hematopoietic progenitors. A single-cell suspension is prepared.

  • Cell Culture: The cells are plated in a semi-solid methylcellulose medium containing appropriate growth factors (e.g., erythropoietin for erythroid colonies, GM-CSF for granulocyte-macrophage colonies).

  • Toxicant Exposure: this compound or 3,4-DCA, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. Control cultures receive the solvent alone.

  • Incubation: The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 7-14 days, allowing for colony formation.

  • Colony Counting: Colonies, defined as clusters of 50 or more cells, are scored using an inverted microscope. The number of colonies in the treated groups is compared to the control group to determine the inhibitory concentration 50% (IC50).

T-Cell Dependent Antibody Response (TDAR) Assay

This in vivo assay evaluates the ability of the immune system to mount an antibody response to a T-cell dependent antigen, providing a functional assessment of the interplay between T-cells and B-cells.

  • Animal Model: Typically, mice are used for this assay.

  • Toxicant Exposure: Animals are exposed to this compound or 3,4-DCA via a relevant route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • Immunization: The animals are immunized with a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH).

  • Sample Collection: Blood samples are collected at specific time points after immunization.

  • Antibody Titer Measurement: The serum is separated, and the levels of antigen-specific antibodies (e.g., IgM, IgG) are quantified using an enzyme-linked immunosorbent assay (ELISA). The antibody titers in the treated groups are compared to those in the control group.

Natural Killer (NK) Cell Activity Assay

This in vitro assay measures the cytotoxic activity of NK cells against target tumor cells.

  • Effector Cell Preparation: Spleen cells are harvested from mice exposed to this compound or 3,4-DCA (and control mice) and a single-cell suspension is prepared. These serve as the effector cells containing NK cells.

  • Target Cell Preparation: A susceptible target cell line (e.g., YAC-1 lymphoma cells) is labeled with a radioactive isotope, typically 51Chromium (51Cr), or a fluorescent dye.

  • Co-culture: The effector cells and labeled target cells are co-cultured at various effector-to-target cell ratios for a few hours.

  • Cytotoxicity Measurement: The amount of 51Cr or fluorescent dye released from the lysed target cells into the supernatant is measured. The percentage of specific lysis is calculated by comparing the release in the experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and the experimental workflows.

Propanil_Metabolism This compound This compound DCA 3,4-Dichloroaniline (3,4-DCA) This compound->DCA Hydrolysis N_hydroxy_DCA N-hydroxy-3,4-dichloroaniline DCA->N_hydroxy_DCA Oxidation (Liver) Nitroso_DCA 3,4-Dichloronitrosobenzene N_hydroxy_DCA->Nitroso_DCA Oxidation (Erythrocyte) Hemoglobin Oxyhemoglobin (Fe2+) Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin

Metabolic pathway of this compound leading to methemoglobin formation.

Myelotoxicity_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Exposure cluster_analysis Analysis Harvest Harvest Bone Marrow/Cord Blood SingleCell Prepare Single-Cell Suspension Harvest->SingleCell Plating Plate in Methylcellulose + Growth Factors SingleCell->Plating Exposure Add this compound or 3,4-DCA Plating->Exposure Incubation Incubate (7-14 days) Exposure->Incubation Counting Count Colonies Incubation->Counting IC50 Calculate IC50 Counting->IC50

Experimental workflow for the clonogenic assay for myelotoxicity.

Immunotoxicity_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo/In Vitro Phase Exposure Expose Mice to This compound or 3,4-DCA Immunization Immunize with Antigen (e.g., SRBC) Exposure->Immunization Sample Collect Blood/Spleen Immunization->Sample Analysis Measure Antibody Titers (ELISA) or NK Cell Activity Sample->Analysis

General experimental workflow for immunotoxicity assessment.

References

Field Trial Validation of Propanil Application Rates for Controlling Broadleaf Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Propanil application rates for the effective control of broadleaf weeds in rice cultivation, based on findings from multiple field trials. The data presented herein offers researchers, scientists, and agricultural professionals objective insights into the performance of this compound against alternative weed management strategies.

Comparative Efficacy of this compound Application Rates

Field studies have demonstrated a dose-dependent response of broadleaf and grassy weeds to this compound application. Higher application rates generally result in lower weed biomass and higher weed control efficiency. The following tables summarize the quantitative data from key field trials.

Table 1: Effect of this compound Application Rate on Weed Biomass and Control Efficiency

TreatmentApplication Rate (g/ha)Total Dry Weed Mass (g/m²)Weed Control Efficiency (%)
This compound400011.973.6[1]
This compound3000Not specified, but on par with 4000 g/ha[1]78.6 (for grassy and broadleaf weeds)[1]
This compound2000Not specifiedNot specified
This compound1000Not specifiedNot specified
Oxyfluorfen240Maximum among herbicidal treatments[1]Lowest among herbicidal treatments[1]
Cyhalofop-butyl80Maximum among herbicidal treatmentsLowest among herbicidal treatments
Hand Weeding (twice)-Not specifiedNot specified
Weedy Check0Not specified0

Table 2: Impact of this compound Application Rate on Rice Grain Yield

TreatmentApplication Rate (g/ha)Grain Yield (t/ha)
This compound40004.6
This compound3000On par with 4000 g/ha
This compound (in a separate study)4000 (as kg a.i./ha)138.99 (as kg/ha )
This compound (in a separate study)6000 (as kg a.i./ha)137.01 (as kg/ha )
This compound (in a separate study)8000 (as kg a.i./ha)Not specified as highest
Cyhalofop-butyl802.4 (lowest among herbicidal treatments)
Hand Weeding (twice)-On par with this compound at 3000 and 4000 g/ha
Weedy Check0Not specified, but led to 61.4-63.0% yield reduction compared to this compound treatments

Comparison with Alternative Weed Control Methods

This compound's performance has been benchmarked against other herbicides and manual weed control methods.

  • Oxyfluorfen and Cyhalofop-butyl: In direct comparisons, this compound at rates of 3000 g/ha and 4000 g/ha demonstrated superior weed control and resulted in significantly higher rice grain yields than Oxyfluorfen (240 g/ha) and Cyhalofop-butyl (80 g/ha).

  • Hand Weeding: Twice hand weeding showed comparable results to the higher doses of this compound in terms of grain yield. However, the rising cost and scarcity of labor for manual weeding make chemical control a more economically viable option in many rice-producing regions.

  • Tank Mixes: For enhanced control of specific weed types, this compound can be tank-mixed with other herbicides. For instance, mixing with Bentazone can improve the suppression of broadleaf weeds and sedges. Combining this compound with Molinate or Thiobencarb is effective for managing tough-to-control grasses.

Experimental Protocols

The data cited in this guide is based on standardized field trial methodologies. A typical experimental protocol is as follows:

1. Experimental Design:

  • The experiments are generally laid out in a randomized block design (RBD) with three to four replications to ensure statistical validity.

  • Plots are of a specified size, for example, 2m x 2m subplots within larger main plots.

2. Site Characteristics:

  • Field trials are conducted in representative soil types, such as silty clay loam, with defined pH and organic carbon content.

3. Treatments:

  • Different application rates of this compound (e.g., 1000, 2000, 3000, 4000 g a.i./ha) are evaluated.

  • Standard checks, including other herbicides (e.g., Oxyfluorfen, Cyhalofop-butyl), a hand-weeded plot, and a weedy (untreated) check, are included for comparison.

4. Herbicide Application:

  • This compound is applied as a post-emergence herbicide, typically 12 to 21 days after sowing (DAS).

  • Application is done using a calibrated sprayer to ensure uniform coverage, with a water volume ranging from 300 to 500 L/ha.

5. Data Collection:

  • Weed Data: Weed density and dry biomass are recorded at specific intervals after herbicide application (e.g., 45 DAS). Weed control efficiency is calculated based on the reduction in weed biomass in treated plots compared to the weedy check.

  • Crop Data: Rice grain yield is measured at harvest from a specified area within each plot and typically converted to tonnes per hectare (t/ha).

  • Phytotoxicity: The crop is observed for any signs of phytotoxic effects such as chlorosis, necrosis, or stunting.

6. Statistical Analysis:

  • The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

  • Mean separation tests, such as the Least Significant Difference (LSD) test, are used to compare treatment means at a 5% probability level.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the typical workflow of a field trial designed to validate this compound application rates.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis cluster_conclusion Conclusion A Site Selection & Soil Analysis B Experimental Design (Randomized Block) A->B C Plot Demarcation B->C D Rice Sowing (Direct Seeded) C->D Field Preparation E This compound Application (Post-emergence at various rates) D->E F Control Treatments (Other Herbicides, Hand Weeding, Weedy Check) D->F G Weed Assessment (Density & Biomass) E->G Data Point H Crop Assessment (Yield & Phytotoxicity) E->H Data Point F->G Data Point F->H Data Point I Statistical Analysis (ANOVA) G->I H->I J Determination of Optimal This compound Application Rate I->J Inference

Caption: Experimental workflow for field trial validation of this compound.

This compound acts by inhibiting photosystem II in target weeds, which disrupts photosynthesis and leads to rapid cell death. This mode of action provides fast-acting control of susceptible broadleaf and grassy weeds.

propanil_moa cluster_plant Weed Plant Cell cluster_chloro Chloroplast PSII Photosystem II (PSII) ElectronTransport Electron Transport Chain PSII->ElectronTransport Electron Flow WeedDeath Weed Death PSII->WeedDeath Leads to Necrosis & Photosynthesis Photosynthesis (ATP & NADPH Production) ElectronTransport->Photosynthesis Drives This compound This compound This compound->PSII Inhibits WeedGrowth Weed Growth Photosynthesis->WeedGrowth Sustains

Caption: Mode of action of this compound in inhibiting photosynthesis.

References

A Comparative Guide to the Mode of Action of Propanil and Other Photosystem II (PSII) Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Photosystem II (PSII) is a critical protein complex within the thylakoid membranes of chloroplasts that initiates the process of photosynthesis by splitting water and generating electrons.[1][2][3] Due to its essential role, PSII is a primary target for many commercial herbicides. These herbicides function by interrupting the photosynthetic electron transport chain, leading to a cascade of events that ultimately cause plant death.[1][2] Propanil, an anilide herbicide, is a prominent member of this group, widely used for post-emergence weed control, particularly in rice cultivation. This guide provides a detailed comparison of this compound's mode of action with other major classes of PSII-inhibiting herbicides, supported by quantitative data and experimental protocols for researchers and scientists in the field.

General Mode of Action: Inhibition of Photosystem II

Herbicides targeting PSII operate by blocking the flow of electrons within the photosynthetic apparatus. Specifically, they bind to the QB binding niche on the D1 protein, a core component of the PSII reaction center. This binding site is normally occupied by a plastoquinone (PQ) molecule, which acts as an electron acceptor.

The herbicide competitively displaces the plastoquinone, thereby blocking the transfer of electrons from the primary quinone acceptor, QA, to the QB site. This interruption halts the linear electron transport chain, which in turn stops the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. The blockage also leads to the formation of highly reactive oxygen species (ROS) and triplet chlorophyll, which cause rapid lipid peroxidation, membrane damage, and ultimately, cellular death.

PSII_Inhibition General Mechanism of PSII Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB Site) QA->D1_Protein e- PQ_Pool Plastoquinone Pool D1_Protein->PQ_Pool e- Cytb6f Cytochrome b6f PQ_Pool->Cytb6f e- Light Light (Photon) Light->P680 excites Herbicide PSII Herbicide Herbicide->D1_Protein Binds & Blocks Block caption Mechanism of PSII-inhibiting herbicides.

Figure 1: General mechanism of PSII-inhibiting herbicides.

This compound: A Detailed Profile

This compound (N-(3,4-dichlorophenyl)propanamide) is a selective, post-emergence contact herbicide belonging to the anilide chemical family (WSSA/HRAC Group 7, Subgroup C2).

  • Action: It is rapidly absorbed by foliage and acts as a potent inhibitor of photosynthesis. Symptoms, such as chlorosis and necrosis, appear within 24-48 hours.

  • Binding: As a member of the C2 subgroup, this compound binds to the D1 protein in a manner similar to urea-based herbicides like diuron.

  • Selectivity: this compound's effectiveness in rice is due to the crop's ability to rapidly metabolize the herbicide. Rice plants possess a high level of the enzyme aryl acylamidase (AAA), which hydrolyzes this compound into the non-phytotoxic 3,4-dichloroaniline. Most susceptible weeds lack sufficient levels of this enzyme, leading to their demise.

Comparison with Other PSII Herbicide Classes

While all PSII inhibitors target the D1 protein, they belong to different chemical families and can bind to distinct, albeit overlapping, sites within the QB niche. This variation influences their efficacy, crop selectivity, and the potential for cross-resistance.

  • Triazines (WSSA/HRAC Group 5, Subgroup C1): This group includes herbicides like atrazine and terbuthylazine . They are typically soil-applied and translocated through the xylem. Resistance to triazines often arises from a single amino acid substitution (Ser264 to Gly) in the D1 protein, which primarily affects the binding of "Site A" herbicides.

  • Ureas (WSSA/HRAC Group 7, Subgroup C2): This class, which includes diuron and linuron , shares the same subgroup as this compound. They are considered "Site B" binders and often interact with the His215 amino acid residue. Resistance mechanisms to this group can differ from those affecting triazines.

  • Benzothiadiazinones & Nitriles (WSSA/HRAC Group 6, Subgroup C3): Herbicides like bentazon (benzothiadiazinone) and bromoxynil (nitrile) are also PSII inhibitors. Bentazon has been shown to have a lower and less specific binding affinity for the QB site compared to triazines and ureas.

The distinction between binding sites is crucial. A weed population resistant to a triazine (Site A binder) may still be susceptible to a urea or anilide herbicide (Site B binder), making rotational use of these groups a key strategy in resistance management.

Quantitative Data: Inhibitory Potency

The inhibitory effect of herbicides on PSII can be quantified by determining the concentration required to inhibit 50% of the photosynthetic electron transport rate (I50). Lower I50 values indicate higher potency.

HerbicideChemical ClassWSSA/HRAC GroupI50 (Molar) from DPIP AssayI50 (Molar) from OJIP Assay
Diuron Urea7 (C2)7.0 x 10-88.0 x 10-8
Terbuthylazine Triazine5 (C1)1.0 x 10-72.0 x 10-7
Metribuzin Triazinone5 (C1)1.0 x 10-72.0 x 10-7
Metobromuron Urea7 (C2)1.5 x 10-67.0 x 10-7
Bentazon Benzothiadiazinone6 (C3)5.0 x 10-54.0 x 10-5

Data sourced from a study on thylakoid membranes isolated from pea plants. The data shows that diuron (same class as this compound) has the highest binding affinity (lowest I50), while bentazon exhibits the lowest.

Experimental Protocol: Chlorophyll a Fluorescence Assay

Chlorophyll a fluorescence is a rapid, non-invasive technique used to assess the impact of herbicides on PSII photochemistry. The analysis of the polyphasic fluorescence transient (OJIP curve) provides detailed information about the electron transport chain's status.

Objective

To determine the I50 value of a PSII-inhibiting herbicide by measuring its effect on the maximum quantum efficiency of PSII (Fv/Fm) and other OJIP parameters.

Materials
  • Plant leaf samples (e.g., leaf discs from pea, spinach, or target weed species).

  • Herbicide stock solutions of known concentrations.

  • Dilution series of the herbicide.

  • Hand-held fluorometer (e.g., Handy-PEA).

  • Leaf clips for dark adaptation.

  • Petri dishes and filter paper.

Methodology
  • Sample Preparation:

    • Excise uniform leaf discs (e.g., 1 cm diameter) from healthy, well-watered plants.

    • Float the leaf discs in petri dishes containing a buffer solution with a range of herbicide concentrations. Include a control dish with no herbicide.

    • Incubate the discs under low light for a specified period (e.g., 1-4 hours) to allow for herbicide uptake.

  • Dark Adaptation:

    • After incubation, blot the leaf discs dry and place them in dark-adapting leaf clips for a minimum of 30 minutes. This ensures all PSII reaction centers are "open" (oxidized QA).

  • Fluorescence Measurement:

    • Use a portable fluorometer to measure the chlorophyll fluorescence transient. The instrument applies a saturating pulse of light and records the fluorescence emission over time, generating the OJIP curve.

    • Key parameters are automatically calculated:

      • F0 (O): Minimum fluorescence.

      • FM (P): Maximum fluorescence.

      • FV: Variable fluorescence (FM - F0).

      • FV/FM: Maximum quantum efficiency of PSII.

  • Data Analysis:

    • Calculate the percentage of inhibition for FV/FM at each herbicide concentration relative to the untreated control.

    • Plot the percent inhibition against the logarithm of the herbicide concentration.

    • Use a non-linear regression model (e.g., log-logistic dose-response curve) to calculate the I50 value, which is the concentration of herbicide that causes a 50% reduction in FV/FM.

Workflow Experimental Workflow for Herbicide Inhibition Assay A 1. Sample Preparation (Leaf Discs) B 2. Herbicide Incubation (Dose-Response Concentrations) A->B C 3. Dark Adaptation (min. 30 minutes) B->C D 4. Fluorescence Measurement (Handy-PEA Fluorometer) C->D E 5. Data Acquisition (OJIP Curve & Fv/Fm) D->E F 6. Analysis (Calculate % Inhibition) E->F G 7. I50 Determination (Dose-Response Curve) F->G

Figure 2: Workflow for assessing PSII inhibition using a chlorophyll fluorescence assay.

References

Inter-laboratory Validation of a Standardized Method for Propanil Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of standardized and alternative analytical methods for the quantification of Propanil, a widely used herbicide. The performance of these methods is evaluated based on available validation data, including single-laboratory and independent laboratory validation studies. This document is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific requirements, considering factors such as sensitivity, precision, and analytical throughput.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method for this compound determination is critical for ensuring data accuracy and reliability in environmental monitoring, food safety, and research applications. This section compares the performance of the standardized Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods with alternative High-Performance Liquid Chromatography (HPLC) techniques.

Standardized Method Performance

The following tables summarize the single-laboratory validation data for the determination of this compound and its primary metabolite, 3,4-dichloroaniline (3,4-DCA), in water samples using standardized EPA methodologies.

Table 1: Single-Laboratory Validation of GC Method for this compound and 3,4-DCA in Water [1]

ParameterThis compound3,4-DCA
Limit of Quantitation (LOQ) 0.01 ppm0.01 ppm
Recovery Rate 70-120%70-120%
Analytical Technique Gas Chromatography with Nitrogen/Phosphorus Detector (GC-NPD)Gas Chromatography with Nitrogen/Phosphorus Detector (GC-NPD)

Table 2: Single-Laboratory Validation of LC-MS/MS Method for this compound and 3,4-DCA in Water [2]

ParameterThis compound (Drinking Water)3,4-DCA (Drinking Water)This compound (Surface Water)3,4-DCA (Surface Water)
Limit of Quantitation (LOQ) 0.1 µg/L0.1 µg/L0.1 µg/L0.1 µg/L
Limit of Detection (LOD) 0.0175 µg/L0.0394 µg/L0.0238 µg/L0.0374 µg/L
Mean Recovery (at LOQ) 99.3%98.6%95.8%96.1%
Relative Standard Deviation (RSD) at LOQ 4.8%5.2%6.3%5.9%
Alternative Method Performance

High-Performance Liquid Chromatography with UV detection offers a viable alternative to GC and LC-MS/MS for this compound analysis. The following table outlines the typical performance characteristics of an HPLC-UV method.

Table 3: Performance Characteristics of a High-Performance Liquid Chromatography (HPLC-UV) Method for this compound [3]

ParameterValue
Stationary Phase Newcrom B
Mobile Phase Acetonitrile/Water (50/50) with 20 mM Ammonium Formate buffer (pH 3.0)
Detection Wavelength 248 nm
Flow Rate 1.0 ml/min

Experimental Protocols

Detailed methodologies for the standardized GC and LC-MS/MS methods are provided below to enable replication and adaptation in a laboratory setting.

Standardized Gas Chromatography (GC) Method (EN-CAS Method No. ENC 5/90)[1]
  • Sample Preparation:

    • Thaw water samples to room temperature.

    • Measure a 100 mL aliquot into an Erlenmeyer flask.

    • Add 25 mL of 1M K₂HPO₄ buffer.

  • Solid Phase Extraction (SPE):

    • Pre-condition a C-18 Bond Elut cartridge with 10 mL of methanol followed by 10 mL of deionized water.

    • Load the buffered water sample onto the cartridge.

    • Elute the analytes with 2 x 4 mL of ethyl acetate.

  • Drying and Concentration:

    • Pass the eluate through a micro-column containing sodium sulfate to remove residual water.

    • Rinse the sodium sulfate column with 2 x 1 mL of ethyl acetate.

    • Adjust the final volume to 10 mL with ethyl acetate in a graduated centrifuge tube.

  • GC Analysis:

    • Transfer the final extract to a GC vial.

    • Analyze using a gas chromatograph equipped with a nitrogen/phosphorus detector (NPD) and a DB-17 or DB-1701 capillary column.

Standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[2]
  • Sample Preparation:

    • Measure a known volume of the water sample into a test tube.

    • If necessary, fortify with a known amount of this compound and 3,4-DCA standard.

    • Filter the sample through a 0.45 µm filter.

  • LC-MS/MS Analysis:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: Reversed-phase column (e.g., Phenomenex Luna® 3 µm C18(2)).

    • Mobile Phase A: 0.1% acetic acid in water.

    • Mobile Phase B: 0.1% acetic acid in methanol.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and 3,4-DCA.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the standardized GC method of this compound analysis.

Propanil_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_post_spe Post-Extraction Processing cluster_analysis Analysis Sample 100 mL Water Sample Buffer Add K2HPO4 Buffer Sample->Buffer Precondition Pre-condition C18 Cartridge (Methanol & Water) Buffer->Precondition Load Load Sample Precondition->Load Elute Elute with Ethyl Acetate Load->Elute Dry Dry with Sodium Sulfate Elute->Dry Concentrate Adjust Volume to 10 mL Dry->Concentrate GC_Analysis GC-NPD Analysis Concentrate->GC_Analysis

Caption: Experimental workflow for the standardized GC analysis of this compound.

This guide provides a foundational comparison of analytical methods for this compound. For comprehensive validation, participation in proficiency testing programs is highly recommended to assess inter-laboratory performance and ensure the reliability of analytical data.

References

A Comparative Analysis of Propanil Degradation Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the factors, kinetics, and pathways governing the environmental fate of the herbicide propanil in various soil matrices.

The herbicide this compound is widely used in agriculture for the control of broadleaf and grassy weeds, particularly in rice cultivation.[1] Its persistence and potential environmental impact are of significant concern, necessitating a thorough understanding of its degradation dynamics in different soil types. This guide provides a comparative analysis of this compound degradation, summarizing key experimental data, detailing methodologies for its study, and visualizing the complex interactions that govern its breakdown in the soil environment.

Quantitative Comparison of this compound Degradation

The rate of this compound degradation in soil is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This parameter is significantly influenced by soil properties. The following table summarizes available data on this compound half-life in different soil types, though it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Soil Type/ConditionThis compound Half-Life (DT50) (Days)Key Soil CharacteristicsReference(s)
General Field Conditions1.2 - 3Not specified[2][3]
Rice Paddy Field Water1.1Not applicable[4]
Rice Paddy Soil< 1.0 (0.17 - 1.77)Not specified[4]
Nixon Loam SoilNot specified, rapid degradationLoam
Herbicide-Contaminated SoilFaster than herbicide-free soilNot specified

Note: The variability in reported half-lives underscores the critical role of specific soil characteristics and environmental conditions in this compound degradation. Factors such as microbial activity, organic matter content, pH, and moisture levels can significantly alter the persistence of this compound in the environment.

Experimental Protocols for Studying this compound Degradation

The study of this compound degradation in soil typically follows standardized guidelines to ensure data reliability and comparability. The OECD Test Guideline 307, "Aerobic and Anaerobic Transformation in Soil," provides a framework for such investigations.

Objective: To determine the rate and pathway of this compound degradation in different soil types under controlled laboratory conditions.

Methodology:

  • Soil Selection and Characterization:

    • Select at least three different soil types with varying textures (e.g., sandy loam, clay loam, silt loam), organic matter content, and pH.

    • Characterize each soil for parameters including: particle size distribution (sand, silt, clay content), organic carbon content, pH, cation exchange capacity (CEC), and microbial biomass.

  • Test Substance Application:

    • Use radiolabeled (¹⁴C) this compound to facilitate tracking of the parent compound and its metabolites.

    • Apply this compound to the soil samples at a concentration relevant to typical agricultural application rates.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

    • Maintain aerobic conditions by ensuring adequate air exchange. For anaerobic studies, purge the incubation vessels with an inert gas like nitrogen.

    • Include sterile control samples (e.g., autoclaved soil) to differentiate between microbial and chemical degradation.

  • Sampling and Analysis:

    • Collect soil samples at predetermined time intervals over a period of up to 120 days.

    • Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., acetonitrile, methanol).

    • Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Gas Chromatography (GC) to identify and quantify the parent compound and its metabolites, primarily 3,4-dichloroaniline (DCA).

  • Data Analysis:

    • Calculate the dissipation kinetics of this compound to determine its half-life (DT50) and the formation and decline of its metabolites.

    • First-order kinetics are commonly used to model the degradation process.

Visualizing this compound Degradation Dynamics

The following diagrams, generated using the DOT language, illustrate the key processes and factors involved in this compound degradation.

propanil_degradation_pathway This compound This compound (N-(3,4-dichlorophenyl)propanamide) DCA 3,4-Dichloroaniline (DCA) This compound->DCA Microbial Hydrolysis (Amidase) Propionic_Acid Propionic Acid This compound->Propionic_Acid Microbial Hydrolysis TCAB 3,3',4,4'-Tetrachloroazobenzene (TCAB) DCA->TCAB Peroxidase Activity Mineralization Mineralization (CO2, H2O, Cl-) DCA->Mineralization Propionic_Acid->Mineralization

Caption: this compound degradation pathway in soil.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Selection Soil Selection (e.g., Sandy Loam, Clay Loam) Soil_Char Soil Characterization (pH, OM, Texture) Soil_Selection->Soil_Char Propanil_App This compound Application (¹⁴C-labeled) Soil_Char->Propanil_App Incubation Controlled Incubation (Temp, Moisture) Propanil_App->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-MS/MS or GC Analysis Extraction->Analysis Kinetics Degradation Kinetics (DT50) Analysis->Kinetics Metabolites Metabolite Identification Analysis->Metabolites

Caption: Experimental workflow for this compound study.

influencing_factors cluster_soil Soil Properties cluster_environmental Environmental Conditions Propanil_Deg This compound Degradation Soil_Texture Soil Texture (Sand, Silt, Clay) Soil_Texture->Propanil_Deg Organic_Matter Organic Matter Organic_Matter->Propanil_Deg Soil_pH Soil pH Soil_pH->Propanil_Deg Microbial_Activity Microbial Activity Microbial_Activity->Propanil_Deg Temperature Temperature Temperature->Propanil_Deg Moisture Moisture Moisture->Propanil_Deg Aeration Aeration Aeration->Propanil_Deg

Caption: Factors influencing this compound degradation.

References

Validation of a bioassay for detecting Propanil resistance in weed populations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, the early and accurate detection of herbicide resistance in weed populations is paramount for effective weed management strategies and the development of new, sustainable agricultural solutions. This guide provides a comprehensive comparison of validated bioassays and alternative methods for detecting propanil resistance in weeds, with a focus on experimental data and detailed protocols.

This compound, a widely used post-emergence herbicide for the control of grassy weeds in rice and other crops, has seen its efficacy diminished by the evolution of resistant weed biotypes. The primary mechanism of this resistance is often the enhanced metabolic detoxification of this compound, primarily through the increased activity of the enzyme aryl acylamidase.[1] This guide will delve into the various methods available to detect this resistance, evaluating their performance based on available data.

Comparison of this compound Resistance Detection Methods

The selection of an appropriate assay for detecting this compound resistance depends on a variety of factors, including the required speed of diagnosis, the level of quantitative detail needed, and available resources. The following tables summarize the key performance indicators for the most common detection methods.

Method Principle Typical Time to Result Data Output Throughput Estimated Cost per Sample Key Advantages Key Disadvantages
Seed Germination Bioassay Germinating seeds on this compound-containing media and assessing germination rates and seedling growth.[2]7-14 days[2]Qualitative (Resistant/Susceptible) or Quantitative (GR₅₀/LD₅₀)HighLowSimple, low-cost, high-throughput.Can be influenced by seed dormancy and quality; slower than rapid or molecular assays.[3]
Whole-Plant Pot Bioassay Treating whole plants at a specific growth stage with varying doses of this compound and assessing survival and biomass reduction.[4]3-4 weeksQuantitative (GR₅₀/LD₅₀)Low to MediumModerateProvides a definitive assessment of resistance under controlled conditions; directly measures whole-plant response.Time-consuming, requires significant greenhouse space, and can be influenced by environmental conditions.
Rapid Whole-Plant/Excised Tissue Bioassay (e.g., Syngenta RISQ Test) Growing seedlings or excised plant parts (e.g., tillers, nodes) in agar containing a discriminating dose of this compound and observing growth.10-21 daysQualitative (Resistant/Susceptible)MediumModerateFaster than traditional whole-plant assays; can be performed on plants collected directly from the field.May not be as quantitatively precise as dose-response assays; requires viable plant tissue.
Molecular Assays (e.g., PCR-based) Detecting specific genetic markers or mutations associated with this compound resistance.1-3 daysQualitative (Presence/Absence of marker)HighHigh (initial setup), Moderate (per sample)Highly accurate, rapid, and can be performed on small amounts of tissue; not affected by plant growth stage or environmental conditions.Can only detect known resistance mechanisms; may not detect novel resistance mutations.
Aryl Acylamidase Activity Assay Measuring the enzymatic activity of aryl acylamidase in plant extracts.1-2 daysQuantitative (Enzyme activity level)MediumModerate to HighDirectly measures the primary mechanism of resistance; can provide a quantitative measure of resistance level.Requires specialized laboratory equipment and expertise; may not correlate perfectly with whole-plant resistance in all cases.

GR₅₀: The herbicide concentration required to reduce plant growth by 50%. LD₅₀: The lethal dose of a substance that is expected to kill 50% of a population.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a research setting.

Seed Germination Bioassay (Dose-Response)

This protocol is adapted from methods used for assessing herbicide resistance in Echinochloa species.

Objective: To determine the concentration of this compound that inhibits seed germination and early seedling growth by 50% (GR₅₀).

Materials:

  • Seeds from suspected resistant and known susceptible weed populations

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Technical grade this compound

  • Acetone (for stock solution)

  • Distilled water

  • Growth chamber with controlled temperature and light

Procedure:

  • Seed Sterilization: Surface sterilize seeds by immersing them in a 1% sodium hypochlorite solution for 2 minutes, followed by three rinses with sterile distilled water.

  • This compound Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 µM). The final acetone concentration in all solutions, including the control, should be less than 0.1%.

  • Assay Setup: Place two layers of filter paper in each petri dish. Add 5 ml of the respective this compound solution to each dish.

  • Seed Plating: Place 20-25 seeds evenly on the moistened filter paper in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber at an appropriate temperature and light cycle for the weed species being tested (e.g., 25°C with a 12h light/12h dark cycle).

  • Data Collection: After 7-14 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the germination percentage and the average root and shoot length for each this compound concentration. Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR₅₀ value for each population. The resistance index (RI) can be calculated by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the susceptible population.

Whole-Plant Pot Bioassay (Dose-Response)

This protocol is a standard method for confirming herbicide resistance at the whole-plant level.

Objective: To determine the this compound dose that causes a 50% reduction in plant biomass (GR₅₀) or survival (LD₅₀).

Materials:

  • Seedlings of suspected resistant and known susceptible weed populations

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix

  • Greenhouse or controlled environment chamber

  • Commercial formulation of this compound

  • Laboratory sprayer calibrated to deliver a consistent volume

Procedure:

  • Plant Growth: Grow seedlings in pots until they reach the target growth stage for this compound application (e.g., 2-3 leaf stage). Thin seedlings to a uniform number per pot (e.g., 4-5 plants).

  • Herbicide Application: Prepare a series of this compound dilutions from the commercial formulation to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

  • Spraying: Apply the different this compound doses to the plants using a calibrated laboratory sprayer. Ensure uniform coverage.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Data Collection: After 21 days, visually assess plant injury (on a scale of 0-100%) and count the number of surviving plants. Harvest the above-ground biomass, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent survival and the percent biomass reduction relative to the untreated control for each dose. Use a statistical software to perform a non-linear regression analysis to determine the LD₅₀ or GR₅₀ values. The resistance index (RI) is calculated as the ratio of the R population's GR₅₀/LD₅₀ to the S population's GR₅₀/LD₅₀.

Rapid Whole-Plant/Excised Tissue Bioassay (Syngenta RISQ Test Adaptation)

This protocol is based on the principles of the Syngenta Resistance In-Season Quick (RISQ) Test.

Objective: To quickly determine if a weed population is resistant to a discriminating dose of this compound.

Materials:

  • Young seedlings or tillers/nodes from suspected resistant and known susceptible plants

  • Clear plastic containers or petri dishes

  • Agar or a gelling agent

  • Plant nutrient solution

  • Technical grade this compound

  • Growth chamber or area with adequate light and temperature control

Procedure:

  • Agar Preparation: Prepare a nutrient-agar solution (e.g., 0.5-1% agar in a half-strength nutrient solution). While the solution is still molten, add this compound to achieve a pre-determined discriminating concentration (a concentration that kills susceptible plants but not resistant ones). Pour the agar into the containers and allow it to solidify.

  • Plant Material Preparation: Carefully excavate young seedlings or excise tillers or nodes from larger plants. Gently wash the roots to remove soil.

  • Transplanting: Insert the roots of the seedlings or the base of the excised tissue into the solidified agar.

  • Incubation: Place the containers in a growth chamber or a well-lit area.

  • Assessment: After 10-14 days, assess the plants for signs of new growth (new leaves, roots). Resistant plants will show new growth, while susceptible plants will not and will likely be necrotic.

  • Data Analysis: Record the number of surviving/growing plants for each population.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the whole-plant pot bioassay and the decision-making process based on the assay results.

WholePlantBioassayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis seed_sourcing Source Seeds (Resistant & Susceptible) germination Germinate Seeds seed_sourcing->germination transplanting Transplant Seedlings to Pots germination->transplanting growth Grow to 2-3 Leaf Stage transplanting->growth dose_prep Prepare this compound Doses spraying Apply Herbicide growth->spraying dose_prep->spraying incubation Incubate for 21 Days spraying->incubation data_collection Collect Data (Survival, Biomass) incubation->data_collection dose_response Dose-Response Analysis data_collection->dose_response gr50_ld50 Calculate GR₅₀/LD₅₀ dose_response->gr50_ld50 resistance_index Determine Resistance Index gr50_ld50->resistance_index

Workflow for the Whole-Plant Pot Bioassay.

ResistanceDecisionTree decision decision result result start Bioassay Conducted decision_ri Resistance Index (RI) > 2-3? start->decision_ri resistant Population is Resistant decision_ri->resistant Yes susceptible Population is Susceptible decision_ri->susceptible No further_investigation Further Investigation (e.g., Molecular Assay) resistant->further_investigation

Decision tree for interpreting bioassay results.

Conclusion

The validation of a bioassay for detecting this compound resistance is a critical step in managing the evolution and spread of herbicide-resistant weeds. While whole-plant bioassays remain the gold standard for confirming resistance, their time and resource requirements can be a limitation. Seed germination and rapid bioassays offer faster and more high-throughput alternatives, though potentially with some trade-off in quantitative precision. Molecular assays provide a highly accurate and rapid diagnosis but are contingent on prior knowledge of the resistance mechanism. The choice of method should be guided by the specific research question, available resources, and the urgency of the required information. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to effectively monitor and manage this compound resistance in weed populations.

References

Safety Operating Guide

Proper Disposal of Propanil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of propanil, a widely used herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous material and must be handled accordingly.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, eye protection such as safety glasses or goggles, and a lab coat.[1][2] In areas with insufficient ventilation, respiratory protection may be required.[2][3]

  • Ventilation: Handle this compound in a well-ventilated area or within a certified chemical fume hood to avoid inhalation of dusts or vapors.

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash your hands thoroughly with soap and water after handling the chemical.

  • Ignition Sources: this compound may be flammable. Keep it away from heat, sparks, open flames, and other potential ignition sources.

Step-by-Step Disposal Procedures

This compound waste must be disposed of in accordance with all applicable local, state, and federal regulations. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down a drain.

1. Disposal of Unused or Waste this compound

  • Containment: Keep the waste this compound in its original container whenever possible. If transferring is necessary, use a clearly labeled, tightly sealed chemical waste container. Do not mix this compound waste with other chemicals.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and all associated hazard warnings (e.g., Toxic, Flammable).

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal. Disposal often involves methods like controlled incineration at an approved facility.

2. Disposal of Empty this compound Containers

  • Decontamination: Empty containers are still considered hazardous and must not be reused. They must be decontaminated by triple-rinsing with a suitable solvent (such as water).

    • Fill the container to about one-fifth of its volume with water.

    • Securely replace the cap and shake vigorously for at least 30 seconds.

    • Empty the rinse water (rinsate) into a designated container for hazardous waste collection; this rinsate is also considered hazardous waste.

    • Repeat this rinsing process two more times.

  • Final Disposal: After triple-rinsing, puncture the container to prevent any possibility of reuse. The decontaminated container can then be taken to an approved waste handling or recycling facility. Check with local authorities for specific programs for agricultural or chemical container recycling.

3. Handling this compound Spills

  • Small Spills:

    • Ensure the area is well-ventilated and wear your full PPE.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS department or emergency response team immediately.

Summary of Disposal Guidelines

The following table summarizes the critical actions for the safe disposal of this compound.

CategoryRecommended Actions (Do's)Prohibited Actions (Don'ts)
General Handling Wear appropriate PPE (gloves, goggles, lab coat). Work in a well-ventilated area. Keep away from ignition sources. Wash hands after use.Do not eat, drink, or smoke while handling. Do not mix with other waste streams.
Waste Product Collect in original or properly labeled, sealed containers. Arrange for pickup by a certified hazardous waste service.Do not dispose of in regular trash. Do not pour down the drain or into sewers.
Empty Containers Triple-rinse the container thoroughly. Collect the rinsate as hazardous waste. Puncture the container to prevent reuse. Take to an approved recycling or disposal site.Do not reuse empty containers for any purpose. Do not discard in regular trash without proper decontamination.
Spills Absorb small spills with inert material and collect as hazardous waste. Evacuate for large spills and contact EHS immediately.Do not allow the chemical to enter waterways or contaminate the environment.

This compound Disposal Workflow

The logical flow for making decisions regarding the proper disposal of this compound is illustrated below.

Propanil_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Waste This compound waste_type->unused_product Product empty_container Empty Container waste_type->empty_container Container spill Spill waste_type->spill Spill collect_waste Collect in Labeled Hazardous Waste Container unused_product->collect_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse spill_size Assess Spill Size spill->spill_size contact_ehs Arrange Disposal via Certified Waste Service collect_waste->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture Puncture Container triple_rinse->puncture collect_rinsate->contact_ehs recycle_container Recycle/Dispose of Container via Approved Site puncture->recycle_container small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large absorb_spill Absorb with Inert Material & Collect as Hazardous Waste small_spill->absorb_spill evacuate Evacuate Area & Contact EHS large_spill->evacuate absorb_spill->contact_ehs

Caption: Workflow for this compound waste disposal decisions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propanil

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, ensuring a safe environment is paramount, especially when working with potent herbicides like Propanil. This guide provides essential, immediate safety and logistical information for handling this compound, from personal protective equipment (PPE) and operational procedures to disposal plans, fostering a culture of safety and building trust in your laboratory's commitment to best practices.

Personal Protective Equipment (PPE) for this compound Handling

The following table summarizes the required PPE for handling this compound, ensuring comprehensive protection for all personnel.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber.[1]
Eyes Safety glasses or gogglesMust provide protection against mist exposure.[1][2]
Body Long-sleeved shirt and long pants, or a lab coat---
Feet Closed-toe shoes and socks---
Respiratory RespiratorRequired if airborne mist is generated.[1]
This compound Toxicity and Exposure Limits

Understanding the toxicological profile of this compound is crucial for risk assessment and management in a laboratory setting.

MetricValueSpecies
Oral LD50 >2000 mg/kgRat[1]
Dermal LD50 >3000 mg/kgRabbit
Inhalation LC50 (4-hr) >6.0 mg/LRat

Operational Plan for Safe Handling of this compound

A systematic approach to handling this compound minimizes risks and ensures the well-being of laboratory personnel.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before any procedure, thoroughly review the this compound SDS for specific safety information.

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare Spill Kit: Have a spill kit equipped with absorbent materials (e.g., vermiculite or "kitty litter"), a sealed waste container, and cleaning agents readily accessible.

Handling Procedures
  • Don PPE: Put on all required personal protective equipment before handling this compound.

  • Dispensing: Carefully measure and dispense the required amount of this compound, avoiding the generation of dust or mist.

  • Mixing: When preparing solutions, add this compound to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, especially before eating, drinking, or smoking.

propanil_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Designate Area prep1->prep2 prep3 Assemble PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Dispense handle1->handle2 handle3 Mix handle2->handle3 post1 Wash Hands handle3->post1 post2 Clean Area post1->post2 post3 Dispose Waste post2->post3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Move the exposed individual to fresh air. If not breathing, administer rescue breathing and seek immediate medical attention.
Eye Contact Flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and rinse the affected area with clean water for 15-20 minutes.
Ingestion Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
Spill Response
  • Isolate the Area: Evacuate all non-essential personnel from the spill area.

  • Contain the Spill: Use an inert absorbent material to contain the spill.

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with water and detergent.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Disposal
  • Chemical Waste: this compound waste is considered hazardous. It should be collected in a clearly labeled, sealed container and disposed of through a certified hazardous waste contractor.

  • Contaminated Materials: All PPE and materials used for spill clean-up that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

Container Disposal
  • Non-refillable Containers: Completely empty the container into the application equipment. Then, offer for recycling if available, or dispose of in a sanitary landfill or by incineration, as allowed by state and local authorities. If burning is permitted, stay out of the smoke.

  • Refillable Containers: Return empty containers to the dealer or distributor for reuse.

By adhering to these safety protocols and operational plans, research facilities can ensure the responsible and safe handling of this compound, protecting both their personnel and the environment.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。